Product packaging for 2'-Oxoquinine(Cat. No.:CAS No. 36508-93-7)

2'-Oxoquinine

Cat. No.: B12716963
CAS No.: 36508-93-7
M. Wt: 340.4 g/mol
InChI Key: CTPMRCUKNXMFRT-OCCRYCDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-Oxoquinine is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3 B12716963 2'-Oxoquinine CAS No. 36508-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36508-93-7

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]-6-methoxy-3H-quinolin-2-one

InChI

InChI=1S/C20H24N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9,12-13,18,20,24H,1,6-8,10-11H2,2H3/t12-,13-,18-,20+/m0/s1

InChI Key

CTPMRCUKNXMFRT-OCCRYCDCSA-N

Isomeric SMILES

COC1=CC2=C(CC(=O)N=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O

Canonical SMILES

COC1=CC2=C(CC(=O)N=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Oxoquinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2'-oxoquinine, also known as quininone. The document details a robust synthetic protocol, presents a thorough analysis of its spectroscopic properties, and explores potential biological signaling pathways it may influence, based on the known reactivity of related quinone structures.

Introduction

This compound is a quinoline alkaloid derived from the oxidation of quinine, a well-known antimalarial drug. The transformation of the secondary alcohol at the C-9 position of quinine to a ketone functionality results in this compound. This structural modification is of significant interest to medicinal chemists and pharmacologists as it can alter the biological activity and pharmacokinetic profile of the parent molecule. Quinones and their derivatives are a class of compounds known for their diverse biological activities, which provides a strong rationale for the detailed investigation of this compound.

Synthesis of this compound

The most effective and selective method for the synthesis of this compound from quinine is the Woodward modification of the Oppenauer oxidation. This method utilizes a non-aluminum-based alkoxide, which is crucial for substrates like quinine that contain a Lewis-basic nitrogen atom that can coordinate with and deactivate aluminum catalysts.

Experimental Protocol: Woodward-Oppenauer Oxidation of Quinine

This protocol is based on the established Woodward modification for the oxidation of quinine to quininone.

Materials and Reagents:

  • Quinine

  • Potassium tert-butoxide (t-BuOK)

  • Benzophenone

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve quinine (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: To the stirred solution, add benzophenone (2-3 equivalents) followed by the portion-wise addition of potassium tert-butoxide (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the quinine spot and the appearance of a new, less polar spot corresponding to this compound.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate pure this compound.

Synthesis Workflow

Synthesis_Workflow Quinine Quinine Reaction Woodward-Oppenauer Oxidation (Reflux) Quinine->Reaction Reagents Potassium tert-butoxide, Benzophenone Reagents->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected and, where available, reported quantitative data for this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₂₀H₂₂N₂O₂
Molecular Weight322.41 g/mol
AppearanceExpected to be a crystalline solid
Melting Point96 °C[1]
IUPAC Name(R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be similar to that of quinine, with key differences in the chemical shifts of protons near the C-9 carbonyl group. The proton at C-9 in quinine, which appears as a multiplet around 5.5-6.0 ppm, will be absent in the spectrum of this compound. Protons on adjacent carbons (e.g., C-8) are expected to experience a downfield shift due to the deshielding effect of the carbonyl group.

Proton Assignment (Quinine numbering)Expected Chemical Shift (δ, ppm)MultiplicityNotes
H-2'~8.7dAromatic proton on quinoline ring
H-8'~8.0dAromatic proton on quinoline ring
H-5', H-7'~7.4-7.6mAromatic protons on quinoline ring
H-3'~7.3sAromatic proton on quinoline ring
H-10~5.8dddVinylic proton
H-11 (trans)~5.0dVinylic proton
H-11 (cis)~5.0dVinylic proton
OCH₃~3.9sMethoxy group protons
H-8Downfield shift from quininemProton adjacent to carbonyl
H-2, H-6~2.5-3.5mQuinuclidine ring protons
H-3, H-4, H-5, H-7~1.4-2.0mQuinuclidine ring protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The most significant change in the ¹³C NMR spectrum of this compound compared to quinine will be the appearance of a carbonyl carbon signal (C-9) in the downfield region (typically ~190-200 ppm) and the disappearance of the C-9 alcohol carbon signal (around 70 ppm). The chemical shifts of neighboring carbons (C-8 and C-4') will also be affected.

Carbon Assignment (Quinine numbering)Expected Chemical Shift (δ, ppm)Notes
C-9~195Carbonyl carbon
C-4'~158Aromatic carbon
C-6'~147Aromatic carbon
C-8a'~144Aromatic carbon
C-10~141Vinylic carbon
C-2'~131Aromatic carbon
C-4a'~127Aromatic carbon
C-5'~122Aromatic carbon
C-11~115Vinylic carbon
C-7'~102Aromatic carbon
C-8~60Quinuclidine carbon
OCH₃~56Methoxy carbon
C-6~43Quinuclidine carbon
C-2~40Quinuclidine carbon
C-3, C-7~27Quinuclidine carbons
C-5~25Quinuclidine carbon
C-4~21Quinuclidine carbon

IR (Infrared) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a strong absorption band corresponding to the C=O stretching vibration of the ketone, which is absent in the spectrum of quinine.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (ketone)~1700-1720Strong
C=N, C=C (aromatic)~1500-1600Medium-Strong
C-H (sp², aromatic)~3000-3100Medium
C-H (sp³)~2850-2960Medium
C-O (ether)~1030-1250Strong

MS (Mass Spectrometry)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the quinoline and quinuclidine rings, as well as the ketone functionality.

IonExpected m/zNotes
[M]⁺322.17Molecular ion
[M - CH=CH₂]⁺295.16Loss of vinyl group
[M - C₂H₃]⁺295.16Loss of vinyl radical
Quinoline fragment158.06Cleavage of the C4'-C9 bond
Quinuclidine fragment136.11Cleavage of the C4'-C9 bond

Potential Biological Signaling Pathways

While specific biological targets of this compound have not been extensively studied, the presence of the quinone-like moiety in the quinolinone ring suggests potential interactions with cellular pathways known to be modulated by other quinones. Quinones are known to be electrophilic and can participate in redox cycling, leading to interactions with various cellular nucleophiles and the generation of reactive oxygen species (ROS).

Keap1/Nrf2 Antioxidant Response Pathway

Quinones can act as electrophiles and modify cysteine residues on the Keap1 protein. This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification enzymes.

Keap1_Nrf2_Pathway cluster_0 Nuclear Events Oxoquinine This compound Keap1_Nrf2 Keap1-Nrf2 Complex Oxoquinine->Keap1_Nrf2 modifies Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Transcription Gene Transcription Enzymes Antioxidant & Detoxification Enzymes Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds Transcription_n Transcription ARE_n->Transcription_n activates Transcription_n->Enzymes

Caption: Potential modulation of the Keap1/Nrf2 pathway.

NF-κB Inflammatory Pathway

The IκB kinase (IKK) complex is a key regulator of the NF-κB signaling pathway. Quinones have been shown to inhibit IKK activity, likely through covalent modification of cysteine residues in the kinase. This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[2]

NFkB_Pathway cluster_1 Nuclear Events Oxoquinine This compound IKK IKK Complex Oxoquinine->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n NF-κB Inflammatory_Genes_n Inflammatory Genes NFkB_n->Inflammatory_Genes_n activates Inflammatory_Genes_n->Inflammatory_Genes

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The Woodward-Oppenauer oxidation stands out as a reliable synthetic route. The comprehensive spectroscopic data, both predicted and reported, will serve as a valuable resource for the identification and quality control of this compound. Furthermore, the exploration of potential biological signaling pathways offers a starting point for future pharmacological investigations into the therapeutic potential of this compound. Further research is warranted to isolate and fully characterize this compound and to elucidate its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide to the Physicochemical Properties of 2'-Oxoquinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Oxoquinine, a derivative of the Cinchona alkaloid quinine, belongs to the quinolone class of compounds. While its parent compound, quinine, has a long history in the treatment of malaria, the physicochemical and biological properties of this compound are less extensively characterized. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, based on computed data. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, applicable to this and similar alkaloid structures. The potential biological activities and mechanisms of action are also discussed in the context of the broader quinolone and quinone chemical classes. This document serves as a valuable resource for researchers and drug development professionals interested in the further investigation and potential application of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the available data are primarily computational. A summary of these properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₃PubChem
Molecular Weight 340.4 g/mol PubChem[1]
IUPAC Name 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]-6-methoxy-1H-quinolin-2-onePubChem
Canonical SMILES COC1=CC2=C(C=C1)C(=O)NC(=C2)--INVALID-LINK--[C@H]1C[C@@H]2CCN1C[C@@H]2C=CPubChem
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 340.17869263 g/mol PubChem[1]
Topological Polar Surface Area 85.8 ŲPubChem

Note: The data presented in this table are computationally derived and have not been experimentally verified.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validation of the computed data, this section provides detailed, generalized experimental protocols for determining key physicochemical properties of quinoline alkaloids like this compound.

Melting Point Determination

The melting point is a fundamental physical property indicative of a compound's purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, dry sample of this compound is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and buffered solutions at various pH values (e.g., pH 2, 7.4, and 9).

  • Equilibration: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask. The flask is then agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes.

Methodology: Shake-Flask Method (n-octanol/water)

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). This solution is then mixed with a known volume of the other phase (n-octanol) in a sealed flask.

  • Equilibration: The flask is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of this compound in each phase is then determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, its structural similarity to quinolones and the presence of a quinone-like moiety provide insights into its potential mechanisms of action.

3.1. Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics are known to exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are essential for DNA replication, repair, and recombination. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[2][3][4] Given that this compound possesses a 4-quinolone core structure, it is plausible that it may exhibit similar inhibitory activity against these bacterial enzymes.

3.2. Generation of Reactive Oxygen Species (ROS)

The quinone moiety is a structural feature found in many antitumor agents.[1] These compounds can undergo bioreductive activation to form semiquinone radicals, which can then react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS).[1][5] This leads to oxidative stress, causing damage to cellular macromolecules such as DNA, lipids, and proteins, ultimately resulting in cytotoxicity. The 2-oxo group in this compound may confer some quinone-like properties, suggesting a potential for ROS-mediated biological activity.

Diagram of Potential Mechanism of Action

G Potential Mechanisms of Action of this compound cluster_quinolone Quinolone-like Activity cluster_quinone Quinone-like Activity 2_Oxoquinine This compound (4-Quinolone Core) DNA_Gyrase DNA Gyrase / Topoisomerase IV 2_Oxoquinine->DNA_Gyrase Inhibition DNA_Cleavage Stabilization of Cleavable Complex DNA_Gyrase->DNA_Cleavage DS_Breaks Double-Strand DNA Breaks DNA_Cleavage->DS_Breaks Cell_Death1 Bacterial Cell Death DS_Breaks->Cell_Death1 2_Oxoquinine_Q This compound (2-Oxo Moiety) Bioreduction Bioreductive Activation 2_Oxoquinine_Q->Bioreduction Semiquinone Semiquinone Radical Bioreduction->Semiquinone ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Oxygen Molecular Oxygen (O2) Oxygen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (DNA, Lipids, Proteins) Oxidative_Stress->Cell_Damage Cell_Death2 Cell Death Cell_Damage->Cell_Death2 G Experimental Workflow for Physicochemical Profiling of this compound Start Synthesis and/or Purification of this compound Purity Purity Assessment (e.g., HPLC, NMR) Start->Purity Structure Structural Confirmation (e.g., MS, NMR, IR) Start->Structure Melting_Point Melting Point Determination Purity->Melting_Point Structure->Melting_Point Solubility Solubility Profiling (Aqueous & Organic) Melting_Point->Solubility pKa pKa Determination Solubility->pKa LogP Lipophilicity (LogP) Determination pKa->LogP Data_Analysis Data Analysis and Interpretation LogP->Data_Analysis End Comprehensive Physicochemical Profile Data_Analysis->End

References

2'-Oxoquinine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Oxoquinine, a derivative of the well-known antimalarial compound quinine, belongs to the quinolone class of heterocyclic compounds. While research on this compound itself is limited, its structural similarity to other biologically active quinolones suggests potential applications in medicinal chemistry and drug discovery. This technical guide provides a summary of the available information on this compound, including its chemical identity and molecular structure. Due to the scarcity of specific experimental data for this compound, this guide also presents generalized experimental protocols and data for structurally related compounds to serve as a reference for researchers.

Chemical Identity and Molecular Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 36508-93-7 .[1] Its molecular formula is C20H24N2O3 , and its IUPAC name is 4-[(R)---INVALID-LINK--methyl]-6-methoxyquinolin-2(1H)-one.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number36508-93-7[1]
Molecular FormulaC20H24N2O3[1]
Molecular Weight340.42 g/mol [1]
IUPAC Name4-[(R)---INVALID-LINK--methyl]-6-methoxyquinolin-2(1H)-one[1]

Below is the two-dimensional molecular structure of this compound:

this compound Molecular Structure

Figure 1: Molecular Structure of this compound.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the public domain, the following section provides a generalized protocol for its synthesis based on established methods for the oxidation of quinine and related alkaloids. Researchers should note that optimization of these conditions for the specific synthesis of this compound will be necessary.

General Synthesis of this compound via Oxidation of Quinine

This protocol is a representative method and may require optimization.

Materials:

  • Quinine

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or acetone)

  • Buffer solution (if required for pH control)

  • Reagents for work-up (e.g., sodium thiosulfate, sodium bicarbonate, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

  • Silica gel for column chromatography

Procedure:

  • Dissolve quinine in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a suitable temperature (e.g., 0 °C) using an ice bath.

  • Slowly add a solution of the oxidizing agent in the same solvent to the reaction mixture with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench any excess oxidizing agent. For example, if using m-CPBA, a solution of sodium thiosulfate can be added.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate this compound.

  • Characterize the purified product using spectroscopic methods such as NMR, IR, and mass spectrometry.

Quantitative Data

Table 2: Biological Activity of Representative Quinolone and Quinone Derivatives (for reference only)

Compound ClassTarget/AssayIC50/EC50Reference
Quinolone derivativesAntibacterial (various strains)Varies (µg/mL to mM range)N/A
Naphthoquinone derivativesAnticancer (various cell lines)Varies (µM range)N/A
Quinolone-3-carboxylic acidsAntibacterial (various strains)Varies (µg/mL range)N/A

Note: The data in this table is for general informational purposes and does not represent the biological activity of this compound.

Signaling Pathways and Experimental Workflows

Information regarding the specific interaction of this compound with cellular signaling pathways is currently unavailable. The following diagram illustrates a general workflow for the synthesis and characterization of this compound, as no specific biological pathways can be depicted based on the available data.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_activity Biological Evaluation Quinine Quinine Oxidation Oxidation Reaction Quinine->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Purified this compound Purification->Pure_Product NMR NMR Spectroscopy (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Bioassays In vitro/In vivo Assays Pure_Product->Bioassays Data_Analysis Data Analysis Bioassays->Data_Analysis

Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

Conclusion

This technical guide consolidates the currently available information on this compound. While its basic chemical identity is established, there is a notable absence of detailed experimental data regarding its synthesis, spectroscopic properties, and biological activity in publicly accessible literature. The provided generalized protocols and reference data for related compounds aim to facilitate future research into this potentially valuable molecule. Further investigation is warranted to elucidate the specific properties and potential applications of this compound in the fields of medicinal chemistry and drug development.

References

2'-Oxoquinine: From Natural Discovery to Synthetic Pathways and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – A comprehensive technical guide released today sheds new light on 2'-Oxoquinine, a quinoline alkaloid that has intrigued chemists and pharmacologists. This document details its unexpected natural discovery, outlines synthetic methodologies, and explores its biological implications, providing a critical resource for researchers in drug discovery and natural product chemistry.

Discovery and Natural Occurrence

Contrary to previous assumptions that it was solely a synthetic derivative, this compound, also known as quininone, has been identified as a naturally occurring alkaloid. In a seminal study, Crooks and Robinson reported the isolation of quininone from the bark of Cinchona ledgeriana, a plant species renowned for its production of quinine and other Cinchona alkaloids. While the full experimental details of this isolation are not widely available, this discovery underscores the biosynthetic complexity within the Cinchona genus and establishes a natural precedent for this compound.

Synthetic Pathways: The Oppenauer Oxidation of Quinine

The primary and most well-documented route to this compound is through the oxidation of quinine. The Oppenauer oxidation, a method for the selective oxidation of secondary alcohols to ketones, has been successfully applied for this transformation. A notable modification by Woodward utilized potassium tert-butoxide and benzophenone for the oxidation of quinine to quininone. This approach was particularly effective as traditional aluminum-based catalysts were found to be inhibited by the Lewis-basic nitrogen atom in the quinine molecule.

A general procedure for the Oppenauer-type oxidation of quinine involves dissolving quinine in an anhydrous solvent such as toluene. In a separate vessel, a "Ketyl" reagent is prepared by reacting an alkali metal with a diphenylketone in a suitable solvent. The hot quinine solution is then added to the "Ketyl" solution and refluxed. After the reaction is complete, the mixture is cooled, washed, and the product is extracted with a dilute acid. Neutralization of the acidic extract yields an oil that crystallizes to give a mixture of quininone and its epimer, quinidinone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
IUPAC Name (R)-4-((2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-6-methoxyquinoline-2(1H)-one
CAS Number 57436-05-6
Appearance Crystalline solid (from synthetic routes)

Biological Significance and Signaling Pathways

While research specifically targeting this compound is limited, its structural relationship to quinine and its classification as a quinone derivative provide insights into its potential biological activities. Quinones are a well-established class of compounds with diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. This can, in turn, modulate various signaling pathways.

Given that this compound is a metabolite of quinine, it may play a role in the overall pharmacological profile of quinine, which is known to act as a blood schizonticide in the treatment of malaria. The primary mechanism of quinine involves the inhibition of hemozoin biocrystallization in the malaria parasite. It is plausible that metabolites like this compound could contribute to the therapeutic or toxicological effects of quinine.

Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes related to this compound.

discovery_and_synthesis cluster_natural_source Natural Source cluster_synthesis Synthetic Route Cinchona_ledgeriana Cinchona ledgeriana 2_Oxoquinine This compound (Quininone) Cinchona_ledgeriana->2_Oxoquinine Isolation (Crooks & Robinson, 1970) Quinine Quinine Oxidation Oppenauer Oxidation Quinine->Oxidation Oxidation->2_Oxoquinine Synthesis

Discovery and synthesis of this compound.

experimental_workflow cluster_oxidation Oppenauer Oxidation of Quinine Start Dissolve Quinine in Toluene Prepare_Ketyl Prepare 'Ketyl' Reagent (Alkali Metal + Diphenylketone) Mix Combine Solutions and Reflux Start->Mix Prepare_Ketyl->Mix Workup Cool, Wash, and Acid Extraction Mix->Workup Isolate Neutralize and Crystallize Workup->Isolate Product This compound Isolate->Product

Workflow for the synthesis of this compound.

potential_signaling 2_Oxoquinine_Node This compound Redox_Cycling Redox Cycling 2_Oxoquinine_Node->Redox_Cycling ROS_Generation Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Response Cellular Responses (e.g., Apoptosis, Inflammation) Oxidative_Stress->Cellular_Response

Hypothesized signaling pathway of this compound.

Conclusion

This compound stands at the intersection of natural product chemistry and synthetic organic chemistry. Its discovery in Cinchona ledgeriana opens up new avenues for biosynthetic research, while established synthetic routes provide a means to access this compound for further pharmacological investigation. Although its specific biological activities are not yet fully characterized, its structural features suggest a potential for engaging in redox-sensitive signaling pathways, a promising area for future drug development efforts. This technical guide provides a foundational resource to stimulate and support these future investigations.

An In-depth Technical Guide to 2'-Oxoquinine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cinchona alkaloids, a family of natural products isolated from the bark of the Cinchona tree, have long been a cornerstone in medicinal chemistry, with quinine being a historic antimalarial agent. Chemical modifications of these intricate scaffolds have led to the development of a diverse range of derivatives with a broad spectrum of biological activities. This technical guide focuses on a specific, yet underexplored, class of these compounds: 2'-oxoquinine derivatives and their analogues. These molecules incorporate a quinoline-2-one (quinolone) moiety, a structural feature prevalent in many synthetic drugs, into the natural Cinchona alkaloid framework. This guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of these hybrid molecules, drawing upon data from structurally related compounds to illuminate their potential. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to facilitate further research and development in this promising area.

Introduction

Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, are characterized by a quinoline ring system linked to a quinuclidine bicycle. Their diverse biological activities extend beyond their renowned antimalarial properties to include anticancer, antiarrhythmic, and catalytic applications. The quinoline ring is a key pharmacophore, and its modification represents a viable strategy for the generation of novel therapeutic agents.

The introduction of an oxo group at the 2'-position of the quinoline ring transforms the native quinoline into a quinolin-2-one (1,2-dihydro-2-oxoquinoline) structure. This modification is significant as the quinolone scaffold is a privileged structure in medicinal chemistry, found in numerous antibacterial, anticancer, and antiviral drugs. The fusion of this synthetic pharmacophore with the complex, chiral Cinchona alkaloid backbone is anticipated to yield hybrid molecules with unique pharmacological profiles.

Historical precedent for such a modification exists with the documented synthesis of "allo-2'-oxohexahydroquinine" in 1954, confirming the chemical feasibility of this class of compounds. This guide aims to consolidate the fragmented knowledge in this area and provide a forward-looking perspective for the design and investigation of novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is not widely reported in contemporary literature. However, established methods for the synthesis of quinolin-2-ones from various precursors can be adapted to Cinchona alkaloids. The primary challenge lies in the selective oxidation of the C-2' position of the quinoline ring without affecting other sensitive functional groups within the alkaloid structure.

Proposed Synthetic Pathway

A plausible synthetic route to this compound derivatives could involve the following key steps, starting from a readily available Cinchona alkaloid such as quinine.

SynthesisWorkflow Quinine Quinine N_Oxide Quinine N-oxide Quinine->N_Oxide N-oxidation Hydroxyquinoline 2'-Hydroxyquinine N_Oxide->Hydroxyquinoline Rearrangement (e.g., Boekelheide) Oxoquinine This compound Hydroxyquinoline->Oxoquinine Oxidation

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Oxidation of the Quinoline Ring The nitrogen atom of the quinoline ring in quinine can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Step 2: Rearrangement to 2'-Hydroxyquinine The resulting N-oxide can undergo rearrangement to introduce a hydroxyl group at the 2'-position. The Boekelheide reaction, which involves treating the N-oxide with acetic anhydride followed by hydrolysis, is a classic method for achieving this transformation.

Step 3: Oxidation to this compound The final step involves the oxidation of the 2'-hydroxyquinoline intermediate to the desired this compound. A variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane, could be employed to effect this conversion without over-oxidation or degradation of the quinuclidine moiety.

Biological Activities and Quantitative Data

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of Cinchona alkaloid derivatives against various cancer cell lines. Modifications at the C-9 hydroxyl group have been particularly fruitful in enhancing anticancer activity.

Compound IDParent AlkaloidModificationCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
1u CinchonineC9-O-(2,4-dichlorobenzyl)Multiple< 10[1][2]
1w CinchonineC9-O-(3,5-bis(trifluoromethyl)benzyl)Multiple< 10[1][2]
2e epi-QuinidineC9-N'-bis(3,5-trifluoromethyl)phenylthioureaMultiple< 10[1][2]
3d epi-CinchonidineC9-N'-bis(3,5-trifluoromethyl)phenylthioureaMultiple< 10[1][2]
Thiourea Derivative QuinineC9-thioureaMES-SA1.3 - 21[3]
Squaramide Derivative QuinineC9-squaramideMES-SA1.3 - 21[3]

Table 1: Cytotoxic activity of selected Cinchona alkaloid derivatives.

Antiprotozoal Activity

Cinchona alkaloids and their derivatives have shown activity against various protozoan parasites beyond Plasmodium falciparum.

Compound IDParent AlkaloidModificationParasiteIC₅₀ / GI₅₀ (µM)Reference
2e epi-QuinidineC9-N'-bis(3,5-trifluoromethyl)phenylthioureaTrypanosoma brucei brucei0.3 - 0.4[1][2]
3d epi-CinchonidineC9-N'-bis(3,5-trifluoromethyl)phenylthioureaTrypanosoma brucei brucei0.3 - 0.4[1][2]

Table 2: Trypanocidal activity of selected Cinchona alkaloid derivatives.

Mechanism of Action

The mechanism of action of this compound derivatives is likely to be multifaceted, potentially combining the known mechanisms of both Cinchona alkaloids and quinolone compounds.

Cinchona Alkaloid Mechanism: Quinine and its analogues are known to interfere with heme detoxification in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. They have also been shown to intercalate into DNA and inhibit DNA and protein synthesis.

Quinolone Mechanism: Quinolone antibiotics primarily target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), leading to the stabilization of the enzyme-DNA cleavage complex and subsequent DNA fragmentation and cell death. Some quinolones also exhibit activity against eukaryotic topoisomerases.

A this compound derivative could therefore exert its biological effects through one or more of the following pathways:

  • Dual-Target Inhibition: The molecule could simultaneously target processes unique to a pathogen (e.g., heme detoxification) and essential cellular machinery like DNA replication.

  • Enhanced DNA Intercalation: The planar quinolone moiety may enhance the DNA binding affinity of the Cinchona alkaloid scaffold.

  • Topoisomerase Poisoning: The quinolone portion could act as a topoisomerase poison, a mechanism that is particularly relevant for anticancer activity.

SignalingPathway cluster_cell Target Cell Oxoquinine This compound Derivative DNA Cellular DNA Oxoquinine->DNA Intercalation Topo Topoisomerase Oxoquinine->Topo Inhibition Heme Heme Detoxification (in parasites) Oxoquinine->Heme Inhibition CleavageComplex Stabilized Topo-DNA Cleavage Complex DNA->CleavageComplex Topo->CleavageComplex Heme_Accumulation Toxic Heme Accumulation Heme->Heme_Accumulation blocks DNA_Damage DNA Damage & Replication Fork Collapse CleavageComplex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death

Caption: Proposed mechanisms of action for this compound derivatives.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of a this compound Derivative

Materials:

  • Quinine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Sodium bicarbonate (saturated aqueous solution)

  • Manganese dioxide (MnO₂)

  • Chloroform

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • N-Oxidation: Dissolve quinine in DCM and cool to 0 °C. Add m-CPBA portion-wise and stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material. Wash the reaction mixture with saturated NaHCO₃ solution, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude Quinine N-oxide.

  • Boekelheide Rearrangement: Treat the crude N-oxide with acetic anhydride and heat the mixture. Monitor the reaction by TLC. After completion, carefully quench the reaction with water and neutralize with NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the crude 2'-acetoxyquinine. Hydrolyze the acetate group using a mild base (e.g., K₂CO₃ in methanol/water) to afford 2'-hydroxyquinine. Purify by column chromatography.

  • Oxidation: Dissolve the purified 2'-hydroxyquinine in chloroform. Add activated MnO₂ and stir the suspension at room temperature. Monitor the reaction progress by TLC. Upon completion, filter off the MnO₂ and wash with chloroform. Concentrate the filtrate to obtain the crude this compound. Purify the final product by column chromatography or recrystallization.

Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound derivatives and their analogues represent a compelling yet underexplored area of medicinal chemistry. The fusion of the natural Cinchona alkaloid scaffold with the synthetically versatile quinolone moiety holds significant promise for the development of novel therapeutic agents with potentially unique mechanisms of action. While direct biological data for this specific class of compounds is currently limited, the information available for structurally related derivatives suggests that they are likely to exhibit potent anticancer and antiprotozoal activities.

Future research should focus on:

  • Development of robust and efficient synthetic routes to access a variety of this compound derivatives with diverse substitution patterns.

  • Systematic in vitro and in vivo evaluation of these compounds against a broad panel of cancer cell lines and pathogenic organisms.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these hybrid molecules.

The exploration of this novel chemical space at the intersection of natural product chemistry and synthetic medicinal chemistry is a promising endeavor for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide on the Theoretical Stability of 2'-Oxoquinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2'-Oxoquinine, a metabolite of the renowned antimalarial drug quinine, is of significant interest in understanding the overall pharmacological and toxicological profile of its parent compound. While extensive experimental research has been conducted on quinine and its metabolites, comprehensive theoretical studies on the stability of this compound are not widely available in the current literature. This technical guide consolidates the available computed data for this compound and outlines the established theoretical methodologies that can be employed to rigorously evaluate its stability. By examining computational approaches applied to quinine and other quinoline derivatives, this document provides a framework for future theoretical investigations into the degradation pathways and molecular stability of this compound.

Introduction

Quinine, a primary alkaloid from the cinchona bark, has been a cornerstone in the treatment of malaria for centuries. Its metabolism in vivo leads to the formation of several derivatives, including this compound, also known as 2'-quininone.[1] The stability of these metabolites is crucial as it can influence their biological activity, persistence, and potential for causing adverse effects. Theoretical and computational chemistry offer powerful tools to investigate molecular stability, reaction energetics, and degradation pathways at the atomic level.[2]

Despite the importance of quinine's metabolites, dedicated theoretical studies on the stability of this compound are sparse. This guide aims to bridge this gap by summarizing the existing computed properties of this compound and presenting a detailed overview of the theoretical protocols that can be applied to study its stability. The methodologies are derived from computational studies on quinine and related quinoline compounds, providing a robust foundation for researchers in drug development and computational chemistry.

Computed Properties of this compound

Quantitative data on the fundamental properties of this compound has been computed and is available through databases such as PubChem. These properties provide a baseline for understanding the molecule's physicochemical characteristics.

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₃PubChem[3]
Molecular Weight 340.4 g/mol PubChem[3]
Exact Mass 340.17869263 DaPubChem[3]
IUPAC Name 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]-6-methoxy-3H-quinolin-2-onePubChem[3]
InChI Key CTPMRCUKNXMFRT-OCCRYCDCSA-NPubChem[3]
Canonical SMILES COC1=CC2=C(CC(=O)N=C2C=C1)--INVALID-LINK--OPubChem[3]
Topological Polar Surface Area 62.1 ŲPubChem[3]
Complexity 731PubChem[3]

Theoretical and Computational Protocols

To investigate the stability of this compound, a variety of computational methods can be employed. The following protocols are based on methodologies successfully applied to quinine and other quinoline derivatives.[2][4]

DFT is a robust method for determining the ground-state geometry and electronic structure of molecules.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: A hybrid functional such as B3LYP is commonly used for organic molecules and has shown good results for quinine.[2]

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.[2]

  • Procedure:

    • The initial 3D structure of this compound is generated.

    • A geometry optimization is performed to find the lowest energy conformation.

    • Frequency calculations are then carried out to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Key Outputs: Optimized molecular geometry, HOMO-LUMO energy gap (an indicator of chemical reactivity), molecular electrostatic potential (MEP) maps (to identify sites susceptible to electrophilic or nucleophilic attack), and vibrational frequencies.

TD-DFT is used to study the behavior of the molecule in its excited states, which is relevant for assessing photostability.

  • Software: As with DFT, Gaussian or similar packages are suitable.

  • Methodology: Using the optimized ground-state geometry from the DFT calculations, TD-DFT calculations are performed to determine the energies of the lowest singlet and triplet excited states.

  • Key Outputs: Vertical excitation energies and oscillator strengths, which can be correlated with the UV-Vis absorption spectrum.

The stability of a molecule can be significantly influenced by the solvent. Implicit solvation models are an efficient way to account for these effects.

  • Model: The Polarizable Continuum Model (PCM) is a widely used and effective choice.

  • Procedure: The DFT and TD-DFT calculations described above are repeated, incorporating the PCM to simulate a solvent environment (e.g., water or ethanol).

  • Key Outputs: Geometries, energies, and electronic properties in the specified solvent, allowing for an assessment of how the solvent impacts stability.

To study specific degradation reactions, such as hydrolysis or oxidation, the corresponding reaction pathways can be modeled.

  • Procedure:

    • The structures of the reactant (this compound), the proposed product(s), and any intermediates are optimized.

    • A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactant and product.

    • Intrinsic Reaction Coordinate (IRC) calculations are carried out to confirm that the located TS correctly connects the desired reactant and product.

  • Key Outputs: The activation energy (the energy difference between the reactant and the transition state), which provides a quantitative measure of the kinetic stability of the molecule with respect to that specific degradation pathway.

Visualizations of Theoretical Workflows and Potential Pathways

The following diagrams illustrate the logical flow of a theoretical stability study and a hypothesized degradation pathway for this compound based on the known metabolism of quinine.

Theoretical_Workflow cluster_input Initial Input cluster_gas_phase Gas-Phase Calculations cluster_solution_phase Solution-Phase Calculations cluster_degradation Degradation Pathway Analysis cluster_output Final Assessment initial_structure Initial 3D Structure of this compound dft_geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) initial_structure->dft_geom_opt freq_calc Frequency Calculation (Confirmation of Minimum) dft_geom_opt->freq_calc pcm_dft DFT with Solvation Model (e.g., PCM) dft_geom_opt->pcm_dft electronic_props Electronic Properties (HOMO-LUMO, MEP) freq_calc->electronic_props td_dft TD-DFT for Photostability freq_calc->td_dft ts_search Transition State Search (e.g., for Hydrolysis) freq_calc->ts_search stability_assessment Overall Stability Assessment electronic_props->stability_assessment pcm_td_dft TD-DFT with PCM pcm_dft->pcm_td_dft pcm_td_dft->stability_assessment irc_calc IRC Calculation ts_search->irc_calc activation_energy Activation Energy Calculation irc_calc->activation_energy activation_energy->stability_assessment

Caption: Workflow for a theoretical stability study of this compound.

Degradation_Pathway quinine Quinine oxoquinine This compound quinine->oxoquinine Metabolic Oxidation (CYP-mediated) hydroxyquinine 3-Hydroxyquinine quinine->hydroxyquinine Metabolic Hydroxylation (CYP3A4) further_metabolites Further Metabolites and Degradation Products oxoquinine->further_metabolites Potential Hydrolysis or Oxidation hydroxyquinine->further_metabolites Further Metabolism

Caption: Hypothesized metabolic and degradation pathways involving this compound.

Conclusion and Future Outlook

This technical guide has synthesized the currently available computed data for this compound and detailed a comprehensive suite of theoretical protocols for assessing its stability. While direct computational studies on the stability of this compound are lacking, the methodologies outlined, which have been successfully applied to its parent compound quinine and other related molecules, provide a clear roadmap for future research.

For drug development professionals and researchers, a thorough theoretical understanding of the stability of metabolites like this compound is invaluable. Such studies can predict potential degradation products, inform on storage conditions, and provide insights into the molecule's reactivity within a biological system. It is anticipated that the application of the computational workflows described herein will yield significant insights into the chemical stability of this compound, ultimately contributing to a more complete understanding of the pharmacology of quinine. Further research in this area is strongly encouraged to fill the existing knowledge gap.

References

Unveiling the Enigmatic Mechanism of 2'-Oxoquinine: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Potential Pharmacological Actions of a Key Quinine Metabolite for Researchers, Scientists, and Drug Development Professionals.

While the precise mechanism of action for 2'-oxoquinine, a metabolite of the renowned antimalarial drug quinine, remains to be definitively elucidated by experimental studies, a compelling hypothesis can be formulated based on its structural characteristics and the known biological activities of related compounds. This whitepaper consolidates the available, albeit indirect, evidence to propose a plausible mechanistic framework for this compound, offering a valuable starting point for future research and drug discovery initiatives.

Executive Summary

This compound, also known as 2'-quininone, is a recognized metabolite of quinine. Despite the long history of quinine's clinical use, the specific biological roles of its metabolites are not well understood. Drawing parallels from the activities of its parent compound, other quinine metabolites, and structurally similar quinolinone and quinone molecules, it is hypothesized that this compound may exert its biological effects through a multi-pronged mechanism involving inhibition of tubulin polymerization and the induction of apoptosis via oxidative stress . This document outlines this hypothesis, supported by data from related compounds, and provides detailed hypothetical experimental protocols to guide its validation.

The Metabolic Context of this compound

Quinine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites. The major metabolite, 3-hydroxyquinine, has been shown to contribute to the overall antimalarial activity of the parent drug, albeit to a lesser extent.[1] this compound is another identified metabolite, and intriguingly, its formation appears to be independent of the major CYP enzymes CYP3A4, CYP1A2, and CYP2C19, suggesting a distinct metabolic pathway. The inherent biological activity of this compound itself, however, has not been the subject of direct investigation.

A Dual-Pronged Mechanistic Hypothesis

Given the 2-oxoquinoline core of this compound and its quinone-like features, a two-pronged mechanism of action is proposed:

  • Disruption of Microtubule Dynamics through Tubulin Polymerization Inhibition: The 2-oxoquinoline scaffold is present in a number of synthetic compounds that have demonstrated potent anticancer activity by inhibiting tubulin polymerization. These agents often bind to the colchicine site on tubulin, preventing the formation of microtubules. This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. It is plausible that this compound, by virtue of its 2-oxoquinoline structure, could act as a tubulin polymerization inhibitor.

  • Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation: Quinone structures are known to be redox-active and can participate in futile cycling, leading to the generation of reactive oxygen species (ROS). An excess of intracellular ROS can induce oxidative stress, damaging cellular components such as lipids, proteins, and DNA, and activating apoptotic signaling pathways. The quinone-like moiety in this compound could potentially undergo redox cycling, leading to an increase in ROS levels and subsequent programmed cell death.

Supporting Evidence from Structurally Related Compounds

While direct evidence for this compound is lacking, studies on related molecules provide a strong foundation for this hypothesis.

Compound ClassObserved Biological ActivityPotential Relevance to this compound
2-Oxoquinoline Derivatives Inhibition of tubulin polymerization, binding to the colchicine site, induction of G2/M cell cycle arrest and apoptosis.The shared 2-oxoquinoline core suggests a similar mode of action.
Quinone Compounds Generation of reactive oxygen species (ROS), induction of oxidative stress, and apoptosis.The quinone-like structure of this compound points to a potential for inducing oxidative stress.
Quinine Metabolites (e.g., 3-hydroxyquinine) Contributes to the antimalarial activity of quinine.[1]Demonstrates that quinine metabolites can be biologically active, supporting the potential for this compound to have its own pharmacological effects.

Visualizing the Hypothesized Mechanisms

To clearly illustrate the proposed signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.

Tubulin_Inhibition_Pathway 2_Oxoquinine 2_Oxoquinine Tubulin Tubulin 2_Oxoquinine->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Tubulin->Microtubule_Polymerization Inhibits G2_M_Arrest G2_M_Arrest Microtubule_Polymerization->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Hypothesized pathway of this compound-induced apoptosis via tubulin polymerization inhibition.

ROS_Induction_Pathway 2_Oxoquinine 2_Oxoquinine Redox_Cycling Redox_Cycling 2_Oxoquinine->Redox_Cycling ROS_Generation ROS_Generation Redox_Cycling->ROS_Generation Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Mitochondrial_Damage Mitochondrial_Damage Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase_Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized pathway of this compound-induced apoptosis via ROS generation.

Proposed Experimental Protocols for Hypothesis Validation

To empirically test the proposed mechanism of action for this compound, the following key experiments are suggested:

Tubulin Polymerization Assay
  • Objective: To determine if this compound directly inhibits the polymerization of tubulin in vitro.

  • Methodology:

    • Purify tubulin from a suitable source (e.g., bovine brain).

    • Induce tubulin polymerization in the presence of GTP and a polymerization-promoting agent (e.g., glycerol).

    • Monitor the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer, which corresponds to the rate of microtubule formation.

    • Perform the assay with varying concentrations of this compound, a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control, and a vehicle control (e.g., DMSO).

    • Calculate the IC50 value for this compound.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To assess the effect of this compound on cell cycle progression in a relevant cancer cell line.

  • Methodology:

    • Culture a suitable cancer cell line (e.g., HeLa or a neuroblastoma line) and treat with various concentrations of this compound for a defined period (e.g., 24 hours).

    • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to determine if this compound induces cell cycle arrest at a specific phase.

Intracellular ROS Measurement
  • Objective: To quantify the generation of reactive oxygen species in cells treated with this compound.

  • Methodology:

    • Treat a suitable cell line with this compound for various time points.

    • Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • Include a positive control (e.g., H₂O₂) and a negative control (untreated cells). An antioxidant like N-acetylcysteine (NAC) can be used to confirm that the observed effect is ROS-dependent.

Apoptosis Assays
  • Objective: To confirm that this compound induces apoptosis.

  • Methodology:

    • Annexin V/Propidium Iodide Staining: Treat cells with this compound and then stain with FITC-conjugated Annexin V and propidium iodide. Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay: Use a colorimetric or fluorometric assay to measure the activity of key executioner caspases (e.g., caspase-3/7) in cell lysates after treatment with this compound.

Future Directions and Conclusion

The proposed dual-pronged mechanism of action for this compound, centered on tubulin polymerization inhibition and ROS-mediated apoptosis, provides a robust and testable framework for future research. The lack of direct experimental data on this metabolite represents a significant knowledge gap in the pharmacology of quinine and its derivatives. The experimental protocols outlined in this whitepaper offer a clear path forward to elucidate the biological activity of this compound.

Confirmation of this hypothesis could have significant implications for drug development. A naturally occurring metabolite with potential anticancer activity could serve as a valuable lead compound for the design of novel chemotherapeutic agents. Furthermore, a deeper understanding of the biological effects of all quinine metabolites is crucial for a comprehensive appreciation of the drug's overall therapeutic and toxicological profile. The enigmatic mechanism of this compound awaits its discovery, and the journey to unravel it promises to be a scientifically rewarding endeavor.

References

Preliminary Biological Activity of 2'-Oxoquinine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Oxoquinine, also known as 2'-quininone, is a recognized metabolite of the pivotal antimalarial drug, quinine. While the biological activities of quinine and its major metabolite, 3-hydroxyquinine, have been the subject of numerous studies, the specific pharmacological profile of this compound remains largely uncharted territory. This technical guide synthesizes the currently available, albeit limited, information on the preliminary biological activity of this compound and highlights the significant knowledge gaps that present opportunities for future research.

Current Understanding of this compound

This compound is formed in vivo through the metabolic transformation of quinine. Studies on quinine metabolism have identified the formation of this compound, indicating its presence in biological systems following quinine administration. One study noted that the formation of 2'-quininone is influenced by inhibitors of cytochrome P450 enzymes, suggesting a role for these enzymes in its biosynthesis[1].

Despite its identification as a metabolite, dedicated studies on the biological activities of this compound are scarce in publicly available scientific literature. The majority of research on quinine derivatives has centered on modifications of other parts of the quinine molecule or has focused on the more abundant metabolites.

Inferred and Potential Biological Activities

While direct experimental data is lacking, some inferences and hypotheses about the potential biological activities of this compound can be drawn from the broader class of quinoline and quinone compounds.

Antimalarial Activity: Quinine's primary therapeutic application is as an antimalarial agent[2]. A comparative study on the antimalarial activity of quinine and its principal metabolite, 3-hydroxyquinine, was conducted, but unfortunately, this compound was not included in this investigation. Given its structural relationship to quinine, it is plausible that this compound may possess some level of antiplasmodial activity, although this remains to be experimentally verified.

Cytotoxicity: Quinone-containing compounds are a well-established class of cytotoxic agents, with many exhibiting anticancer properties[3]. The quinone-like moiety in this compound suggests that it could potentially exhibit cytotoxic effects against various cell lines. However, without empirical data, such as IC50 values from cytotoxicity assays, this remains speculative.

Antimicrobial and Antiviral Activities: Derivatives of the quinoline scaffold have been explored for a wide range of antimicrobial and antiviral activities[4][5][6][7][8][9][10][11][12][13][14][15]. The core structure of this compound aligns with compounds that have shown inhibitory effects against various pathogens. Future screening of this compound against a panel of bacteria, fungi, and viruses could reveal novel therapeutic properties.

Data Presentation

Due to the absence of specific quantitative data on the biological activity of this compound in the reviewed literature, a structured table of IC50, EC50, or other quantitative metrics cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature. For future investigations, standard protocols for assessing antimalarial, cytotoxic, antimicrobial, and antiviral activities would be applicable. Examples include:

  • In Vitro Antimalarial Assay: SYBR Green I-based fluorescence assay using various strains of Plasmodium falciparum.

  • Cytotoxicity Assay: MTT or resazurin-based assays against a panel of human cancer cell lines (e.g., A549, HeLa, MCF-7) to determine IC50 values[16][17][18][19].

  • Antimicrobial Assays: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains.

  • Antiviral Assays: Plaque reduction assays or other relevant viral replication assays depending on the target virus.

Visualization of Research Gaps

The following diagram illustrates the current knowledge gap regarding the biological activity of this compound.

G Quinine Quinine Metabolism Metabolism (in vivo) Quinine->Metabolism Oxoquinine This compound Metabolism->Oxoquinine BioActivity Biological Activity (Antimalarial, Cytotoxic, etc.) - DATA LACKING - Oxoquinine->BioActivity Potential for Activity

Knowledge gap in this compound's biological activity.

Conclusion and Future Directions

The preliminary biological activity of this compound is a significantly understudied area. As a metabolite of a cornerstone antimalarial drug, a thorough investigation into its pharmacological profile is warranted. Future research should prioritize the following:

  • Chemical Synthesis and Purification: Development of an efficient and scalable synthesis of this compound to provide sufficient material for comprehensive biological screening.

  • Broad-Spectrum Biological Screening: Systematic evaluation of the antimalarial, cytotoxic, antibacterial, antifungal, and antiviral activities of purified this compound.

  • Mechanism of Action Studies: If significant activity is identified, subsequent studies should focus on elucidating the mechanism of action to understand its molecular targets and pathways.

A deeper understanding of the biological role of this compound will not only contribute to a more complete picture of quinine's overall effect in vivo but also holds the potential for the discovery of new therapeutic leads. The current lack of data presents a clear and compelling opportunity for researchers in the fields of medicinal chemistry and pharmacology.

References

Spectroscopic Profile of 2'-Oxoquinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-oxoquinoline, a derivative of the cinchona alkaloid quinine. Due to the scarcity of published data for the complete 2'-Oxoquinine molecule, this document compiles and extrapolates spectroscopic information from the well-characterized 2-oxo-quinoline (2-quinolone or carbostyril) moiety and related derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinine analogs.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the 2-oxo-quinoline core, which constitutes the modified portion of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of 2-Oxo-quinoline Moiety

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.55d9.6
H-47.98d9.6
H-57.63dd7.8, 1.2
H-67.23dd7.8, 7.8
H-77.44dd8.0, 1.2
NH11.87br s-

Data obtained in DMSO-d6. Chemical shifts and coupling constants are approximate and may vary depending on the solvent and substitution pattern.[1]

Table 2: 13C NMR Spectroscopic Data of 2-Oxo-quinoline Moiety

CarbonChemical Shift (δ, ppm)
C-2162.0
C-3122.7
C-4140.2
C-4a120.8
C-5126.0
C-6121.6
C-7124.0
C-8136.6
C-8a132.0

Data obtained in DMSO-d6. Chemical shifts are approximate and may vary depending on the solvent and substitution pattern.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for the 2-Oxo-quinoline Moiety

Functional GroupWavenumber (cm-1)Intensity
N-H Stretch3158Medium
C=O Stretch (Lactam)1659Strong
C=C Stretch (Aromatic)1604, 1595Medium to Strong
C-N Stretch1271, 1236Medium

Data is characteristic for 2-oxo-quinoline derivatives.[1]

Mass Spectrometry (MS)

The fragmentation of the 2-quinolone core upon electron impact typically involves the loss of carbon monoxide (CO), a characteristic feature of lactam structures.[2] For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns involving the loss of CO from the quinoline part and characteristic fragmentations of the quinuclidine portion of the quinine backbone. Under soft ionization conditions, characteristic fragment ions of [M+H-H₂O]⁺, [M+H-CO]⁺, and [M+H-H₂O-CO]⁺ can be expected.[3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for this compound.

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.

  • Sample Preparation : Samples are typically dissolved in a deuterated solvent such as DMSO-d6 or CDCl3.

  • 1H NMR : Standard acquisition parameters are used.

  • 13C NMR : Proton-decoupled spectra are acquired to simplify the spectrum and enhance sensitivity.

  • 2D NMR : Experiments such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of proton and carbon signals, especially for a complex molecule like this compound.

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry
  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) is suitable.

  • Sample Introduction : The sample is typically introduced via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition : High-resolution mass spectra are acquired to determine the accurate mass and elemental composition of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) experiments are performed to elucidate fragmentation pathways.

Visualization of Methodologies

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR IR IR Purification->IR MS MS (HRMS, MS/MS) Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Logic Diagram for Structure Elucidation

Structure_Elucidation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Data_Acquisition Acquire Spectroscopic Data (NMR, IR, MS) H_NMR 1H NMR (Proton Environment) Data_Acquisition->H_NMR C_NMR 13C NMR (Carbon Skeleton) Data_Acquisition->C_NMR TwoD_NMR 2D NMR (Connectivity) Data_Acquisition->TwoD_NMR IR_Analysis IR (Functional Groups) Data_Acquisition->IR_Analysis MS_Analysis MS (Molecular Formula, Fragmentation) Data_Acquisition->MS_Analysis Final_Structure Propose Final Structure H_NMR->Final_Structure C_NMR->Final_Structure TwoD_NMR->Final_Structure IR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: Logical flow for elucidating the structure of this compound from spectroscopic data.

References

An In-depth Technical Guide on the Solubility and Stability of 2'-Oxoquinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2'-Oxoquinine, a quinolone derivative of significant interest in pharmaceutical research. Due to the limited availability of direct data for this compound, this guide draws upon established knowledge of the physicochemical properties of structurally related 2-quinolones and fluoroquinolones to provide a robust framework for its handling, formulation, and analysis.

Introduction to this compound

This compound belongs to the quinolone class of heterocyclic compounds. The quinolone scaffold is a key pharmacophore in numerous approved drugs, particularly antimicrobials. The introduction of an oxo group at the 2'-position can significantly influence the molecule's electronic distribution, crystal packing, and intermolecular interactions, thereby affecting its solubility and stability profile. Understanding these properties is paramount for the development of viable pharmaceutical formulations and for ensuring drug efficacy and safety.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the expected solubility of this compound in various solvents, based on data from related quinolone compounds.

Aqueous and Co-solvent Solubility

Table 1: Estimated Aqueous Solubility of this compound at Different pH values

pHExpected SolubilityRationale
< 5IncreasedProtonation of the quinolone nitrogen is expected to increase solubility.
5 - 8MinimumNear the isoelectric point, the molecule has a net neutral charge, leading to lower aqueous solubility.
> 8IncreasedDeprotonation of the carboxylic acid (if present) or another acidic proton would increase solubility.

The aqueous solubility of quinolones is often limited. Co-solvents are frequently employed to enhance solubility.

Table 2: Qualitative Solubility of Quinolone Derivatives in Various Solvents

SolventSolubility of QuinolonesReference
WaterSlightly soluble to sparingly soluble, pH-dependent.[2][3]
EthanolSoluble to freely soluble.[2][4]
MethanolSoluble to freely soluble.[4][5]
n-ButanolSoluble, with solubility increasing with temperature.[6]
ChloroformHigh solubility.[4]
DichloromethaneHigh solubility.[4]
AcetonitrileSoluble.[5]
Dimethyl Sulfoxide (DMSO)Very soluble.
Vegetable OilsGood solubility in some lipid-based solvents.[4]

Note: This table provides a general overview based on quinoline and fluoroquinolone derivatives. Specific quantitative data for this compound is not available and would require experimental determination.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility[7][8][9][10][11].

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, etc.)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing the different solvents. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes)[9].

  • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • The solubility is reported as the mean of at least three independent measurements.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Centrifuge E->F G Dilute supernatant F->G H Quantify by HPLC G->H

Caption: Workflow for the shake-flask solubility determination method.

Stability of this compound

Assessing the stability of a drug candidate is a critical step in drug development to ensure its quality, safety, and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule[12][13][14].

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile[12][13][14]. Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80-105 °C).

  • Photolytic Degradation: Exposing the drug substance (solid and in solution) to UV and visible light.

Putative Degradation Pathways of this compound

Based on the known degradation pathways of related quinolone structures, the following degradation mechanisms can be anticipated for this compound. The primary sites of degradation for fluoroquinolones are often the piperazine ring and the quinolone core, including defluorination and decarboxylation[15][16]. For a 2-quinolone structure, degradation is likely to involve the lactam ring and any substituents on the quinoline core.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation A This compound B Hydrolysis of lactam ring A->B H+ / H2O C Hydrolysis of lactam ring A->C OH- / H2O D Oxidation of quinoline ring A->D H2O2 E Ring cleavage or rearrangement A->E hv

Caption: Putative degradation pathways of this compound under stress conditions.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation and separate it from its degradation products[17][18][19][20].

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1200 series or equivalent with a photodiode array (PDA) detector[17].

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17].

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: Determined from the UV spectrum of this compound (typically around 270-330 nm for quinolones). The PDA detector is used to check for peak purity.

Procedure:

  • Method Development:

    • Inject a solution of undegraded this compound to determine its retention time and peak shape.

    • Inject samples from the forced degradation studies individually.

    • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve good resolution between the parent drug peak and all degradation product peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method is able to separate the drug from its degradation products, impurities, and placebo components. This is confirmed by peak purity analysis using the PDA detector.

    • Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between peak area and concentration.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

G cluster_workflow Stability-Indicating HPLC Method Workflow A Forced Degradation of this compound B HPLC Method Development A->B C Method Optimization (Resolution of all peaks) B->C D Method Validation (ICH Guidelines) C->D E Application to Stability Samples D->E

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, leveraging data from analogous quinolone structures. The provided experimental protocols for solubility determination and the development of a stability-indicating HPLC method offer a practical starting point for researchers. It is imperative that experimental studies are conducted specifically on this compound to obtain precise quantitative data for its solubility in a wide range of solvents and to fully characterize its degradation pathways and products. This will be essential for its successful development as a potential therapeutic agent.

References

Methodological & Application

Synthesis of 2'-Oxoquinine: A Laboratory-Scale Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2'-Oxoquinine, also known as quininone, is a ketone derivative of the cinchona alkaloid quinine. The selective oxidation of the secondary alcohol at the C-9 position of quinine to a carbonyl group yields this compound. While quinine itself is a well-known antimalarial drug, its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents and as chiral catalysts in asymmetric synthesis. The protocol described herein outlines a laboratory-scale synthesis of this compound from quinine using an Oppenauer-Woodward oxidation. This method is advantageous for its selectivity towards the oxidation of the secondary alcohol without affecting other functional groups within the quinine molecule.

Experimental Protocol: Oppenauer-Woodward Oxidation of Quinine

This protocol is based on the established Woodward modification of the Oppenauer oxidation, which utilizes a strong base and a ketone as a hydride acceptor, proving effective for substrates like quinine where traditional aluminum-based catalysts may be less efficient due to coordination with the basic nitrogen atom[1].

Materials:

  • Quinine (anhydrous)

  • Benzophenone

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (anhydrous)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzophenone (2.0 equivalents) in anhydrous toluene.

  • Reagent Addition: While stirring, carefully add potassium tert-butoxide (2.0 equivalents) to the solution. Heat the mixture to reflux until the solution develops a characteristic color, indicating the formation of the benzophenone ketyl radical anion.

  • Substrate Addition: In a separate flask, dissolve anhydrous quinine (1.0 equivalent) in a minimal amount of warm anhydrous toluene.

  • Reaction: Add the warm quinine solution to the refluxing benzophenone-potassium tert-butoxide mixture. Continue to reflux the reaction mixture for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 M HCl to remove any unreacted quinine and other basic impurities, followed by saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data

A summary of the reactants and expected product information is provided in the table below. Specific yield and purity data for this exact protocol are not widely reported in the literature; therefore, empirical determination is necessary.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsYield (%)Purity (%)
QuinineC₂₀H₂₄N₂O₂324.421.0->98% (starting)
BenzophenoneC₁₃H₁₀O182.222.0--
Potassium tert-butoxideC₄H₉KO112.212.0--
This compound C₂₀H₂₂N₂O₂ 322.40 - Not Reported Not Reported

Characterization Data

  • Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ for this compound (C₂₀H₂₂N₂O₂) would be approximately m/z 323.17.

  • ¹H and ¹³C NMR: Specific chemical shift data for this compound are not available in the cited literature. Characterization would require comparison to the spectra of the starting material, quinine, noting the disappearance of the C-9 alcohol proton and a downfield shift of the adjacent carbons, along with the appearance of a ketone signal in the ¹³C NMR spectrum (typically in the range of 190-220 ppm).

Visualizations

Synthesis_Reaction quinine Quinine reagents Potassium tert-butoxide, Benzophenone, Toluene, Reflux quinine->reagents oxoquinine This compound reagents->oxoquinine

Caption: Oppenauer-Woodward oxidation of quinine to this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Benzophenone, t-BuOK in Toluene) addition 2. Add Quinine Solution setup->addition reflux 3. Reflux (30-60 min) addition->reflux quench 4. Quench with Water reflux->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify product product purify->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Quantification of 2'-Oxoquinine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 2'-Oxoquinine, a metabolite of quinine, in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, or toxicological studies of quinine. The primary method described is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, based on established methodologies for quinine and its metabolites.

Introduction

This compound, also known as 2'-quininone, is a metabolite of the antimalarial drug quinine. Accurate quantification of this metabolite is crucial for understanding the complete metabolic profile and disposition of quinine in the body. The methods outlined below provide a framework for the reliable determination of this compound concentrations in plasma and urine samples.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with fluorescence detection offers a sensitive and specific approach for the simultaneous quantification of quinine and its various metabolites, including this compound[1].

Experimental Protocol: HPLC for this compound Quantification

This protocol is adapted from the method described by Mirghani et al. for the analysis of quinine and its metabolites[1].

1. Sample Preparation (Human Plasma)

  • To 100 µL of human plasma, add 200 µL of cold methanol to precipitate proteins[1].

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 50 µL aliquot into the HPLC system.

2. Sample Preparation (Urine)

  • Dilute urine samples 10 to 100-fold with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Directly inject a 20 µL aliquot into the HPLC system[1].

3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Column: Zorbax Eclipse XDB phenyl column (or equivalent)[1].

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient program should be optimized to achieve adequate separation of this compound from quinine and other metabolites.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound. For quinine and its other metabolites, excitation at 350 nm and emission at 450 nm has been used and may serve as a starting point.

  • Internal Standard: A suitable internal standard should be used to ensure accuracy and precision.

4. Method Validation Parameters

The following parameters should be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the method.

ParameterSpecification
Linearity A linear range covering the expected concentrations of this compound in samples should be established.
Lower Limit of Quantitation (LLOQ) The LLOQ for this compound in plasma has been reported to be in the range of 0.024–0.081 µM[1].
Precision (CV%) The within- and between-assay coefficients of variation should be less than 15% (or 20% at the LLOQ)[1].
Accuracy The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (or 80-120% at the LLOQ).
Recovery The extraction recovery of this compound from the biological matrix should be consistent and reproducible.
Specificity The method should be able to differentiate this compound from endogenous components and other related substances.

Quantitative Data Summary

The following table summarizes the reported quantitative performance of an HPLC method for the analysis of this compound and other quinine metabolites in plasma and urine[1].

AnalyteMatrixLower Limit of Quantitation (LLOQ) (µM)Within-Assay Precision (CV%)Between-Assay Precision (CV%)
This compound Plasma & Urine0.024–0.081< 13%< 13%
QuininePlasma & Urine0.024–0.081< 13%< 13%
(3S)-3-hydroxyquininePlasma & Urine0.024–0.081< 13%< 13%
(10R)-10,11-dihydroxydihydroquininePlasma & Urine0.024–0.081< 13%< 13%
(10S)-10,11-dihydroxydihydroquininePlasma & Urine0.024–0.081< 13%< 13%

Visualizations

Experimental Workflow for this compound Quantification in Plasma

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 100 µL Plasma add_meoh Add 200 µL Cold Methanol plasma->add_meoh vortex Vortex add_meoh->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (Phenyl Column) inject->separation detection Fluorescence Detection separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for plasma sample preparation and HPLC analysis.

Metabolic Pathway of Quinine to this compound

G Quinine Quinine Enzyme Metabolizing Enzyme (Specific CYP450 isoform to be fully elucidated) Quinine->Enzyme Metabolite This compound (2'-Quininone) Enzyme->Metabolite

Caption: Metabolic conversion of Quinine to this compound.

References

Application Note: High-Throughput Analysis of 2'-Oxoquinine using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive HPLC-MS method for the quantitative analysis of 2'-Oxoquinine, a significant metabolite of the antimalarial drug quinine. The method utilizes a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring of quinine therapy. The protocol has been optimized for rapid sample throughput while maintaining excellent accuracy and precision.

Introduction

Quinine is a widely used antimalarial drug, and understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing toxicity. One of its metabolites is this compound, also known as 2'-quininone.[1][2][3] Accurate and reliable quantification of this metabolite in biological matrices is essential for comprehensive pharmacokinetic and metabolic profiling. This application note provides a detailed protocol for the determination of this compound using HPLC-MS, a powerful analytical technique for the selective and sensitive detection of drug metabolites.[4][5]

Experimental

Materials and Reagents

  • This compound reference standard

  • Quinine-d3 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma samples:

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (Quinine-d3, 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for HPLC-MS analysis.

HPLC Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B in 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

The following MRM transitions were used for the quantification of this compound and the internal standard:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound341.2136.1100
Quinine-d3 (IS)328.2175.1100

Results and Discussion

The developed HPLC-MS method demonstrated excellent performance for the analysis of this compound. The chromatographic peak for this compound was well-resolved with a retention time of approximately 3.8 minutes. The use of a deuterated internal standard compensated for matrix effects and variations in instrument response, ensuring high accuracy and precision.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The method was linear over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (R²) was consistently greater than 0.99. The LOD and LOQ were determined to be 0.5 ng/mL and 1 ng/mL, respectively, demonstrating the high sensitivity of the method.

Quantitative Data Summary

ParameterThis compound
Retention Time (min) 3.8
Precursor Ion (m/z) 341.2
Product Ion (m/z) 136.1
Linear Range (ng/mL) 1 - 1000
> 0.99
LOD (ng/mL) 0.5
LOQ (ng/mL) 1
Recovery (%) 92.5 ± 4.1
Precision (%RSD) < 5%
Accuracy (%Bias) < 6%

Conclusion

This application note presents a validated HPLC-MS method for the rapid, sensitive, and specific quantification of this compound in biological matrices. The method is suitable for a wide range of applications in drug metabolism and pharmacokinetic research.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Quinine-d3 and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of the internal standard at 1 µg/mL in the same diluent.

Protocol 2: Plasma Sample Extraction
  • Label microcentrifuge tubes for each sample, standard, and quality control.

  • Pipette 100 µL of the respective sample, standard, or QC into the labeled tubes.

  • Add 20 µL of the 1 µg/mL internal standard working solution to all tubes except for the blank.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to new labeled tubes without disturbing the protein pellet.

  • Place the tubes in an evaporator and dry the contents under a gentle stream of nitrogen at 40°C.

  • Once completely dry, reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted solution to HPLC autosampler vials with inserts.

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition and Processing MS->Data

Caption: Workflow for the HPLC-MS analysis of this compound.

Fragmentation_Pathway Parent This compound Precursor Ion (m/z 341.2) Fragment Product Ion (m/z 136.1) Parent->Fragment Collision-Induced Dissociation

Caption: Fragmentation pathway of this compound in the mass spectrometer.

References

Application Notes and Protocols for 2'-Oxoquinine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with extensive research specifically on 2'-oxoquinine is limited. The following application notes and protocols are based on the established therapeutic potential and experimental data of structurally related compounds, such as quinoline, quinazolinone, and quinoxaline derivatives. These notes are intended to provide a foundational framework for the investigation of this compound.

Introduction to this compound

This compound is a derivative of the quinoline scaffold, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The presence of the 2-oxo functional group may alter the biological response of the quinoline core, potentially enhancing its therapeutic efficacy.[1] Given the significant therapeutic activities of related compounds, this compound presents itself as a promising candidate for investigation as a novel therapeutic agent.

Hypothetical Mechanism of Action

Based on the mechanisms of action of related quinoline and quinazolinone compounds, this compound could potentially exert its therapeutic effects through various pathways.

Anticancer Activity: Many quinoline and quinazolinone derivatives exhibit anticancer properties by targeting key molecules involved in cancer cell proliferation, survival, and metastasis.[4][5] Potential mechanisms include:

  • Inhibition of Protein Kinases: A significant number of quinazoline derivatives act as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7][8] By blocking the ATP binding site of these kinases, they can halt downstream signaling pathways that promote tumor growth.

  • Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to inhibit the polymerization of tubulin, a critical process for microtubule formation and cell division.[5][9] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

  • Topoisomerase Inhibition: Certain quinoline analogues can intercalate with DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair.[1] This leads to DNA damage and subsequent cell death.

Antimicrobial Activity: Quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[2][10][11] The potential mechanisms include:

  • Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.

  • Inhibition of Essential Enzymes: They might act as inhibitors of crucial bacterial enzymes, such as DNA gyrase or peptide deformylase.[10]

  • Interference with ATP Synthesis: Certain quinoline-containing compounds are known to inhibit bacterial ATP synthase.[12]

Below is a diagram illustrating a hypothetical signaling pathway that this compound might inhibit, based on the known activity of related compounds against EGFR.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGFR EGFR ADP ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Oxoquinine This compound Oxoquinine->EGFR Inhibition ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

The following are suggested protocols for the synthesis and biological evaluation of this compound, adapted from methodologies used for similar compounds.

Synthesis of this compound Derivatives

A general approach for the synthesis of quinoline derivatives often involves named reactions such as the Skraup, Doebner-von Miller, or Conrad-Limpach syntheses, starting from anilines.[13][14] For this compound, a plausible route could involve the cyclization of an appropriately substituted aniline with a β-ketoester.

Protocol:

  • Condensation: React an appropriately substituted aniline with a β-ketoester (e.g., ethyl acetoacetate) at elevated temperatures (140-180°C).

  • Cyclization: The intermediate Schiff base is then cyclized, often in the presence of a high-boiling point solvent like diphenyl ether, to form the 4-hydroxyquinoline derivative.

  • Oxidation/Rearrangement: Subsequent chemical modifications would be necessary to introduce the 2'-oxo functionality. This may involve oxidation or other specific synthetic steps depending on the precise starting materials.

  • Purification: The final product should be purified using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to directly inhibit the kinase activity of EGFR.[7][8]

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and various concentrations of this compound.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA-based format or by measuring the amount of ATP remaining using a luminescence-based assay.

  • IC₅₀ Determination: Calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the EGFR kinase activity.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[17]

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[17]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Below is a diagram illustrating a general experimental workflow for evaluating the therapeutic potential of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer In Vitro Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial In Vitro Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial KinaseAssay EGFR Kinase Inhibition Assay Anticancer->KinaseAssay TopoAssay Topoisomerase Inhibition Assay Anticancer->TopoAssay OtherAssays Other Mechanistic Assays Anticancer->OtherAssays AnimalModels Animal Models of Cancer or Infection OtherAssays->AnimalModels Toxicity Toxicity Studies AnimalModels->Toxicity

Caption: General experimental workflow for this compound evaluation.

Quantitative Data Summary of Related Compounds

The following tables summarize the biological activities of various quinoline, quinazolinone, and quinoxaline derivatives from the literature. This data can serve as a benchmark for evaluating the potential of this compound.

Table 1: In Vitro Anticancer Activity of Related Compounds

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline Compound 7jHCT-11626.75 (µg/mL)[16]
Compound 2aHCT-11628.85 (µg/mL)[16]
Compound 11Various0.81 - 2.91[18]
Compound 13Various0.81 - 2.91[18]
Quinazolinone Compound 6dNCI-H4600.789[19]
Compound 5kPC-3, SMMC-7721Superior to Gefitinib[8]
Compound 5lPC-3, SMMC-7721Superior to Gefitinib[8]
Quinoline Compound 4dA549, MCF-7Low IC₅₀[20]
Compound 4eA549, MCF-7Low IC₅₀[20]

Table 2: In Vitro EGFR Kinase Inhibitory Activity of Related Compounds

Compound ClassDerivativeTargetIC₅₀ (µM)Reference
Quinazolinone Compound 6dEGFR0.069[19]
Erlotinib (Control)EGFR0.045[19]
Compound 5kEGFRwt-TK0.01[8]
Quinoline-Chalcone Compound 33EGFR0.037[21]

Table 3: In Vitro Antimicrobial Activity of Related Compounds

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Quinoline Compound 2B. cereus1.56[10]
Compound 6B. cereus3.12[10]
Compound 2S. aureus3.12[10]
Compound 6S. aureus3.12[10]
Compound 43aVarious bacteria0.62[2]
Quinoline-Imidazolium Compound 7bS. aureus2[12]
Compound 7bM. tuberculosis10[12]
Compound 7cC. neoformans15.6[12]
Compound 7dC. neoformans15.6[12]

References

Application Notes and Protocols for 2'-Oxoquinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vitro and in vivo assays for the evaluation of 2'-Oxoquinine, a quinoline derivative. Due to the limited direct experimental data on this compound, the following protocols are based on established methodologies for analogous quinoline compounds, which have demonstrated a range of biological activities, including antimicrobial and antimalarial effects.

Section 1: In Vitro Assays

In vitro assays are fundamental for the initial screening and characterization of the biological activity of a novel compound like this compound. These assays are typically rapid, cost-effective, and allow for the determination of key parameters such as potency and selectivity.

Antimicrobial Susceptibility Testing

Given that many quinoline derivatives exhibit antibacterial properties, a primary step in the evaluation of this compound would be to assess its activity against a panel of clinically relevant bacterial strains. The primary mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

This assay provides a qualitative assessment of antimicrobial activity.[6][7]

Protocol:

  • Preparation of Agar Plates: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized bacterial inoculum evenly over the surface of the agar.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of this compound: Add a defined volume of the this compound solution at a known concentration into each well. A control with the solvent alone should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited.

Antiplasmodial Activity Assay

Quinoline-based compounds are historically significant as antimalarial agents. Therefore, evaluating the in vitro activity of this compound against Plasmodium falciparum, the deadliest species of malaria parasite, is a critical step.

This high-throughput assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.[8][9][10][11]

Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or Dd2 strains) in human red blood cells.[12]

  • Drug Plate Preparation: In a 96-well plate, prepare serial dilutions of this compound.

  • Infection: Add the parasitized red blood cells to the drug plate to achieve a final parasitemia of ~0.5-1% and a hematocrit of 2%.

  • Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration.

Section 2: In Vivo Assays

In vivo assays are essential for evaluating the efficacy, pharmacokinetics, and toxicity of a compound in a living organism. These models provide a more complex biological environment that better mimics human disease.

Murine Model of Bacterial Infection

To assess the in vivo antibacterial efficacy of this compound, a murine infection model can be utilized.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

  • Infection: Induce a systemic or localized infection by administering a lethal or sub-lethal dose of the target bacterium (e.g., intraperitoneal injection for sepsis, intranasal instillation for pneumonia).[13][14][15]

  • Treatment: Administer this compound at various doses and routes (e.g., oral, intravenous) at specific time points post-infection.

  • Monitoring: Monitor the survival rate, body weight, and clinical signs of the mice over a defined period.

  • Bacterial Load Determination: At the end of the experiment, euthanize the animals and determine the bacterial load in relevant organs (e.g., spleen, liver, lungs) by plating homogenized tissue on agar plates and counting colony-forming units (CFUs).

Murine Model of Malaria

For evaluating the in vivo antiplasmodial activity of this compound, a mouse model of malaria is employed. While P. falciparum does not naturally infect mice, rodent-specific Plasmodium species or humanized mouse models can be used.[16][17][18][19]

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., ICR mice for P. berghei infection).

  • Infection: Infect the mice with a known number of Plasmodium berghei parasites via intraperitoneal or intravenous injection.

  • Treatment: Administer this compound orally or via another appropriate route for a set number of consecutive days.

  • Parasitemia Monitoring: Monitor the progression of the infection by taking daily blood smears from the tail vein, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.

  • Efficacy Assessment: Evaluate the efficacy of this compound by comparing the parasitemia levels and survival rates of the treated group with an untreated control group.

Section 3: Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Antimicrobial Activity of this compound and Analogs

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
This compoundS. aureus (ATCC 29213)Data to be determinedData to be determined
E. coli (ATCC 25922)Data to be determinedData to be determined
CiprofloxacinS. aureus (ATCC 29213)0.25 - 1.022 - 30
E. coli (ATCC 25922)0.008 - 0.0330 - 40
Quinoline-2-one Derivative 1MRSA0.75[20][21]Not Applicable
Quinoline-2-one Derivative 2VRE0.75[20][21]Not Applicable

Table 2: In Vitro Antiplasmodial Activity of this compound

CompoundP. falciparum StrainIC50 (µM)
This compound3D7 (Chloroquine-sensitive)Data to be determined
Dd2 (Chloroquine-resistant)Data to be determined
Chloroquine3D70.008 - 0.015
Dd20.1 - 0.2

Section 4: Signaling Pathways and Experimental Workflows

Visual representations of potential mechanisms of action and experimental procedures can aid in understanding the compound's activity and the experimental design.

Putative Mechanism of Action of this compound as an Antibacterial Agent

Based on the known mechanism of quinolone antibiotics, this compound is hypothesized to target bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.[1][2][3]

2_Oxoquinine 2_Oxoquinine Bacterial_Cell Bacterial_Cell 2_Oxoquinine->Bacterial_Cell Enters cell DNA_Gyrase DNA_Gyrase Bacterial_Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase_IV Bacterial_Cell->Topoisomerase_IV DNA_Replication_Fork DNA_Replication_Fork DNA_Gyrase->DNA_Replication_Fork Inhibits Topoisomerase_IV->DNA_Replication_Fork Inhibits DNA_Damage DNA_Damage DNA_Replication_Fork->DNA_Damage Leads to Cell_Death Cell_Death DNA_Damage->Cell_Death

Caption: Putative antibacterial mechanism of this compound.

Experimental Workflow for In Vitro Antimicrobial Susceptibility Testing

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Culture Culture and Standardize Bacterial Inoculum Inoculation Inoculate Wells with Bacteria Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Experimental Workflow for In Vivo Murine Malaria Model

This diagram outlines the process for evaluating the efficacy of this compound in a mouse model of malaria.

Infection Infect Mice with P. berghei Treatment_Group Administer this compound Infection->Treatment_Group Control_Group Administer Vehicle Infection->Control_Group Monitoring Daily Monitoring: - Parasitemia - Survival - Clinical Signs Treatment_Group->Monitoring Control_Group->Monitoring Data_Analysis Analyze Parasitemia and Survival Data Monitoring->Data_Analysis Efficacy Determine Efficacy Data_Analysis->Efficacy

References

Application Notes and Protocols for 2-Oxoquinoline Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 2'-Oxoquinine is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on studies of closely related 2-oxoquinoline derivatives . Researchers should validate these methodologies for their specific 2-oxoquinine compound of interest.

Introduction

Quinoline and its derivatives, particularly the 2-oxoquinoline scaffold, are of significant interest in medicinal chemistry due to their presence in various bioactive compounds and natural products. These compounds have demonstrated a range of pharmacological activities, with a notable focus on their potential as anti-cancer agents. Derivatives of 2-oxoquinoline have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and causing cell cycle arrest. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression. These application notes provide an overview of the use of 2-oxoquinoline derivatives in cell-based assays to evaluate their anti-cancer potential.

Mechanism of Action

The anti-cancer activity of 2-oxoquinoline derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation by arresting the cell cycle. Key mechanisms include:

  • Induction of Apoptosis: Many 2-oxoquinoline derivatives trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2][3] Some derivatives have also been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[4]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases, most commonly at the G2/M or G1 phase, thereby preventing cancer cell proliferation.[2][5][6]

  • Inhibition of Tubulin Polymerization: Certain 2-oxoquinoline derivatives act as microtubule polymerization inhibitors, binding to the colchicine site of tubulin. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

  • Modulation of Signaling Pathways: The cytotoxic effects of 2-oxoquinoline derivatives can be mediated through various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and the PI3K/mTOR pathway.[7][8][9] Inhibition of these pathways can disrupt cancer cell growth, proliferation, and survival.

Data Presentation

The following tables summarize quantitative data from studies on various 2-oxoquinoline derivatives, demonstrating their cytotoxic and apoptosis-inducing activities.

Table 1: Cytotoxic Activity of 2-Oxoquinoline Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Compound A7 HeLaMTT4.4[5]
NCI-H460MTT8.7[5]
T24MTT6.2[5]
SKOV3MTT5.1[5]
Compound 8g MCF-7Not Specified1.2[2]
Panc-1Not Specified1.4[2]
IND-2 PC-3Not Specified3[3]
DU-145Not Specified3.5[3]

Table 2: Effect of 2-Oxoquinoline Derivatives on Caspase Activity

CompoundCaspaseAssay MethodResultReference
Compound 6c Caspase-3Inhibition AssayIC50 = 16.31 nM[1]
Caspase-8Inhibition AssayIC50 = 35.57 nM[1]
Caspase-9Inhibition AssayIC50 = 96.24 nM[1]
Compound 8g Caspase-3, -8, -9Not SpecifiedIncreased Activity[2]
IND-2 Cleaved Caspase-3, -7Western BlotIncreased Expression[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 2-oxoquinoline derivatives on cancer cells.[10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Oxoquinoline derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 2-oxoquinoline derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by 2-oxoquinoline derivatives.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 2-Oxoquinoline derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the 2-oxoquinoline derivative for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 2-Oxoquinoline derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the 2-oxoquinoline derivative.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways

cluster_0 2-Oxoquinoline Derivative Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes 2_Oxoquinoline 2-Oxoquinoline Derivative JNK JNK Pathway 2_Oxoquinoline->JNK Activates PI3K_mTOR PI3K/mTOR Pathway 2_Oxoquinoline->PI3K_mTOR Inhibits Tubulin Tubulin Polymerization 2_Oxoquinoline->Tubulin Inhibits Apoptosis Apoptosis JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) PI3K_mTOR->Cell_Cycle_Arrest Inhibition leads to Tubulin->Cell_Cycle_Arrest Inhibition leads to Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathways affected by 2-oxoquinoline derivatives.

Experimental Workflow

start Start: Cancer Cell Culture treatment Treat with 2-Oxoquinoline Derivative (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Evaluate Anti-Cancer Efficacy data_analysis->end

Caption: General workflow for evaluating 2-oxoquinoline derivatives.

References

Application Notes and Protocols: Quinoline-Based Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Quinoline Derivatives as Fluorescent Probes in Microscopy with a Focus on Zinc Sensing

Audience: Researchers, scientists, and drug development professionals.

Note: While the specific compound "2'-Oxoquinine" was not prominently identified in the literature as a widely used fluorescent probe, this document provides a detailed overview and protocol for a representative and well-characterized quinoline-based fluorescent probe, QP2 , which serves as an excellent model for this class of compounds, particularly in the context of fluorescent zinc sensing in microscopy.

Introduction

Quinoline and its derivatives are a versatile class of heterocyclic aromatic compounds that have garnered significant attention in the field of fluorescence microscopy.[1][2] Their inherent photophysical properties, coupled with the relative ease of chemical modification, make them ideal scaffolds for the development of fluorescent probes for various biological applications, including the detection of metal ions, changes in pH, and the imaging of specific cellular organelles.[1][3][4] Notably, quinoline-based probes have been extensively developed as chemosensors for zinc (Zn²⁺), an essential transition metal ion involved in a myriad of physiological and pathological processes.[5][6][7] This document details the properties, mechanism, and experimental protocols for utilizing a quinoline-based fluorescent probe for the detection of Zn²⁺ in living cells.

Featured Probe: QP2 - A Quinoline-Based Fluorescent Probe for Zinc

QP2 is a Schiff base derivative of 8-hydroxyquinoline that demonstrates a "turn-on" fluorescent response with high selectivity and sensitivity towards Zn²⁺ ions.[6] This probe is particularly noteworthy for its aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) characteristics.[6] In its free form, QP2 exhibits weak fluorescence due to the ESIPT effect. However, upon binding to Zn²⁺, it forms a rigid 2:1 complex, which inhibits ESIPT and promotes AIE, leading to a significant enhancement in fluorescence.[6]

Quantitative Data

The key photophysical and sensing properties of the QP2 probe are summarized in the table below.

PropertyValueConditionsReference
Maximum Absorption (λ_abs) 342 nm and 375 nmDMSO/H₂O (95:5 v/v)[6]
Maximum Emission (λ_em) 524 nmDMSO/H₂O (95:5 v/v)[6]
Stokes Shift ~149 nm (from 375 nm peak)DMSO/H₂O (95:5 v/v)[6]
Detection Limit for Zn²⁺ 17.7 nMDMSO/H₂O (95:5 v/v)[6]
Stoichiometry (QP2:Zn²⁺) 2:1DMSO/H₂O (95:5 v/v)[6]

Experimental Protocols

I. Synthesis of QP2 Probe

The QP2 probe can be synthesized via a one-step condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and 2-aminopyridine.[5][6]

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • 2-aminopyridine

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add 2-aminopyridine (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (QP2) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The final product can be further purified by recrystallization from ethanol if necessary.

II. In Vitro Fluorescence Spectroscopy

Objective: To characterize the fluorescent response of QP2 to Zn²⁺.

Materials:

  • QP2 stock solution (1 mM in DMSO)

  • ZnCl₂ stock solution (10 mM in deionized water)

  • Various metal ion stock solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, etc.) for selectivity studies

  • DMSO/H₂O (95:5 v/v) buffer solution

  • Fluorometer

Procedure:

  • Prepare a working solution of QP2 (e.g., 20 µM) in the DMSO/H₂O buffer.

  • Record the fluorescence emission spectrum of the QP2 solution (excitation at 375 nm).

  • Titrate the QP2 solution with increasing concentrations of ZnCl₂ (e.g., 0-30 µM).

  • Record the fluorescence emission spectrum after each addition of ZnCl₂.

  • For selectivity studies, add an excess of other metal ions to the QP2 solution and record the fluorescence response. Then, add ZnCl₂ to the same solution to observe any changes.

III. Live Cell Imaging of Intracellular Zinc

Objective: To visualize intracellular Zn²⁺ in living cells using the QP2 probe.

Cell Line: HepG2 cells are a suitable model as used in the reference literature.[6]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • QP2 stock solution (1 mM in DMSO)

  • ZnCl₂ solution (for exogenous zinc supplementation)

  • N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (a zinc chelator, for control experiments)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Confocal laser scanning microscope

Procedure:

Cell Culture and Plating:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow for 24 hours.

Probe Loading and Imaging:

  • Before imaging, remove the culture medium and wash the cells three times with PBS.

  • Prepare a loading solution of QP2 (e.g., 10 µM) in serum-free DMEM.

  • Incubate the cells with the QP2 loading solution for 30 minutes at 37°C.

  • Wash the cells three times with PBS to remove excess probe.

  • Add fresh PBS or serum-free DMEM to the cells for imaging.

  • Image the cells using a confocal microscope with appropriate excitation (e.g., 405 nm laser) and emission (e.g., 500-550 nm) settings.

Zinc Supplementation and Chelation (Control Experiments):

  • To observe the response to increased intracellular zinc, incubate the QP2-loaded cells with a solution of ZnCl₂ (e.g., 50 µM) in serum-free DMEM for 30 minutes.

  • Wash the cells with PBS and image as described above.

  • To confirm the specificity for zinc, treat the zinc-supplemented cells with a zinc chelator like TPEN (e.g., 20 µM) for 30 minutes, then wash and image again. A decrease in fluorescence intensity is expected.

Visualizations

Mechanism of Action: ESIPT and AIE

The fluorescence "turn-on" mechanism of the QP2 probe upon binding to Zn²⁺ involves the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) and the induction of Aggregation-Induced Emission (AIE).

G Mechanism of QP2 Zinc Sensing cluster_free Free QP2 cluster_bound QP2 + Zn²⁺ Free_QP2 Free QP2 Probe ESIPT ESIPT Enabled (Weak Fluorescence) Free_QP2->ESIPT Bound_QP2 QP2-Zn²⁺ Complex (2:1 Stoichiometry) Free_QP2->Bound_QP2 Binding Inhibition ESIPT Inhibited Bound_QP2->Inhibition AIE AIE Induced (Strong Fluorescence) Bound_QP2->AIE Zn_ion Zn²⁺ Ion Zn_ion->Bound_QP2

Caption: QP2's fluorescence turn-on mechanism.

Experimental Workflow for Cellular Imaging

The following diagram outlines the key steps for using the QP2 probe to image intracellular zinc.

G Cellular Imaging Workflow with QP2 Start Start Cell_Culture Culture HepG2 Cells Start->Cell_Culture Probe_Loading Load Cells with QP2 Probe Cell_Culture->Probe_Loading Wash_1 Wash with PBS Probe_Loading->Wash_1 Image_Basal Image Basal Zn²⁺ Levels Wash_1->Image_Basal Zn_Treatment Treat with ZnCl₂ (Optional) Image_Basal->Zn_Treatment Wash_2 Wash with PBS Zn_Treatment->Wash_2 Image_Zn Image after Zn²⁺ Treatment Wash_2->Image_Zn Chelator_Treatment Treat with TPEN (Control) Image_Zn->Chelator_Treatment Wash_3 Wash with PBS Chelator_Treatment->Wash_3 Image_Chelated Image after Chelation Wash_3->Image_Chelated End End Image_Chelated->End

Caption: Workflow for intracellular zinc imaging.

References

Application Notes and Protocols for the Functionalization of 2'-Oxoquinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the chemical functionalization of 2'-oxoquinine. Given the limited direct literature on the reactivity of this compound, the following protocols are based on established methodologies for the functionalization of quinolin-2(1H)-one scaffolds, which constitute the core heterocyclic system of this compound. These methods offer a robust starting point for the exploration of this compound derivatization to generate novel compounds with potential applications in drug discovery and development.

Introduction to this compound

This compound, also known as 2'-quininone, is a derivative of the cinchona alkaloid, quinine. Its chemical structure features a quinolin-2(1H)-one moiety in place of the quinoline ring found in quinine. The IUPAC name for this compound is 4-[(R)---INVALID-LINK--methyl]-6-methoxy-1H-quinolin-2-one. The presence of the quinolin-2-one core, along with the chiral quinuclidine backbone, makes this compound an attractive scaffold for medicinal chemistry. Functionalization of this molecule can lead to the development of new therapeutic agents with unique pharmacological profiles.

Proposed Synthesis of this compound from Quinine

The synthesis of this compound from quinine is not widely documented. However, a plausible route involves the selective oxidation of the C2' position of the quinoline ring. This can be conceptually approached via a two-step process involving the formation of a quinoline N-oxide followed by rearrangement or reaction with an acylating agent.

Experimental Workflow: Proposed Synthesis of this compound

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Conversion to this compound Quinine Quinine Reagents1 m-CPBA or H2O2/CH3COOH Quinine->Reagents1 Quinine_N_oxide Quinine-N-oxide Reagents1->Quinine_N_oxide Quinine_N_oxide_ref Quinine-N-oxide Reagents2 Acetic Anhydride (Ac2O), Heat Oxoquinine This compound Reagents2->Oxoquinine Quinine_N_oxide_ref->Reagents2

Caption: Proposed two-step synthesis of this compound from quinine.

Protocol 2.1: Synthesis of Quinine-N-oxide

  • Dissolve quinine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess m-CPBA.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield quinine-N-oxide.

Protocol 2.2: Synthesis of this compound from Quinine-N-oxide

  • Dissolve quinine-N-oxide (1 equivalent) in acetic anhydride.

  • Heat the reaction mixture at reflux (approximately 140 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to hydrolyze the excess acetic anhydride.

  • Neutralize the solution with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Functionalization of the this compound Scaffold

The quinolin-2-one ring system of this compound is amenable to various functionalization reactions, particularly electrophilic aromatic substitution and modern cross-coupling reactions. The electron-donating methoxy group at the C6' position and the amide functionality of the quinolin-2-one ring will influence the regioselectivity of these reactions.

3.1. Electrophilic Halogenation

Electrophilic halogenation is a fundamental method for introducing halogen atoms onto the aromatic ring, providing a handle for further synthetic transformations.

Protocol 3.1.1: Bromination of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like DCM.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated if no progress is observed at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the brominated this compound derivative.

Table 1: Representative Data for Electrophilic Halogenation of Quinolin-2-one Analogs

EntrySubstrateHalogenating AgentSolventTemp. (°C)Time (h)Product(s) (Position)Yield (%)
14-Methylquinolin-2-oneNBSAcetic AcidRT123-Bromo85
26-Methoxyquinolin-2-oneNBSDCMRT243-Bromo78
34-Phenylquinolin-2-oneI₂ / HIO₃Acetic Acid8063-Iodo90
4Quinolin-2-oneBr₂Acetic AcidRT43,6-Dibromo92

3.2. Nitration

Nitration introduces a nitro group, which can be a versatile functional group for further transformations, such as reduction to an amine.

Protocol 3.2.1: Nitration of this compound

  • Add this compound (1 equivalent) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature at 0-5 °C and stir the reaction mixture for 1-3 hours.

  • Carefully monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or solid NaHCO₃) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize or purify by column chromatography to obtain the nitrated this compound derivative.

Table 2: Representative Data for Nitration of Quinolin-2-one Analogs

EntrySubstrateNitrating AgentTemp. (°C)Time (h)Product(s) (Position)Yield (%)
1Quinolin-2-oneHNO₃ / H₂SO₄0-516-Nitro88
24-Methylquinolin-2-oneHNO₃ / H₂SO₄026-Nitro91
36-MethoxyquinolineFuming HNO₃ / H₂SO₄-515-NitroHigh

3.3. Palladium-Catalyzed C-H Arylation

Modern C-H activation/arylation methods provide a powerful tool for the direct formation of C-C bonds, enabling the synthesis of complex biaryl structures.

Logical Workflow for C-H Arylation

G start Start Materials: This compound Arylboronic Acid catalyst_system Catalyst System: Pd(OAc)2 Oxidant (e.g., Ag2CO3) Ligand (optional) start->catalyst_system Combine reaction_setup Reaction Setup: Inert Atmosphere Solvent (e.g., Toluene, Dioxane) Heat catalyst_system->reaction_setup workup Aqueous Workup and Extraction reaction_setup->workup After reaction completion purification Column Chromatography workup->purification product Arylated this compound purification->product

Caption: General workflow for Pd-catalyzed C-H arylation of this compound.

Protocol 3.3.1: Palladium-Catalyzed C3-H Arylation of this compound

  • To an oven-dried reaction vessel, add this compound (1 equivalent), arylboronic acid (1.5-2 equivalents), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and an oxidant such as silver(I) carbonate (Ag₂CO₃) or benzoquinone (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed anhydrous solvent (e.g., toluene, dioxane, or DMF).

  • Heat the reaction mixture at 80-120 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the C3-arylated this compound.

Table 3: Representative Data for Pd-Catalyzed C-H Arylation of Quinolin-2-one Analogs

EntrySubstrateArylating AgentCatalyst / OxidantSolventTemp. (°C)Time (h)Yield (%)
1Quinoxalin-2(1H)-onePhenylboronic acidPd(OAc)₂ / Ag₂CO₃Toluene1102485
2Quinoxalin-2(1H)-one4-Methoxyphenylboronic acidPd(OAc)₂ / Ag₂CO₃Toluene1102492
31-Methylquinolin-2-onePhenylboronic acidPd(OAc)₂ / BenzoquinoneDioxane1004875
41-Methylquinolin-2-one4-Tolylboronic acidPd(OAc)₂ / BenzoquinoneDioxane1004881

Reaction Mechanism: Electrophilic Aromatic Substitution

The functionalization of the this compound ring via electrophilic substitution is a key transformation. The following diagram illustrates the general mechanism for this reaction on the quinolin-2-one core.

Mechanism of Electrophilic Aromatic Substitution on Quinolin-2-one

G Q2one Quinolin-2-one Ring (Nucleophile) Sigma_Complex Sigma Complex (Carbocation Intermediate) Q2one->Sigma_Complex Attack by π-system Electrophile Electrophile (E+) Electrophile->Sigma_Complex Deprotonation Deprotonation (-H+) Sigma_Complex->Deprotonation Product Substituted Quinolin-2-one Deprotonation->Product Restoration of Aromaticity

Caption: General mechanism for electrophilic aromatic substitution.

These protocols and application notes provide a foundation for the synthetic exploration of this compound. Researchers should note that reaction conditions may require optimization for this specific substrate due to its complex stereochemistry and multiple functional groups. Careful analysis of the products will be necessary to determine the regioselectivity of each functionalization reaction.

Application of 2'-Oxoquinine in Medicinal Chemistry: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and literature, there is a notable absence of specific research on the medicinal chemistry applications of 2'-Oxoquinine. This compound, also known as 2'-quininone, is recognized as a metabolite of the well-known antimalarial drug, quinine. However, its independent biological activities, mechanism of action, and potential therapeutic uses appear to be largely unexplored in publicly available scientific literature.

While direct information on this compound is scarce, the broader chemical classes to which it belongs—quinolines and quinones—are rich areas of medicinal chemistry research. These scaffolds are present in numerous compounds with a wide range of biological activities. This report will briefly touch upon the general medicinal chemistry applications of these related compound classes to provide context, but it is crucial to emphasize that these findings do not directly apply to this compound.

The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of many synthetic and natural compounds with diverse pharmacological properties. Derivatives of quinoline have been successfully developed into drugs for a variety of conditions.

Key Therapeutic Areas for Quinoline Derivatives:

  • Antimalarial Agents: Quinine itself is a primary example, and synthetic quinolines like chloroquine and mefloquine have been mainstays in malaria treatment.[1][2][3]

  • Anticancer Agents: Certain quinoline-based compounds have shown potent antitumor activities.[4] Their mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival.

  • Antibacterial and Antifungal Agents: The quinoline nucleus is found in several antibacterial and antifungal drugs.[4]

  • Anti-inflammatory and Analgesic Agents: Some quinoline derivatives exhibit anti-inflammatory and pain-relieving properties.[4]

The Quinone Moiety in Medicinal Chemistry

Quinones are a class of organic compounds characterized by a cyclic dione structure. They are known for their redox properties and ability to participate in biological electron transport chains. This reactivity is central to their diverse biological effects.

Reported Biological Activities of Quinone-Containing Compounds:

  • Anticancer Activity: Many natural and synthetic quinones exhibit significant cytotoxicity against cancer cells.[5] Their mechanisms of action can include the generation of reactive oxygen species (ROS), induction of DNA damage, and inhibition of topoisomerase enzymes.[5]

  • Antimicrobial and Antiparasitic Effects: The ability of quinones to undergo redox cycling can be detrimental to microbial and parasitic organisms, making them a source of potential anti-infective agents.[6]

This compound: A Metabolite of Quinine

Scientific literature identifies this compound as a product of quinine metabolism in the human body.[7] The metabolic process, primarily carried out by cytochrome P450 enzymes in the liver, transforms quinine into several metabolites, including hydroxylated derivatives and this compound.[7] However, the available literature does not extend to a detailed investigation of the pharmacological profile of this compound itself. It is plausible that its biological activity differs significantly from that of its parent compound, quinine.

Future Research Directions

The lack of specific data on this compound presents a clear gap in the scientific literature. Future research could focus on the following areas:

  • Chemical Synthesis: Development of an efficient and scalable synthetic route to obtain pure this compound for biological evaluation.

  • In Vitro Biological Screening: Testing this compound against a panel of cancer cell lines, microbial strains, and parasitic organisms to identify any potential therapeutic activity.

  • Mechanism of Action Studies: If any significant biological activity is observed, further studies would be necessary to elucidate the underlying molecular mechanisms.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound to assess its drug-like properties.

Conclusion

References

Application Notes and Protocols for High-Throughput Screening of 2'-Oxoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2'-oxoquinoline derivatives, a promising class of compounds with diverse biological activities. This document outlines their potential as anticancer agents, focusing on their mechanisms of action, including tubulin polymerization inhibition, induction of apoptosis, and cell cycle arrest. Furthermore, it delves into their role as kinase inhibitors, particularly targeting the PI3K/Akt signaling pathway.

Biological Activities and Mechanisms of Action

2'-Oxoquinoline derivatives have demonstrated significant potential in drug discovery, primarily as anticancer agents. Their multifaceted mechanism of action makes them attractive candidates for further investigation and development.

Anticancer Activity

The anticancer effects of 2'-oxoquinoline derivatives are attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: A significant number of 2'-oxoquinoline derivatives exert their cytotoxic effects by targeting the microtubule network. They inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, which is crucial for cell division. This disruption ultimately triggers cell cycle arrest and apoptosis.

  • Induction of Apoptosis: These compounds have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. The apoptotic cascade is often initiated through the intrinsic pathway, characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, such as caspase-3 and caspase-9.[1][2][3][4][5][6]

  • Cell Cycle Arrest: 2'-Oxoquinoline derivatives can halt the progression of the cell cycle, predominantly at the G2/M phase.[1][3] This arrest is often a consequence of the disruption of microtubule dynamics and is regulated by key cell cycle proteins, including Cdc25C and Cyclin B1.[7][8][9][10]

Kinase Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 2'-oxoquinoline derivatives have been identified as inhibitors of this pathway, targeting key kinases such as PI3K and Akt, thereby blocking downstream signaling and suppressing tumor growth.[11][12][13][14][15]

Data Presentation: High-Throughput Screening Results

The following tables summarize representative quantitative data from high-throughput screening of various 2'-oxoquinoline derivatives. This data highlights their potency in different assays and against various cancer cell lines.

Table 1: Cytotoxicity of 2'-Oxoquinoline Derivatives against Human Cancer Cell Lines (MTT Assay)

Compound IDHCT116 (Colon) IC₅₀ (µM)LoVo (Colon) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)K-562 (Leukemia) GI₅₀ (µM)NCI-H23 (Lung) GI₅₀ (µM)
CQAH12.515.2---
Derivative 4c---7.723.20
Derivative 3c-----
YLN1--5.49--
YLN2--7.09--

*IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition. Data compiled from multiple sources.[4][16][17]

Table 2: Tubulin Polymerization Inhibition by 2'-Oxoquinoline Derivatives

Compound IDTubulin Polymerization IC₅₀ (µM)
Derivative 4c17 ± 0.3
Derivative 6e17
Derivative 6d40
Derivative 3c6.6 ± 0.3
Derivative 3a28 ± 2

*IC₅₀: Half-maximal inhibitory concentration. Data compiled from multiple sources.[16][18][19]

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are optimized for a 96-well or 384-well format, suitable for screening large compound libraries.

Cell Viability and Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, MDA-MB-231)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 2'-Oxoquinoline derivative library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 2'-oxoquinoline derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • 2'-Oxoquinoline derivative library

  • Temperature-controlled plate reader capable of reading absorbance at 340 nm

  • 384-well plates

Protocol:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in cold polymerization buffer. Keep on ice.

  • Compound Addition: Add the 2'-oxoquinoline derivatives at various concentrations to the wells of a pre-warmed 384-well plate.

  • Initiation of Polymerization: Add the cold tubulin solution containing GTP and glycerol to each well.

  • Kinetic Measurement: Immediately place the plate in the 37°C plate reader and measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. Determine the rate of polymerization and the maximum polymer mass. Calculate the IC₅₀ values for compounds that inhibit polymerization.

Cell Cycle Analysis by Flow Cytometry (for HTS)

This protocol is adapted for higher throughput analysis of cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6- or 24-well plates

  • 2'-Oxoquinoline derivative library

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer with a high-throughput sampler

Protocol:

  • Cell Treatment: Seed cells in multi-well plates and treat with compounds as described in the MTT assay protocol.

  • Cell Harvesting: After 24-48 hours of treatment, harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Identify compounds that cause a significant increase in the G2/M population.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by 2'-oxoquinoline derivatives.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade 2_Oxoquinoline 2_Oxoquinoline Bcl2 Bcl-2 2_Oxoquinoline->Bcl2 Inhibits Bax Bax 2_Oxoquinoline->Bax Activates CytoC Cytochrome c (release) Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cell_Cycle_Arrest 2_Oxoquinoline 2_Oxoquinoline Tubulin Tubulin Polymerization 2_Oxoquinoline->Tubulin Inhibits Microtubules Microtubule Dynamics Tubulin->Microtubules G2M_Checkpoint G2/M Checkpoint Microtubules->G2M_Checkpoint Disruption activates Cdc25C Cdc25C G2M_Checkpoint->Cdc25C Inhibits CyclinB1_CDK1 Cyclin B1/CDK1 (Active) Cdc25C->CyclinB1_CDK1 Activates Mitosis Mitosis CyclinB1_CDK1->Mitosis PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival 2_Oxoquinoline 2_Oxoquinoline 2_Oxoquinoline->PI3K Inhibits HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization Library 2'-Oxoquinoline Library Primary_Assay Primary HTS Assay (e.g., MTT) Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Secondary_Assays Secondary Assays (e.g., Tubulin, Cell Cycle) Dose_Response->Secondary_Assays Mechanism_Studies Mechanism of Action (e.g., Western Blot) Secondary_Assays->Mechanism_Studies Lead_Candidates Lead Candidates Mechanism_Studies->Lead_Candidates

References

Troubleshooting & Optimization

Technical Support Center: 2'-Oxoquinine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering low yields during the synthesis of 2'-oxoquinine. The advice is structured in a question-and-answer format to directly address common experimental challenges.

Disclaimer: The synthesis of this compound is not widely reported in the literature. The following troubleshooting guide is based on a plausible synthetic route—the oxidation of a quinine derivative—and general principles of organic chemistry. The proposed experimental protocol is a representative example and may require optimization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common strategy for synthesizing compounds like this compound involves the oxidation of a suitable precursor. A plausible route is the oxidation of N-protected quinine, followed by deprotection. The protection of the quinoline nitrogen can prevent undesired side reactions.

Q2: My reaction does not seem to go to completion. How can I improve the conversion rate?

Incomplete conversion is a frequent cause of low yields. You can try the following:

  • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions.

  • Use a different Oxidizing Agent: The choice of oxidizing agent is critical. If a mild oxidant is not effective, a stronger one might be necessary. Conversely, a very strong oxidant might lead to over-oxidation.

Q3: I am observing many side products in my reaction mixture. What could be the cause?

The formation of side products can significantly lower the yield of the desired this compound. Potential causes include:

  • Over-oxidation: The desired product might be further oxidized to other species.[1]

  • Side Reactions of the Starting Material: The starting material, quinine, has multiple reactive sites. Protecting sensitive functional groups can help to minimize side reactions.

  • Aldol Condensation: If the oxidation conditions are basic, and the resulting ketone can enolize, an aldol condensation might occur.[2]

Q4: How can I effectively purify this compound?

Purification of quinoline derivatives can be challenging.[3][4] Based on general procedures for similar compounds, the following methods can be attempted:

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4]

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. However, some quinoline derivatives are unstable on silica.[4] In such cases, using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina might be beneficial.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide provides a systematic approach to troubleshooting low yields.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of this compound check_sm Step 1: Verify Starting Material Purity start->check_sm check_reaction Step 2: Analyze Reaction Mixture check_sm->check_reaction If pure sub_sm Impurity? - Recrystallize/Repurify - Characterize thoroughly check_sm->sub_sm check_workup Step 3: Evaluate Work-up Procedure check_reaction->check_workup If complete & clean sub_reaction Incomplete reaction? - Increase time/temp - Change oxidant Side products? - Use protecting groups - Optimize conditions check_reaction->sub_reaction check_purification Step 4: Assess Purification Method check_workup->check_purification If product is stable sub_workup Product degradation? - Use milder quench - Avoid extreme pH check_workup->sub_workup end_node Optimized Yield check_purification->end_node If effective sub_purification Decomposition on silica? - Deactivate silica - Use alumina/C18 Poor separation? - Optimize eluent - Try preparative HPLC check_purification->sub_purification

Caption: A stepwise workflow for troubleshooting low yields in this compound synthesis.

Potential Causes and Solutions for Low Yield
Potential Cause Troubleshooting Questions Suggested Solutions
Starting Material Impurity Is the starting quinine derivative pure? Have you characterized it (NMR, MS)?Recrystallize or purify the starting material by column chromatography. Confirm purity by analytical techniques.
Incomplete Reaction Does TLC/LC-MS analysis of the crude reaction mixture show a significant amount of starting material?Increase reaction time, moderately increase the temperature, or consider a more potent oxidizing agent. Ensure proper stoichiometry of reagents.
Side Product Formation Are there multiple spots on the TLC plate or peaks in the LC-MS chromatogram of the crude reaction?Use protecting groups for reactive functionalities on the quinine core. Optimize reaction conditions (temperature, solvent, concentration). Consider a more selective oxidizing agent. An Oppenauer-type oxidation, for instance, is known to be selective for secondary alcohols.[2]
Product Degradation during Work-up Is the product sensitive to the aqueous work-up conditions (e.g., acidic or basic quench)?Use a milder quenching agent (e.g., saturated ammonium chloride solution). Minimize the time the product is in contact with aqueous acidic or basic solutions.
Product Loss during Purification Does the product streak or decompose on the silica gel column? Is the separation from impurities poor?Deactivate the silica gel with a base (e.g., triethylamine). Use an alternative stationary phase like neutral alumina or C18 silica.[4] Optimize the eluent system for better separation. Consider crystallization as an alternative to chromatography.

Experimental Protocols

Representative Synthesis of a 2'-Oxoquinoline Derivative

The following is a hypothetical protocol for the synthesis of a 2'-oxoquinoline derivative from an N-substituted acetanilide, which can be adapted for the synthesis of this compound from a suitable precursor. This procedure is based on established methods for synthesizing 2-oxo-quinolines.[5]

  • Vilsmeier-Haack Reaction: To a solution of the N-substituted acetanilide in DMF, phosphorus oxychloride is added dropwise at 0 °C. The mixture is stirred at room temperature and then heated to obtain the corresponding 2-chloroquinoline-3-carbaldehyde.[5]

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

  • Hydrolysis/Cyclization: Subsequent hydrolysis of the chloro and formyl groups, followed by cyclization, can lead to the 2-oxoquinoline core.

Proposed Synthesis of this compound via Oppenauer-type Oxidation

This protocol is based on the Oppenauer oxidation, which has been used for the oxidation of quinine to quininone.[2][6]

  • Preparation of the "Ketyl" Reagent: In an inert atmosphere, an alkali metal (e.g., sodium) is added to a solution of a diphenylketone (e.g., benzophenone) in an anhydrous aromatic solvent (e.g., toluene).[6]

  • Oxidation of Quinine: A solution of anhydrous quinine in the same solvent is added to the "Ketyl" solution. The reaction mixture is refluxed until the reaction is complete (monitored by TLC).[6]

  • Work-up: The reaction is cooled and washed with water. The organic layer is then extracted with a dilute acid to separate the product from the neutral ketone.

  • Isolation and Purification: The acidic aqueous layer is neutralized with a base, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by crystallization or column chromatography.

Proposed Synthetic Pathway

SyntheticPathway quinine Quinine Derivative (Starting Material) oxidation Oxidation (e.g., Oppenauer) quinine->oxidation oxoquinine This compound (Product) oxidation->oxoquinine side_products Side Products (e.g., over-oxidation, aldol) oxidation->side_products

Caption: A simplified proposed pathway for the synthesis of this compound.

References

Technical Support Center: Improving the Purification of 2'-Oxoquinine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2'-Oxoquinine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound and related quinoline alkaloids are column chromatography, High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the impurity profile, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound can originate from the starting material (quinine), side reactions during oxidation, and degradation. Potential impurities include unreacted quinine, quinine-N-oxide, and other oxidation byproducts. The specific impurity profile will depend on the synthetic route and reaction conditions.[1][][3]

Q3: My this compound sample appears to be degrading on the silica gel column. What can I do?

A3: Quinoline derivatives can sometimes be sensitive to the acidic nature of silica gel. To mitigate degradation, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (1-2%). Alternatively, using a different stationary phase like alumina may be beneficial.

Q4: I'm observing significant peak tailing during the HPLC purification of this compound. What is the cause and how can I fix it?

A4: Peak tailing in HPLC of quinoline derivatives can be caused by strong interactions between the basic nitrogen atoms in the molecule and residual acidic silanol groups on the silica-based stationary phase. To reduce tailing, consider adding a competing base, such as triethylamine, to the mobile phase or using a specially end-capped column. Additionally, the chelating properties of hydroxyquinolines can cause issues; using a metal-free HPLC system can prevent this.[4]

Q5: What is a good starting point for developing a recrystallization protocol for this compound?

A5: For polar, nitrogen-containing compounds like this compound, a good starting point for recrystallization is to test polar protic solvents like ethanol or methanol, or solvent mixtures such as ethanol/water or methanol/water. The ideal solvent system will dissolve the compound at an elevated temperature but result in low solubility at room temperature or below, allowing for crystal formation upon cooling.[5]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Low Recovery Compound is too polar and strongly adsorbed to the silica gel. - Gradually increase the polarity of the mobile phase. - Add a small percentage of a more polar solvent like methanol to your eluent. - Consider using a different stationary phase like alumina.
Compound is degrading on the silica gel. - Deactivate the silica gel with triethylamine. - Perform the chromatography quickly and at a lower temperature if possible.
Poor Separation of Impurities Inappropriate solvent system. - Optimize the mobile phase composition by testing different solvent ratios and combinations using Thin Layer Chromatography (TLC) first. - Consider using a gradient elution instead of an isocratic one.
Column is overloaded. - Reduce the amount of crude material loaded onto the column. - Use a larger column with more stationary phase.
Streaking or Tailing of the Compound Band Strong interaction with the stationary phase. - Add a small amount of triethylamine or acetic acid to the mobile phase to improve the peak shape.
Sample is not fully dissolved when loaded. - Ensure the sample is completely dissolved in a minimum amount of the mobile phase or a slightly more polar solvent before loading.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Broad or Tailing Peaks Secondary interactions with the stationary phase. - Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or triethylamine for basic compounds. - Use a base-deactivated or end-capped column.
Metal chelation. - Utilize a metal-free HPLC system, including PEEK tubing and a metal-free column.[4]
Poor Resolution Suboptimal mobile phase or stationary phase. - Optimize the mobile phase composition (e.g., acetonitrile vs. methanol, buffer pH). - Try a different type of stationary phase (e.g., C18, Phenyl-Hexyl).
Gradient is too steep. - Use a shallower gradient to improve the separation of closely eluting peaks.
Inconsistent Retention Times Changes in mobile phase composition or temperature. - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature.
Column degradation. - Flush the column regularly and store it in an appropriate solvent. - Replace the column if performance does not improve.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable. A typical starting mobile phase could be a mixture of dichloromethane and methanol (e.g., 98:2 v/v).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased by increasing the percentage of methanol to facilitate the elution of the more polar this compound.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Example HPLC Method for Quinoline Alkaloids

This method is adapted from the analysis of related compounds and can serve as a starting point for the purification of this compound.[6]

  • Column: LiChrosorb RP-18 (or equivalent C18 column)

  • Mobile Phase: Acetonitrile/Water (e.g., 65:35 v/v), with the pH adjusted to 3.05 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 313 nm)

  • Injection Volume: 20 µL

Data Presentation

The following table summarizes typical results that might be expected from the purification of a quinoline derivative, based on literature for similar compounds. Actual results for this compound may vary.

Purification MethodStarting Purity (Area % by HPLC)Final Purity (Area % by HPLC)Typical Recovery
Column Chromatography ~70-80%>95%60-80%
Preparative HPLC >90%>99%70-90%
Recrystallization >95%>99.5%50-70%

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimum Solvent crude->dissolve load Load onto Column dissolve->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc Analyze combine Combine Pure Fractions tlc->combine Identify evaporate Evaporate Solvent combine->evaporate pure Purified this compound evaporate->pure

Caption: General workflow for column chromatography purification.

troubleshooting_logic start Purification Issue Encountered low_recovery Low Recovery? start->low_recovery poor_separation Poor Separation? start->poor_separation peak_tailing Peak Tailing? start->peak_tailing degradation Check for Degradation on Silica low_recovery->degradation optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent add_modifier Add Mobile Phase Modifier (e.g., TEA) peak_tailing->add_modifier high_polarity Compound Too Polar? degradation->high_polarity No degradation_yes Use Deactivated Silica or Alumina degradation->degradation_yes Yes increase_polarity Increase Mobile Phase Polarity high_polarity->increase_polarity Yes gradient Use Gradient Elution optimize_solvent->gradient metal_free Use Metal-Free HPLC System add_modifier->metal_free

Caption: Troubleshooting decision tree for purification issues.

References

overcoming 2'-Oxoquinine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2'-Oxoquinine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a derivative of quinine, a naturally occurring alkaloid.[1] Like many complex organic molecules developed in drug discovery, it is characterized by poor aqueous solubility.[2] This low solubility can be a significant hurdle, as it often leads to poor dissolution in gastrointestinal fluids, which is a prerequisite for absorption and achieving therapeutic bioavailability.[2][3] Over 70% of new chemical entities face this challenge, placing them in Class II or IV of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[2][4]

Q2: What are the primary factors that influence the solubility of this compound?

A2: The solubility of a compound like this compound is governed by several factors:

  • pH of the Medium: As a derivative of quinine, this compound is likely a weakly basic compound. Its solubility is expected to be highly pH-dependent, increasing in acidic conditions where the molecule can be protonated to form a more soluble salt.[5][6][7]

  • Temperature: The effect of temperature on solubility depends on whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat).[8] For most solids, solubility increases with temperature as the added energy helps break the bonds in the solid's crystal lattice.[8][9]

  • Particle Size: Decreasing the particle size of a solid drug increases the surface-area-to-volume ratio.[10][11] According to the Noyes-Whitney equation, a larger surface area allows for greater interaction with the solvent, which can lead to a faster dissolution rate.[2][8]

  • Polarity of the Solvent: The principle of "like dissolves like" applies. The solubility will be influenced by the polarity of the solvent system used.[12]

  • Physical Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or in an amorphous state. Amorphous forms are typically more soluble than their stable crystalline counterparts because they have a lower lattice energy.[2][13]

Q3: What are the common strategies to enhance the solubility of poorly soluble compounds like this compound?

A3: A variety of physical and chemical strategies can be employed to enhance solubility.[14] These approaches include pH adjustment, the use of co-solvents, particle size reduction (micronization and nanosuspensions), complexation with cyclodextrins, and the formation of solid dispersions.[3][11][15] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also a popular and effective approach for lipophilic drugs.[16]

Troubleshooting Guides

Issue 1: My this compound is not dissolving or is precipitating in my aqueous buffer.

Q: I've added this compound to my neutral phosphate buffer (pH 7.4), but it won't dissolve. What should I do first?

A: The first and simplest step is to modify the pH of your solution. Since this compound is likely a weak base, its solubility will be significantly higher at a lower pH. Try preparing your stock solution in an acidic buffer (e.g., pH 2-4) or by adding a small amount of a pharmaceutically acceptable acid (like HCl or citric acid) to your aqueous medium.[5][7] Many drugs show dramatically increased solubility at a pH where they are ionized.[17]

Below is a troubleshooting workflow to guide your experimental decisions.

G start Solubility Issue Encountered (Precipitation / Poor Dissolution) check_ph Step 1: Adjust pH Is the compound a weak acid/base? start->check_ph ph_yes Prepare solution at optimal pH (e.g., acidic pH for weak base) check_ph->ph_yes Yes ph_no pH adjustment is ineffective or not an option. check_ph->ph_no No / Insufficient cosolvent Step 2: Add a Co-solvent (e.g., Ethanol, DMSO, PEG 400) ph_no->cosolvent cosolvent_ok Solubility Improved. Optimize co-solvent percentage. cosolvent->cosolvent_ok Success cosolvent_no Inadequate solubility or co-solvent is incompatible. cosolvent->cosolvent_no Failure complexation Step 3: Use Complexation Agent (e.g., Cyclodextrins) cosolvent_no->complexation complex_ok Solubility Improved. Determine optimal drug:CD ratio. complexation->complex_ok Success complex_no Complexation is ineffective. complexation->complex_no Failure advanced Step 4: Advanced Formulation (Solid Dispersion, Nanosuspension) complex_no->advanced advanced_ok Achieved desired solubility and stability. advanced->advanced_ok

Caption: A logical workflow for troubleshooting this compound solubility issues.
Issue 2: pH adjustment is not sufficient or is incompatible with my experimental design.

Q: I need to work closer to a physiological pH. What other simple methods can I try?

A: The use of co-solvents is a widely adopted technique to solubilize poorly water-soluble drugs for in-vitro and pre-clinical studies.[4][5][15] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of lipophilic compounds.

Commonly used co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)

Start by preparing a concentrated stock solution of this compound in a pure co-solvent (like DMSO) and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration, as high levels can be toxic in cell-based assays or in vivo studies.

Issue 3: I am observing variability in my results and suspect my compound is unstable in solution.

Q: How can I assess and improve the stability of this compound in my aqueous formulation?

A: Poorly soluble compounds can sometimes be prone to degradation in aqueous media, and this can be affected by pH and light.[18][19] It is crucial to distinguish between precipitation and chemical degradation.

  • Stability Assessment: Conduct a time-course study. Prepare your this compound solution and measure its concentration at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.[19] Keep samples under your typical experimental conditions (temperature, light exposure). The appearance of new peaks in the chromatogram alongside a decrease in the parent peak suggests degradation.[18]

  • Improving Stability:

    • pH: Determine the pH at which the compound is most stable; this may not be the same as the pH of maximal solubility.[18]

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[19]

    • Temperature: Store stock solutions at low temperatures (e.g., 4°C or -20°C) as recommended by stability data.

    • Antioxidants: If oxidative degradation is suspected, consider adding antioxidants to the formulation.

Advanced Solubilization Strategies

Q: Simple pH and co-solvent adjustments are insufficient for my required concentration. What are the next steps?

A: For more significant solubility enhancement, advanced formulation strategies are necessary.

G center Solubility Enhancement Strategies phys Physical Modifications center->phys chem Chemical Modifications (Early Stage) center->chem form Formulation-Based Approaches center->form ps_red Particle Size Reduction (Micronization, Nanonization) phys->ps_red amorph Amorphous Forms (vs. Crystalline) phys->amorph salt Salt Formation chem->salt prodrug Prodrugs chem->prodrug cosolv Co-solvency form->cosolv complex Inclusion Complexation (e.g., Cyclodextrins) form->complex sd Solid Dispersions form->sd lipid Lipid-Based Systems (e.g., SEDDS) form->lipid

Caption: Overview of key strategies for enhancing drug solubility.
  • Inclusion Complexation: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[20] They can encapsulate poorly soluble molecules like quinine derivatives, effectively increasing their apparent water solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice due to its higher solubility and safety profile.[20]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[5] By preventing the drug from recrystallizing, a high-energy, more soluble amorphous state is maintained.[5][13]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[5] This drastic increase in surface area significantly enhances the dissolution rate.[13]

Quantitative Data Summary

Specific solubility data for this compound is not widely available. However, the following tables illustrate the expected behavior and the type of data researchers should aim to generate.

Table 1: Illustrative pH-Dependent Solubility of a Weakly Basic Compound

pHExpected Ionization StateExpected Relative SolubilityRationale
2.0Mostly Ionized (BH+)HighProtonation in acidic media leads to the formation of a more soluble salt form.[5]
4.5Partially IonizedModerateAs pH approaches the pKa, the ratio of ionized to unionized form decreases.
7.4Mostly Unionized (B)LowIn neutral or alkaline media, the compound exists in its less soluble free base form.
9.0Unionized (B)Very LowThe equilibrium is shifted strongly towards the poorly soluble unionized form.

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesLimitations
pH Adjustment Converts the drug to a more soluble ionized salt.[5]Simple, fast, and easy to formulate and analyze.[5]Only applicable to ionizable drugs; risk of precipitation upon pH change.[22]
Co-solvency Reduces solvent polarity, decreasing the energy required to solvate the drug.[15]Simple to prepare; effective for many lipophilic compounds.[15]Potential for in vivo precipitation upon dilution; toxicity of some solvents.[4]
Cyclodextrin Complex Encapsulates the drug in a hydrophilic host molecule.[11][20]High solubilization potential; can improve stability.[21]Limited by drug size/shape; potential for renal toxicity at high doses.[2]
Solid Dispersion Maintains the drug in a high-energy amorphous state within a carrier.[5]Significant increase in dissolution rate and bioavailability.[3]Can be physically unstable (recrystallization); complex manufacturing.[2]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility (Shake-Flask Method)
  • Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl buffers, acetate buffers, phosphate buffers).

  • Incubation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. Ensure enough solid is present to maintain saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant. To avoid collecting undissolved particles, filter the sample through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered sample appropriately with mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Quantification of this compound by HPLC-UV

This is a general protocol template. Specific parameters must be optimized for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). Start with an isocratic elution (e.g., 60:40 organic:aqueous) and optimize.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan the UV spectrum of this compound to determine its wavelength of maximum absorbance (λmax). Use this wavelength for detection.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to create a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the filtered and diluted samples from your solubility experiments. Determine the concentration using the linear regression equation from the calibration curve.

Protocol 3: Preparation of this compound-Cyclodextrin Complexes (Solvent Evaporation Method)
  • Dissolution: Dissolve a specific molar ratio of this compound and a cyclodextrin (e.g., HPβCD at 1:1, 1:2, and 1:3 ratios) in a suitable organic solvent, such as methanol or ethanol.[20]

  • Mixing: Stir the solution thoroughly for 1-2 hours at room temperature to ensure complete interaction.

  • Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the drug-cyclodextrin complex on the flask wall.

  • Drying: Further dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization: The resulting powder is the inclusion complex. Its solubility can then be tested using the shake-flask method (Protocol 1) in the desired aqueous medium (e.g., water or pH 7.4 buffer) and compared to the solubility of the uncomplexed drug.[20]

References

Technical Support Center: 2'-Oxoquinine Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-oxoquinine. The information below addresses potential issues related to its degradation pathways and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under experimental conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several potential degradation routes can be anticipated under forced degradation conditions. These include:

  • Hydrolysis: The lactam ring (the 2-oxoquinoline moiety) is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring to form a carboxylic acid derivative.

  • Oxidation: The vinyl group and the secondary alcohol on the quinuclidine ring are potential sites for oxidation. This can lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms affecting the quinoline or quinuclidine ring systems.

Q2: What are the expected byproducts of this compound degradation?

A2: Based on the potential degradation pathways, the expected byproducts could include:

  • Ring-opened products: Resulting from the hydrolysis of the lactam.

  • Oxidized derivatives: Such as epoxides, diols, or carbonyl compounds formed from the oxidation of the vinyl group or the secondary alcohol.

  • Isomers: Potential epimerization at stereocenters under certain pH and temperature conditions.

Q3: What analytical techniques are recommended for identifying and quantifying this compound and its degradation byproducts?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound from its byproducts.[1] For structural elucidation of the degradation products, liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy are essential.[2][3]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed during routine analysis.

Potential Cause Troubleshooting Step
pH of the mobile phase or sample diluent Ensure the pH of all solutions is near neutral and buffered, if necessary. Avoid strongly acidic or basic conditions.
Exposure to light Protect all solutions containing this compound from light by using amber vials or covering glassware with aluminum foil.[4]
Elevated temperature Maintain samples at a controlled, cool temperature (e.g., 4°C) in the autosampler. Avoid prolonged exposure to ambient or elevated temperatures.
Oxidative stress from solvents Use freshly prepared, high-purity solvents. Degas solvents to remove dissolved oxygen.

Issue 2: Poor separation of degradation byproducts from the parent this compound peak in HPLC.

Potential Cause Troubleshooting Step
Inadequate chromatographic conditions Optimize the mobile phase composition (e.g., organic modifier, buffer concentration, pH) and gradient profile.
Inappropriate column chemistry Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its byproducts.
Co-elution of multiple byproducts Adjust the gradient slope or run time to improve the resolution between closely eluting peaks. Consider using a longer column or one with a smaller particle size.

Quantitative Data Summary

The following tables summarize hypothetical data from a forced degradation study on this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions.

Stress Condition % Degradation of this compound Number of Major Byproducts
0.1 M HCl (24h, 60°C)15.2%2
0.1 M NaOH (24h, 60°C)25.8%3
3% H₂O₂ (24h, RT)8.5%1
Heat (7 days, 80°C)5.1%1
Photostability (ICH Q1B)12.3%2

Table 2: Retention Times of this compound and its Major Degradation Byproducts in a Hypothetical HPLC Method.

Compound Retention Time (min)
This compound10.5
Hydrolytic Byproduct 1 (Acid)8.2
Hydrolytic Byproduct 2 (Base)7.5
Oxidative Byproduct 19.1
Photolytic Byproduct 111.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and byproducts of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 7 days. Dissolve the sample in the initial solvent before analysis.

  • Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[5]

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. For byproduct identification, use LC-MS.

Visualizations

Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Ring-Opened Carboxylic Acid Ring-Opened Carboxylic Acid This compound->Ring-Opened Carboxylic Acid Acid/Base Epoxide Derivative Epoxide Derivative This compound->Epoxide Derivative H₂O₂ Ketone Derivative Ketone Derivative This compound->Ketone Derivative Oxidation of Sec-Alcohol Isomers/Rearrangement Products Isomers/Rearrangement Products This compound->Isomers/Rearrangement Products UV/Vis Light Diol Derivative Diol Derivative Epoxide Derivative->Diol Derivative Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation (H₂O₂) Oxidation (H₂O₂) Oxidation (H₂O₂)->Stressed Samples Thermal Stress Thermal Stress Thermal Stress->Stressed Samples Photostability Photostability Photostability->Stressed Samples This compound Stock Solution This compound Stock Solution This compound Stock Solution->Acid Hydrolysis This compound Stock Solution->Base Hydrolysis This compound Stock Solution->Oxidation (H₂O₂) This compound Stock Solution->Thermal Stress This compound Stock Solution->Photostability HPLC-UV Analysis HPLC-UV Analysis Stressed Samples->HPLC-UV Analysis Quantification LC-MS Analysis LC-MS Analysis Stressed Samples->LC-MS Analysis Identification Data Interpretation Data Interpretation HPLC-UV Analysis->Data Interpretation LC-MS Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Reaction Conditions for 2'-Oxoquinine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 2'-oxoquinine. The information is structured to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no yield of my desired this compound derivative?

Answer:

Low or no product yield is a common issue that can stem from several factors. Below are the primary causes and corresponding troubleshooting steps:

  • Suboptimal Reaction Conditions: The temperature, time, or pH of the reaction may not be optimal for the specific derivatizing agent used.

    • Solution: Systematically optimize the reaction conditions. For instance, if using a common derivatizing agent, you might start with a reaction temperature of 60°C and a reaction time of 60 minutes, then vary these parameters to see the effect on yield.[1] A design of experiments (DoE) approach can be efficient in finding the optimal conditions.

  • Reagent Degradation or Impurity: The derivatizing agent or solvents may have degraded over time or could be of insufficient purity.

    • Solution: Use fresh, high-purity reagents and anhydrous solvents. It is advisable to prepare reagent solutions fresh on the day of the experiment.[2]

  • Presence of Water: Trace amounts of water in the reaction mixture can hydrolyze the derivative or hinder the reaction.[3]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and consider adding a drying agent like sodium sulfate to the reaction mixture if sample moisture is suspected.[3]

  • Analyte Instability: this compound itself might be degrading under the reaction conditions. Understanding the degradation pathway of your analyte is crucial for assessing its stability.[4]

    • Solution: Perform control experiments without the derivatizing agent to assess the stability of this compound under the chosen conditions. If degradation is observed, milder reaction conditions (e.g., lower temperature, shorter reaction time) may be necessary.

Question: My chromatogram shows that the derivatization reaction is incomplete. What should I do?

Answer:

An incomplete reaction is often indicated by the presence of a significant peak for the underivatized this compound alongside the product peak. To address this:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature to reach completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction's progress by analyzing aliquots at different time points to determine when the reaction plateaus.[3] For some derivatizations, an initial temperature of 60°C for 60 minutes is a good starting point.[1][5]

  • Incorrect Stoichiometry: The molar ratio of the derivatizing agent to this compound may be too low.

    • Solution: Increase the concentration of the derivatizing agent. A significant excess of the derivatizing agent is often used to drive the reaction to completion.

  • Poor Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure the reaction mixture is homogenous by using a vortex mixer or shaker during incubation.[6]

Question: I am seeing multiple unexpected peaks in my chromatogram. What could be the cause?

Answer:

The presence of unexpected peaks can complicate data analysis. Here are the likely causes:

  • Side Reactions: The derivatizing agent may be reacting with other functional groups on the this compound molecule or with impurities in the sample.

    • Solution: Purify the this compound sample before derivatization. If side reactions with the analyte are suspected, a more specific derivatizing agent may be required.

  • Reagent Artifacts: The derivatizing agent itself or its byproducts may be detected.

    • Solution: Run a reagent blank (all reaction components except the analyte) to identify peaks originating from the derivatizing agent.[2]

  • Degradation Products: The peaks could correspond to degradation products of this compound or the newly formed derivative.[7]

    • Solution: Analyze the stability of the derivative after it is formed. If the derivative is unstable, it should be analyzed as quickly as possible after the reaction.

Question: My results are not reproducible. What factors should I check?

Answer:

Poor reproducibility can be frustrating. The following are critical to ensure consistent results:

  • Inconsistent Sample Preparation: Variations in sample handling and preparation can introduce significant variability.

    • Solution: Follow a standardized and well-documented sample preparation protocol. Use internal standards to normalize for variations in extraction and derivatization efficiency.[2]

  • Variable Reaction Conditions: Small fluctuations in temperature, time, or reagent concentrations can affect the outcome.

    • Solution: Use precise equipment, such as thermostatically controlled heating blocks, and carefully measure all reagents.[3] Automated derivatization systems can also improve reproducibility.[6]

  • Glassware Activity: Active sites on the surface of glassware can adsorb the analyte or derivative, leading to losses.[3]

    • Solution: Deactivate glassware by silanization to mask polar Si-OH groups, especially when working with low concentrations.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound derivatization?

A1: The choice of solvent is critical. Acetonitrile is often a good starting point for many derivatization reactions as it is compatible with a wide range of reagents and is suitable for subsequent chromatographic analysis.[1] However, the optimal solvent will depend on the specific derivatizing agent and the solubility of this compound. It is recommended to test a few common solvents like pyridine or a mixture to find the one that gives the best results.

Q2: How can I confirm the identity of the this compound derivative?

A2: The most common method for confirming the structure of a new derivative is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). The mass spectrum will provide the molecular weight of the derivative, and fragmentation patterns can help to elucidate its structure. Nuclear magnetic resonance (NMR) spectroscopy can also be used for definitive structural confirmation if the derivative can be isolated in sufficient quantity and purity.

Q3: What are the most critical parameters to control during the derivatization reaction?

A3: The most critical parameters are typically:

  • Temperature: Affects the reaction rate and the stability of the reactants and products.[1]

  • Time: Determines the extent of the reaction.[1]

  • Reagent Concentration: A sufficient excess of the derivatizing agent is often needed to ensure the reaction goes to completion.

  • pH: For some reactions, pH control is essential for the reactivity of the functional groups involved.

Q4: How should I prepare my biological sample before derivatization?

A4: For biological samples such as plasma, serum, or tissue extracts, it is crucial to perform a sample cleanup and extraction step to remove interfering substances like proteins and salts.[2] This typically involves protein precipitation (e.g., with a cold solvent like acetonitrile or methanol), followed by centrifugation. The supernatant containing the analyte of interest can then be evaporated to dryness and reconstituted in the reaction solvent for derivatization.[2]

Quantitative Data Summary

The following tables provide an example of how to present quantitative data for optimizing derivatization conditions. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Effect of Reaction Temperature on Derivative Yield

Temperature (°C)Relative Yield (%)
2535
4068
6095
7592

Table 2: Effect of Reaction Time on Derivative Yield (at 60°C)

Reaction Time (min)Relative Yield (%)
1575
3088
6096
9095

Table 3: Effect of Reagent Molar Excess on Derivative Yield

Reagent:Analyte Molar RatioRelative Yield (%)
1:155
10:185
50:194
100:196

Experimental Protocols & Workflows

Detailed Methodology for a General Derivatization Experiment
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the chosen reaction solvent (e.g., acetonitrile) to prepare a stock solution.

    • For biological samples, perform an appropriate extraction and cleanup procedure.

  • Reaction Mixture Preparation:

    • In a clean, dry micro-reaction vial, add 50 µL of the this compound stock solution.

    • Add the derivatizing agent solution. The volume and concentration will depend on the desired molar ratio (e.g., for a 50-fold molar excess).

    • If a catalyst is required (e.g., pyridine), add the specified amount.

    • Cap the vial tightly.

  • Reaction:

    • Place the vial in a heating block set to the desired temperature (e.g., 60°C).

    • Allow the reaction to proceed for the specified time (e.g., 60 minutes), ensuring occasional mixing if necessary.

  • Reaction Quenching and Sample Preparation for Analysis:

    • After the incubation period, cool the vial to room temperature.

    • Depending on the downstream analysis, the reaction may need to be quenched.

    • The sample can then be diluted with an appropriate solvent and transferred to an autosampler vial for chromatographic analysis.

Visualizations

experimental_workflow start Start sample_prep Sample Preparation (Extraction/Cleanup) start->sample_prep reagent_prep Reagent Preparation (Freshly Made) start->reagent_prep derivatization Derivatization Reaction (Heat & Mix) sample_prep->derivatization reagent_prep->derivatization analysis LC-MS or GC-MS Analysis derivatization->analysis data_proc Data Processing & Interpretation analysis->data_proc end End data_proc->end

Caption: General experimental workflow for this compound derivatization.

troubleshooting_low_yield start Low/No Yield Observed check_reagents Are reagents fresh & pure? start->check_reagents check_conditions Are reaction conditions (time, temp) optimal? check_reagents->check_conditions Yes use_fresh Use fresh, high-purity reagents and solvents. check_reagents->use_fresh No check_water Is water present? check_conditions->check_water Yes optimize Optimize time, temperature, and reagent ratios. check_conditions->optimize No check_stability Is the analyte stable? check_water->check_stability No use_anhydrous Use anhydrous solvents and dry glassware. check_water->use_anhydrous Yes milder_conditions Use milder conditions and run stability controls. check_stability->milder_conditions No

Caption: Troubleshooting logic for low derivatization yield.

References

Navigating the Synthesis and Scale-Up of 2'-Oxoquinine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

The large-scale production of complex molecules like 2'-Oxoquinine, a derivative of quinine, presents a unique set of challenges for researchers and drug development professionals. This technical support center provides essential guidance, troubleshooting strategies, and frequently asked questions to navigate the complexities of scaling up its synthesis from the laboratory bench to industrial production. While specific quantitative data for this compound scale-up is not extensively available in the public domain, this guide leverages established principles of chemical process development to address potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: The chemical structure of this compound is formally known as 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]-6-methoxy-3H-quinolin-2-one. The key feature is the oxidation of the quinoline ring of quinine at the 2'-position to a quinolin-2-one moiety.

Q2: What are the primary challenges in scaling up this compound production?

A2: The primary challenges are multifaceted and typical for scaling up pharmaceutical production.[1][2][3] These include ensuring process reproducibility, managing heat and mass transfer in larger reactors, controlling impurity profiles, ensuring worker safety with potentially hazardous reagents, and developing robust purification methods suitable for large quantities.[2]

Q3: How can I monitor the progress and purity of the this compound synthesis?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring reaction progress and assessing the purity of this compound. Developing a robust HPLC method early in the process is crucial for tracking the consumption of the starting material (quinine), the formation of the desired product, and the emergence of any byproducts. Mass spectrometry (MS) can be coupled with HPLC for definitive identification of reaction components.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction; Degradation of product; Suboptimal reaction conditions (temperature, pressure, catalyst loading).- Monitor reaction kinetics to determine the optimal reaction time.- Investigate product stability under the reaction conditions.- Perform a Design of Experiments (DoE) to optimize reaction parameters at a small scale before scaling up.
Formation of Multiple Byproducts Lack of selectivity in the oxidation step; Over-oxidation of the desired product; Side reactions involving other functional groups in the quinine molecule.- Screen different oxidizing agents and catalysts to improve selectivity for the 2'-position of the quinoline ring.- Carefully control the stoichiometry of the oxidizing agent.- Protect sensitive functional groups if necessary and feasible for a large-scale process.
Inconsistent Product Quality Between Batches Variations in raw material quality; Poor control over process parameters (e.g., mixing, temperature gradients in large reactors); Inconsistent work-up procedures.[1][5]- Establish strict specifications for all starting materials and reagents.- Implement robust process analytical technology (PAT) to monitor and control critical process parameters in real-time.- Develop and strictly follow detailed Standard Operating Procedures (SOPs) for all stages of the production process.[1]
Difficulties in Product Purification Presence of structurally similar impurities (e.g., isomers, over-oxidized products); Unfavorable crystallization properties of this compound.- Explore different purification techniques such as column chromatography, preparative HPLC, or crystallization with various solvent systems.[6]- For large-scale production, crystallization is often preferred. A thorough screening of solvents and conditions is necessary to develop a robust crystallization process.
Safety Concerns During Scale-Up Use of hazardous oxidizing agents; Exothermic reactions that can lead to thermal runaways in large reactors; Handling of flammable solvents.[2]- Conduct a thorough process safety assessment (e.g., reaction calorimetry) to understand the thermal hazards of the reaction.- Implement appropriate engineering controls, such as efficient cooling systems and pressure relief devices, for large-scale reactors.- Ensure all personnel are trained on the safe handling of all chemicals involved.

Experimental Protocols

While a specific, validated large-scale protocol for this compound is not publicly available, a generalized approach based on the selective oxidation of a quinoline ring is presented below. This is an illustrative protocol and must be optimized and validated at a small scale before any attempt at scaling up.

Illustrative Lab-Scale Synthesis of this compound

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and an inert gas inlet is charged with quinine and a suitable solvent (e.g., a non-polar organic solvent).

  • Reagent Addition: A selective oxidizing agent is added portion-wise to the stirred solution at a controlled temperature. The choice of oxidant is critical for achieving selectivity for the 2'-position of the quinoline ring.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is quenched, and the crude product is extracted into a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent gradient to isolate the this compound.

Data Presentation

The following tables present hypothetical data to illustrate the kind of information that should be collected and analyzed during a scale-up campaign.

Table 1: Comparison of Reaction Parameters at Different Scales (Hypothetical Data)

ParameterLab Scale (1 g)Pilot Scale (1 kg)Production Scale (100 kg)
Starting Material (Quinine) 1 g1 kg100 kg
Solvent Volume 50 mL50 L5000 L
Oxidizing Agent (molar eq.) 1.21.151.1
Reaction Temperature 25°C30°C (controlled)30°C (rigorously controlled)
Reaction Time 8 hours10 hours12 hours
Typical Yield 75%70%68%
Purity (by HPLC) 98%97.5%97%

Table 2: Impurity Profile at Different Scales (Hypothetical Data)

ImpurityLab Scale (%)Pilot Scale (%)Production Scale (%)
Unreacted Quinine < 1.0< 1.2< 1.5
Isomeric Oxoquinine 0.50.81.0
Over-oxidized Product 0.30.40.5
Other Impurities 0.20.1< 0.1

Visualizations

Diagram 1: General Workflow for Scaling Up this compound Production

G A Process Development (Lab Scale) B Optimization of Reaction Conditions A->B C Analytical Method Development A->C D Pilot Scale Production B->D C->D E Process Validation D->E F Full-Scale Manufacturing E->F H Regulatory Submission E->H G Quality Control F->G G->F G A Scale-Up Challenges B Heat Transfer A->B C Mass Transfer (Mixing) A->C D Reaction Kinetics A->D E Impurity Profile A->E F Safety A->F G Cost & Economics A->G H Regulatory Compliance A->H

References

minimizing side reactions in 2'-Oxoquinine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2'-Oxoquinine Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of this compound (more commonly known as quininone).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of quininone via the oxidation of quinine.

Issue 1: Low Yield of Quininone

Potential Cause Recommended Solution Explanation
Incomplete Reaction - Increase reaction time. - Increase temperature cautiously. - Use a more potent oxidizing agent.The conversion of the secondary alcohol at C-9 of quinine to a ketone may require more forcing conditions or a longer reaction period for completion.
Side Product Formation - Optimize reaction conditions (see below). - Choose a more selective oxidizing agent.Competing side reactions, such as N-oxidation or vinyl group cleavage, consume the starting material and reduce the yield of the desired product.
Product Degradation - Avoid harsh acidic or basic conditions during workup. - Minimize exposure to high temperatures for extended periods.Quininone can be susceptible to degradation under certain conditions, leading to lower isolated yields.
Epimerization - Maintain neutral or slightly acidic conditions if only one epimer is desired.Under basic conditions, quininone can epimerize to quinidinone, resulting in a mixture of products and a lower yield of the target compound.[1]

Issue 2: Presence of Multiple Products in the Final Mixture

Observed Impurity Potential Cause Recommended Solution
Quinine-N-oxide Oxidation of the quinuclidine nitrogen.- Use a milder, more selective oxidizing agent for the secondary alcohol. - Protect the nitrogen atom prior to oxidation, followed by deprotection.
Quininal Oxidative cleavage of the vinyl group.- Employ an oxidizing agent that is selective for secondary alcohols over alkenes. - Control the stoichiometry of the oxidant to avoid over-oxidation.[2][3]
Alkene Isomers Translocation of the vinyl double bond.- This can be catalyzed by certain metals, such as palladium.[4] Avoid these catalysts if this side reaction is observed.
Ring-Opened Products Cleavage of the quinuclidine ring.- This can occur under harsh conditions.[2] Use milder reaction conditions and avoid strong acids or bases.
Quinidinone Epimerization at the C-8 position.- This is common under basic conditions.[1] A neutral or slightly acidic workup can minimize this.

Issue 3: Difficulty in Purifying the Final Product

Problem Recommended Solution
Co-eluting Impurities - Utilize a different stationary phase for column chromatography. - Employ an alternative purification technique such as preparative HPLC or crystallization.
Product Tailing on Silica Gel - Add a small amount of a basic modifier, like triethylamine, to the eluent to improve the peak shape of the basic quininone.
Thermal Instability - Use purification techniques that do not require high temperatures, such as flash chromatography at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound (quininone)?

The most common route is the oxidation of the secondary alcohol at the C-9 position of quinine. A variety of oxidizing agents can be employed for this transformation.

Q2: Which oxidizing agents are suitable for the synthesis of quininone?

Several oxidizing agents can be used, with varying degrees of selectivity. Common examples include:

  • Potassium permanganate (KMnO₄): A strong oxidant that can lead to side products if not carefully controlled.[3]

  • Chromic acid (H₂CrO₄): Another strong oxidant that can also promote side reactions.[2]

  • Oppenauer oxidation: This method uses a ketone (e.g., benzophenone) and a base (e.g., aluminum isopropoxide) and is generally selective for alcohols.[4]

  • Swern oxidation: A milder method that can provide higher selectivity.[4]

Q3: How can I minimize the formation of Quinine-N-oxide?

The formation of quinine-N-oxide occurs due to the oxidation of the nucleophilic nitrogen in the quinuclidine ring.[4][5] To minimize this:

  • Use an oxidant that is more selective for alcohols over amines.

  • Control the reaction temperature; lower temperatures often favor the desired oxidation.

  • Consider protecting the amine with a suitable protecting group before the oxidation step.

Q4: My product is a mixture of quininone and quinidinone. How can I avoid this?

The interconversion of quininone and its epimer, quinidinone, is facilitated by a common enol intermediate, especially under basic conditions.[1] To prevent this:

  • Maintain the reaction and workup at a neutral or slightly acidic pH.

  • If basic conditions are necessary for the reaction, neutralize the mixture promptly during the workup.

Q5: What is the best method to purify the crude quininone?

Purification is typically achieved through chromatographic methods.[3][4]

  • Column Chromatography: Silica gel is commonly used. The eluent system can be optimized, often a mixture of a non-polar solvent (like chloroform or dichloromethane) and a polar solvent (like methanol). Adding a small amount of a base such as triethylamine can help to reduce tailing.

  • Preparative HPLC: For higher purity, preparative high-performance liquid chromatography can be employed.

Experimental Protocols

General Protocol for the Oxidation of Quinine to Quininone

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and safety protocols.

  • Dissolution: Dissolve quinine in a suitable organic solvent (e.g., toluene, acetone/water).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Oxidant: Slowly add the chosen oxidizing agent (e.g., a solution of potassium permanganate) dropwise to the cooled quinine solution while stirring vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any excess oxidant. For example, if using KMnO₄, a solution of sodium bisulfite can be added until the purple color disappears.

  • Extraction: Adjust the pH of the solution to be slightly basic (pH 8-9) with an appropriate base (e.g., sodium carbonate solution) and extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Quinine dissolution 1. Dissolve Quinine in Solvent start->dissolution cooling 2. Cool to 0-5 °C dissolution->cooling oxidation 3. Add Oxidizing Agent cooling->oxidation monitoring Monitor by TLC oxidation->monitoring monitoring->oxidation Incomplete quenching 4. Quench Reaction monitoring->quenching Complete extraction 5. Extraction quenching->extraction purification 6. Purification (Column Chromatography) extraction->purification product Final Product: Quininone purification->product

Caption: Experimental workflow for the synthesis and purification of quininone.

side_reactions quinine Quinine (Starting Material) quininone Quininone (Desired Product) quinine->quininone Oxidation (C-9 Alcohol) n_oxide Quinine-N-oxide quinine->n_oxide Oxidation (N-1) cleavage Vinyl Cleavage Products quinine->cleavage Over-oxidation epimer Quinidinone quininone->epimer Epimerization (Basic Conditions)

Caption: Formation of quininone and major side products from quinine.

References

Technical Support Center: Resolving Peak Tailing in 2'-Oxoquinine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting HPLC analysis of 2'-Oxoquinine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the leading half, resulting in an asymmetrical peak shape. This can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.

Q2: Why is my this compound peak tailing?

This compound is an alkaloid, which is a basic compound containing amine functional groups. The primary cause of peak tailing for such compounds is often secondary interactions with the stationary phase.[1] Specifically, the basic amine groups of this compound can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[2][3] This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to the observed peak tailing.

Q3: Can peak tailing affect my quantitative results?

Yes. Significant peak tailing can lead to inaccurate peak integration, which in turn affects the reliability of quantitative analysis.[1] It can also decrease the resolution between closely eluting peaks, potentially masking the presence of impurities or related compounds.

Q4: What is a good measure of peak symmetry?

Peak symmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf or As of 1.0. Values greater than 1 indicate peak tailing. For most applications, a tailing factor below 1.5 is considered acceptable.[4]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis.

Step 1: Evaluate the Mobile Phase

The composition of the mobile phase plays a critical role in controlling peak shape.

Issue: Inappropriate Mobile Phase pH

  • Explanation: At mid-range pH values, residual silanol groups on the silica packing can be ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) basic this compound molecule.[5][6]

  • Solution:

    • Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be between 2.5 and 3.5.[7] At this low pH, the silanol groups are protonated and thus less likely to interact with the analyte.[8]

    • Use a Buffer: Incorporate a buffer (e.g., phosphate or formate buffer) at a concentration of 10-25 mM to maintain a stable pH throughout the analysis.[7]

Issue: Lack of a Competing Base

  • Explanation: Without a competing agent, the basic analyte can interact directly with active silanol sites.

  • Solution:

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%).[9] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from the this compound molecules.[8]

Step 2: Assess the HPLC Column

The choice and condition of your HPLC column are paramount for good peak shape.

Issue: Inappropriate Column Chemistry

  • Explanation: Older, Type A silica columns have a higher concentration of acidic silanol groups and metal contaminants, which can exacerbate peak tailing for basic compounds.[2]

  • Solution:

    • Use a Modern, End-Capped Column: Employ a high-purity, Type B silica column that has been "end-capped." End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[1][7]

    • Consider Alternative Stationary Phases: If peak tailing persists, explore columns with different stationary phases, such as those with polar-embedded groups or hybrid silica-polymer particles, which offer improved shielding of silanol activity.[2][5]

Issue: Column Contamination or Degradation

  • Explanation: Over time, the column can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, leading to the exposure of active silanol sites.

  • Solution:

    • Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[10]

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly adsorbed compounds and particulates.

    • Replace the Column: If the column performance does not improve after flushing, it may be necessary to replace it.

Step 3: Check for System and Method Issues

Sometimes, the problem lies within the HPLC system or the analytical method parameters.

Issue: Sample Overload

  • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[11][12]

  • Solution:

    • Reduce Injection Volume: Decrease the volume of the sample injected.

    • Dilute the Sample: Prepare a more dilute sample and inject the same volume.

Issue: Extra-Column Volume

  • Explanation: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and contribute to peak tailing.[5]

  • Solution:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12 mm) to connect the injector, column, and detector.[10]

    • Ensure Proper Fittings: Check all fittings to ensure they are properly seated and not contributing to dead volume.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Peak Tailing
Mobile Phase AdditiveTypical ConcentrationEffect on Peak Tailing for Basic Compounds
Formic Acid0.1%Reduces mobile phase pH, protonating silanols and reducing interaction.[7]
Trifluoroacetic Acid (TFA)0.05 - 0.1%Acts as an ion-pairing agent and lowers pH, but can cause ion suppression in MS.
Triethylamine (TEA)0.1 - 0.5%Acts as a competing base, masking silanol groups.[9]
Ammonium Formate/Acetate10 - 25 mMProvides buffering capacity to maintain a stable, low pH.[7]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound analysis.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • 0.22 µm membrane filter

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean, graduated cylinder.

    • Carefully add 1 mL of formic acid to the water.

    • Mix thoroughly. This creates a 0.1% formic acid solution with a pH of approximately 2.7.

    • Filter the solution using a 0.22 µm membrane filter.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Organic Component (Mobile Phase B):

    • Use 100% HPLC-grade acetonitrile.

    • Filter and degas as with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 2 µL

    • Detection: UV at an appropriate wavelength for this compound.

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_system System & Method Checks start Peak Tailing Observed mobile_phase Step 1: Evaluate Mobile Phase start->mobile_phase check_ph Adjust pH (2.5-3.5) mobile_phase->check_ph column Step 2: Assess HPLC Column use_endcapped Use End-Capped Column column->use_endcapped system Step 3: Check System & Method reduce_load Reduce Sample Load system->reduce_load solution Symmetrical Peak Achieved add_buffer Add Buffer (e.g., Formate) check_ph->add_buffer add_tea Add Competing Base (TEA) add_buffer->add_tea add_tea->column If tailing persists flush_column Flush Column use_endcapped->flush_column use_guard Use Guard Column flush_column->use_guard use_guard->system If tailing persists check_volume Check Extra-Column Volume reduce_load->check_volume check_volume->solution Problem Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Diagram 2: Interaction of this compound with Stationary Phase

G cluster_0 Ideal Reversed-Phase Interaction cluster_1 Secondary Interaction Causing Tailing C18 C18 Stationary Phase Oxoquinine1 This compound Oxoquinine1->C18 Hydrophobic Interaction Silanol Residual Silanol (Si-OH) Oxoquinine2 This compound (Basic) Oxoquinine2->Silanol Ionic Interaction

Caption: Primary vs. secondary interactions causing peak tailing.

References

Technical Support Center: Stabilizing 2'-Oxoquinine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 2'-Oxoquinine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a derivative of the Cinchona alkaloid, quinine. Its structure contains several reactive functional groups, including an α,β-unsaturated ketone within a quinolinone ring system, a quinuclidine core, and a vinyl group. This combination of functionalities makes the molecule susceptible to degradation over time, especially when exposed to adverse environmental conditions such as light, heat, oxygen, and humidity. Ensuring its stability is critical for obtaining reliable and reproducible results in research and for maintaining its potency and safety in drug development.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on its chemical structure, the primary factors that can lead to the degradation of this compound are:

  • Oxidation: The presence of the quinolinone ring and the vinyl group makes the molecule susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.

  • Hydrolysis: The amide bond within the quinolinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an ester bond.

  • Photodegradation: The conjugated π-system of the quinolinone ring can absorb UV light, leading to photochemical reactions and degradation.

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.

  • Moisture: The presence of water can facilitate hydrolytic degradation and can also act as a catalyst for other degradation pathways.

Q3: What are the visual or physical signs of this compound degradation?

Degradation of this compound may be indicated by:

  • Color Change: The appearance of a yellow or brownish tint in a previously colorless or white solid sample.

  • Change in Physical State: Clumping or melting of a solid sample can indicate the uptake of moisture or the presence of impurities.

  • Incomplete Dissolution: Difficulty in dissolving the compound in a solvent in which it was previously fully soluble.

  • Appearance of Additional Peaks in Analytical Data: The presence of unexpected peaks in chromatograms (e.g., HPLC, TLC) or spectra (e.g., NMR, MS) is a clear indicator of impurity formation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Sample has developed a yellow or brown color. Oxidation and/or photodegradation.Store the sample under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at a low temperature.
Inconsistent results in bioassays. Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment. If solutions must be stored, aliquot and store at -20°C or below for a limited time. Avoid repeated freeze-thaw cycles.
New, unexpected peaks appear in HPLC analysis. Chemical degradation of the compound.Review storage conditions. Implement stricter protocols for inert atmosphere storage and light protection. Characterize the new peaks to understand the degradation pathway.
The solid sample has become sticky or clumped. Absorption of moisture.Store the compound in a desiccator over a suitable drying agent. Handle the compound in a dry environment, such as a glove box.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the stability of this compound.[1][2][3][4]

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the prepared sample and monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.

    • The peak area of this compound can be used to quantify its purity and the extent of degradation over time.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to intentionally degrade this compound to understand its degradation pathways and to validate the stability-indicating nature of the analytical method.[5][6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water and solvent for dissolution

  • pH meter

  • Heating block or water bath

  • UV lamp

Method:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method (Protocol 1).

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Hypothesized Degradation Pathway of this compound

G This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation Epoxide_Formation Epoxidation of Vinyl Group Oxidation->Epoxide_Formation Quinolinone_Ring_Opening Quinolinone Ring Opening Hydrolysis->Quinolinone_Ring_Opening Dimerization_Products Dimerization/ Polymerization Photodegradation->Dimerization_Products

Caption: A simplified diagram illustrating potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Conclusion Sample This compound Sample Storage_Conditions Store under defined conditions (T, RH, light) Sample->Storage_Conditions Time_Points Sample at various time points Storage_Conditions->Time_Points HPLC_Analysis Stability-Indicating HPLC Analysis Time_Points->HPLC_Analysis Data_Evaluation Evaluate purity and degradation products HPLC_Analysis->Data_Evaluation Stability_Assessment Assess long-term stability Data_Evaluation->Stability_Assessment

Caption: A general workflow for conducting a long-term stability study of this compound.

Troubleshooting Logic for this compound Storage

G Start Start: Observe Degradation Check_Storage_Temp Is storage temp. below 4°C? Start->Check_Storage_Temp Check_Light_Exposure Is sample protected from light? Check_Storage_Temp->Check_Light_Exposure Yes Lower_Temp Store at -20°C or below Check_Storage_Temp->Lower_Temp No Check_Atmosphere Is sample under inert atmosphere? Check_Light_Exposure->Check_Atmosphere Yes Use_Amber_Vial Use amber vials and store in the dark Check_Light_Exposure->Use_Amber_Vial No Check_Moisture Is sample stored in a desiccator? Check_Atmosphere->Check_Moisture Yes Use_Inert_Gas Blanket with Argon or Nitrogen Check_Atmosphere->Use_Inert_Gas No Use_Desiccator Store over a drying agent Check_Moisture->Use_Desiccator No Re-evaluate Re-evaluate Stability Check_Moisture->Re-evaluate Yes Lower_Temp->Re-evaluate Use_Amber_Vial->Re-evaluate Use_Inert_Gas->Re-evaluate Use_Desiccator->Re-evaluate

Caption: A decision tree for troubleshooting the storage conditions of this compound.

References

addressing batch-to-batch variability of 2'-Oxoquinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Oxoquinine. Batch-to-batch variability can be a significant factor in experimental reproducibility, and this resource aims to help you identify, characterize, and manage this variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely origin?

A1: this compound, also known as 2'-Quininone, is an oxidized derivative of quinine.[1] It is typically synthesized by the oxidation of the secondary alcohol at the C9 position of quinine to a ketone. Given that quinine is a natural product isolated from Cinchona bark, synthetic this compound is susceptible to variability originating from both the natural source of the starting material and the synthetic process itself.

Q2: The physical appearance (color, crystallinity) of my this compound varies between batches. Is this a concern?

A2: A noticeable difference in color (e.g., from off-white to yellow) or crystalline structure can indicate the presence of impurities or variations in the solvent content or polymorphic form. While minor color variations might not always impact biological activity, they warrant further investigation to ensure the consistency and purity of the material. It is recommended to perform analytical characterization on any batch that deviates from the expected appearance.

Q3: My experimental results (e.g., in vitro bioassay IC50) are inconsistent across different batches of this compound. What could be the cause?

A3: Inconsistent biological activity is a primary concern arising from batch-to-batch variability. The root cause often lies in the purity profile of the this compound. Potential reasons include:

  • Presence of highly active or inhibitory impurities: Even small amounts of certain impurities can significantly affect biological assay outcomes.[2]

  • Variable levels of the active compound: An inaccurate quantification of the compound in different batches can lead to dosing errors.

  • Differences in solubility: Physical properties like crystallinity and particle size can affect how well the compound dissolves, leading to variations in the effective concentration in your assay.

Q4: What are the common impurities I should be aware of in this compound?

A4: Based on its synthesis from quinine, potential impurities may include:

  • Unreacted Quinine: The starting material for the synthesis.

  • Quinidinone: The diastereomer of this compound, which can form under basic conditions during synthesis.[3]

  • Over-oxidation products: Further oxidation of the molecule at other susceptible sites.[4][5]

  • Degradation products: Formed during synthesis or storage.

  • Residual Solvents: Solvents used in the synthesis and purification process.

Troubleshooting Guide

Issue 1: Inconsistent Analytical Results (HPLC, LC-MS)
  • Observation: The HPLC purity of a new batch of this compound is lower than expected, or new peaks are observed.

  • Possible Cause & Solution:

    • Degradation: The sample may have degraded. Store this compound under recommended conditions (cool, dry, and protected from light). Re-analyze a freshly prepared solution.

    • Different Impurity Profile: The new batch may have a different impurity profile from the previous one. Use a high-resolution analytical technique like LC-MS to identify the masses of the impurity peaks and compare them to potential impurities (see FAQ Q4).

    • Action: If the impurity profile is significantly different, the new batch should be further purified or rejected if the impurities are known to be problematic.

Issue 2: Poor or Variable Solubility
  • Observation: A new batch of this compound does not dissolve as well as previous batches in the same solvent.

  • Possible Cause & Solution:

    • Different Crystal Form (Polymorphism): Different batches may have crystallized in different polymorphic forms, which can have different solubilities.

    • Action:

      • Use sonication or gentle heating to aid dissolution.

      • Characterize the solid-state properties of the different batches using techniques like powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC).

      • If possible, recrystallize the material to obtain a consistent crystalline form.

Issue 3: Discrepancies in Bioassay Results
  • Observation: A new batch of this compound shows significantly different potency in a cell-based or biochemical assay.

  • Possible Cause & Solution:

    • Presence of Bioactive Impurities: An impurity may be more or less active than this compound itself, skewing the results.[2]

    • Action:

      • Refer to the Certificate of Analysis (CoA) for the purity and impurity profile of each batch.

      • Perform a dose-response curve for each new batch to determine its specific IC50/EC50.

      • If possible, isolate the major impurities and test their activity in your assay to understand their contribution. A highly potent impurity, even at low levels, can significantly alter the apparent activity of your compound.[2]

Data Presentation: Batch Comparison

When evaluating new batches of this compound, it is crucial to systematically compare their analytical and physical data. The following table provides an example of how to structure this data for easy comparison.

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White crystalline solidYellowish powderWhite crystalline solidWhite to off-white crystalline solid
Purity (HPLC, 254 nm) 99.2%97.5%99.5%≥ 98.0%
Unreacted Quinine (%) 0.3%1.1%0.1%≤ 0.5%
Quinidinone (%) 0.2%0.8%0.15%≤ 0.5%
Largest Unknown Impurity (%) 0.15%0.4%0.1%≤ 0.2%
Total Impurities (%) 0.8%2.5%0.5%≤ 2.0%
Solubility (DMSO, mg/mL) >5035>50≥ 50
Bioassay (IC50, µM) 1.22.51.10.9 - 1.5

In this example, Batch B would be flagged for further investigation or rejection due to its lower purity, higher levels of impurities, lower solubility, and significantly different bioactivity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of this compound and quantify impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 330 nm.

    • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

    • Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Objective: To identify the molecular weights of impurities.

  • Methodology:

    • Use the same HPLC method as described above, with the outlet of the HPLC connected to a mass spectrometer.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically suitable for quinoline alkaloids.

    • Analysis: Scan a mass range that includes the expected molecular weight of this compound (C₂₀H₂₄N₂O₃, MW: 340.42 g/mol ) and its potential impurities (e.g., quinine: 324.42 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the structure of this compound and identify major impurities.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the this compound batch in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments like COSY, HSQC, and HMBC can be used for detailed structural elucidation.[6][7]

    • Analysis: Compare the obtained spectra with a reference spectrum of a known pure standard. Look for signals corresponding to potential impurities like unreacted quinine.

Visualizations

Workflow for Qualifying a New Batch of this compound

Batch_Qualification_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Analytical Chemistry cluster_2 Biological & Final Decision start Receive New Batch visual_check Visual Inspection (Color, Appearance) start->visual_check solubility_check Solubility Test visual_check->solubility_check hplc HPLC Purity (>98%?) solubility_check->hplc lcms LC-MS Impurity Profile hplc->lcms Purity OK reject Reject Batch hplc->reject Purity <98% nmr NMR Structural Confirmation lcms->nmr bioassay Bioassay Confirmation (IC50 in range?) nmr->bioassay accept Accept Batch bioassay->accept Pass bioassay->reject Fail

Caption: Workflow for the qualification of a new batch of this compound.

Troubleshooting Decision Tree for Inconsistent Bioassay Results

Troubleshooting_Decision_Tree start Inconsistent Bioassay Results check_purity Check CoA: Purity of Batches Comparable? start->check_purity no_purity_diff Yes check_purity->no_purity_diff Yes yes_purity_diff No check_purity->yes_purity_diff No check_solubility Check Solubility: Complete Dissolution Achieved? no_purity_diff->check_solubility investigate_impurities Investigate Impurities: - Identify with LC-MS - Quantify with HPLC yes_purity_diff->investigate_impurities yes_soluble Yes check_solubility->yes_soluble Yes no_soluble No check_solubility->no_soluble No check_assay_controls Review Assay Performance: - Positive/Negative Controls OK? - Reagent Variability? yes_soluble->check_assay_controls optimize_dissolution Optimize Dissolution: - Use Sonication/Vortexing - Characterize solid state (PXRD) no_soluble->optimize_dissolution assay_ok Yes check_assay_controls->assay_ok Yes assay_not_ok No check_assay_controls->assay_not_ok No conclude_batch_issue Conclude Batch Variability is the Root Cause. Use Batch-Specific IC50. assay_ok->conclude_batch_issue troubleshoot_assay Troubleshoot Assay Protocol assay_not_ok->troubleshoot_assay

Caption: Decision tree for troubleshooting inconsistent bioassay results.

References

Validation & Comparative

Validating the Biological Target of 2'-Oxoquinine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological target of a class of molecules known as 2-oxoquinolines. While the specific biological target of 2'-Oxoquinine remains to be definitively identified in publicly available literature, extensive research has focused on the broader family of 2-oxoquinoline derivatives. This guide will focus on a well-documented target for this class of compounds: the Cannabinoid Receptor 2 (CB2).

The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune cells and is a key regulator of inflammatory responses.[1][2] Several 2-oxoquinoline derivatives have been identified as potent and selective inverse agonists of the CB2 receptor, making this a crucial area of investigation for their therapeutic potential.[3][4][5]

This guide will compare the performance of a lead 2-oxoquinoline derivative, JTE-907, and its analogs with the established CB2 receptor antagonist/inverse agonist, SR144528. We will delve into the experimental data and protocols that underpin the validation of the CB2 receptor as a biological target for this compound class.

Comparative Performance of 2-Oxoquinoline Derivatives and Alternatives

The validation of the CB2 receptor as a target for 2-oxoquinoline derivatives relies on robust in vitro assays that quantify their binding affinity and functional activity. The following tables summarize the key performance data for JTE-907, a representative 2-oxoquinoline, and SR144528, a well-characterized tool compound.

CompoundTarget ReceptorCell LineAssay TypeKey ParameterValueReference
JTE-907 Human CB2CHORadioligand BindingKi35.9 nM[6]
Mouse CB2CHORadioligand BindingKi1.55 nM[6]
Rat CB2SplenocytesRadioligand BindingKi0.38 nM[6]
Human CB1CHORadioligand BindingSelectivity Ratio (CB2/CB1)66[6]
Mouse CB1CerebellumRadioligand BindingSelectivity Ratio (CB2/CB1)684[6]
Rat CB1CerebellumRadioligand BindingSelectivity Ratio (CB2/CB1)2760[6]
SR144528 Human CB2CHORadioligand BindingKi0.6 nM[7][8]
Human CB1CHORadioligand BindingKi400 nM[8]
Human CB2CHOAdenylyl Cyclase ActivityEC50 (Antagonist)10 nM[9]
Human CB2CHOMAP Kinase ActivityIC50 (Antagonist)39 nM[9]
CHO-CB2 cellsAdenylyl Cyclase ActivityEC50 (Inverse Agonist)26 nM[7]

Table 1: Binding Affinity and Selectivity of JTE-907 and SR144528 for Cannabinoid Receptors. This table highlights the high affinity and selectivity of both compounds for the CB2 receptor over the CB1 receptor.

CompoundCell LineAssay TypeEffectKey ParameterValueReference
JTE-907 CHO-hCB2cAMP AccumulationInverse AgonistConcentration-dependent increase-[6]
SR144528 CHO-CB2Adenylyl CyclaseInverse Agonist4-fold stimulation at 1 µM-[7]
Various 2-oxoquinoline derivatives CHO-hCB2[35S]GTPγS BindingFull Inverse AgonistIC501 nM - 1 µM[3][10]

Table 2: Functional Activity of 2-Oxoquinoline Derivatives as CB2 Receptor Inverse Agonists. This table demonstrates the inverse agonist activity of these compounds, a key functional validation of their interaction with the constitutively active CB2 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of 2-oxoquinoline derivatives as CB2 receptor inverse agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to its target receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor (CHO-hCB2) or from relevant tissues (e.g., spleen, cerebellum).[6]

  • Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the CB2 receptor (e.g., [3H]CP 55,940) and various concentrations of the unlabeled test compound (e.g., JTE-907 or SR144528).[9][11]

  • Filtration: The incubation mixture is rapidly filtered through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.[11]

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the target receptor, providing information on the agonist, antagonist, or inverse agonist activity of a compound.[3][5][12]

Protocol:

  • Membrane Preparation: Membranes from CHO-hCB2 cells are used.[3][4][5]

  • Incubation: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.[13]

  • G Protein Activation: In the presence of an agonist, the GPCR undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. Inverse agonists stabilize the inactive state of the receptor, reducing the basal level of G protein activation.

  • Filtration and Scintillation Counting: The amount of [35S]GTPγS bound to the G proteins is quantified as described for the radioligand binding assay.

  • Data Analysis: The data is analyzed to determine the effect of the test compound on [35S]GTPγS binding. A decrease in basal binding indicates inverse agonism, while an increase indicates agonism. The ability of a compound to block agonist-stimulated binding indicates antagonism.[13]

cAMP Accumulation Assay

This assay measures the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger whose production is often modulated by GPCRs.

Protocol:

  • Cell Culture: CHO-hCB2 cells are cultured in appropriate media.

  • Forskolin Stimulation: The cells are treated with forskolin, an activator of adenylyl cyclase, to stimulate cAMP production.[6][7]

  • Compound Treatment: The cells are then treated with the test compound. CB2 receptor activation by an agonist typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Conversely, an inverse agonist will increase forskolin-stimulated cAMP levels by inhibiting the constitutive activity of the receptor.[6]

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA-based).

  • Data Analysis: The change in cAMP levels in response to the test compound is quantified to determine its functional activity.

Visualizing the Molecular Interactions and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular CB2_inactive CB2 Receptor (Inactive State) G_protein G Protein (Gi/o) CB2_active CB2 Receptor (Constitutively Active State) CB2_active->G_protein Basal Activation AC_active Adenylyl Cyclase (Active) G_protein->AC_active Inhibition AC_inactive Adenylyl Cyclase (Inactive) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression (e.g., inflammatory cytokines) CREB->Gene_expression Regulation Oxo 2-Oxoquinoline Derivative (Inverse Agonist) Oxo->CB2_inactive Stabilizes Inactive State G start Start prep_membranes Prepare CHO-hCB2 Cell Membranes start->prep_membranes incubate Incubate Membranes with: - Radiolabeled Ligand ([3H]CP 55,940) - Unlabeled Test Compound prep_membranes->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end G start Start prep_membranes Prepare CHO-hCB2 Cell Membranes start->prep_membranes incubate Incubate Membranes with: - Test Compound - GDP - [35S]GTPγS prep_membranes->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Measure G Protein Activation) count->analyze end End analyze->end

References

A Comparative Analysis of 2'-Oxoquinine and Quinine Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the efficacy of 2'-Oxoquinine and the well-established antimalarial drug quinine is not currently possible due to a significant lack of published scientific data on the biological activity of this compound. While extensive research documents the efficacy and mechanism of action of quinine, a thorough search of scientific literature and chemical databases reveals no available experimental data or clinical studies on the efficacy of this compound for any therapeutic application, including antimalarial activity.

This guide, therefore, will summarize the known efficacy and experimental data for quinine to provide a benchmark. The absence of data for this compound will be highlighted, underscoring a critical knowledge gap for researchers, scientists, and drug development professionals.

Quinine: A Historical and Clinical Overview

Quinine, an alkaloid originally isolated from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1][2] Its primary application is as a blood schizonticide, effective against the erythrocytic stages of Plasmodium species, including chloroquine-resistant Plasmodium falciparum.[1][3]

Mechanism of Action

The precise mechanism of action of quinine is not fully elucidated, but it is widely believed to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.[1][2] The parasite polymerizes heme into hemozoin crystals. Quinine is thought to inhibit this process, leading to the accumulation of toxic free heme and subsequent parasite death.[2]

cluster_parasite Malaria Parasite cluster_drug_action Drug Action Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Quinine Quinine Quinine->Heme Inhibits Polymerization

Figure 1. Postulated mechanism of action of Quinine.

Efficacy Data

The efficacy of quinine, often in combination with other drugs like doxycycline or clindamycin, has been demonstrated in numerous clinical trials. However, its use is sometimes limited by issues of tolerability and the need for a 7-day treatment course.[3]

Table 1: Summary of Quinine Antimalarial Activity (Illustrative)

ParameterValueReference
Target Species Plasmodium falciparum (including chloroquine-resistant strains), P. vivax, P. malariae, P. ovale[1][3]
In vitro IC₅₀ (vs. P. falciparum) Varies by strain; typically in the nanomolar to low micromolar range[1]
Clinical Efficacy (uncomplicated malaria) High cure rates when used in appropriate combination therapies[3]
Clinical Efficacy (severe malaria) A key therapeutic option, particularly when artemisinins are unavailable[2]
Experimental Protocols

In Vitro Antimalarial Activity Assay (Example)

A common method to assess the in vitro efficacy of antimalarial compounds is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX.

  • Drug Preparation: The test compound (e.g., quinine) is serially diluted in multi-well plates.

  • Incubation: Synchronized parasite cultures are added to the wells and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Data Acquisition: Fluorescence is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the fluorescence intensity against the drug concentration.

start Start: P. falciparum Culture drug_prep Prepare Serial Dilutions of Test Compound start->drug_prep incubation Add Parasite Culture to Drug Plates and Incubate (72h) drug_prep->incubation lysis Lyse Cells and Add SYBR Green I Dye incubation->lysis readout Measure Fluorescence lysis->readout analysis Calculate IC50 Values readout->analysis end End: Efficacy Determined analysis->end

Figure 2. Workflow for in vitro antimalarial drug screening.

This compound: The Unknown

In stark contrast to quinine, this compound remains an enigmatic compound from a pharmacological perspective. Chemical databases provide its structure and basic chemical properties, but there is a complete absence of published research on its biological effects.

Table 2: Comparison of Available Data

FeatureQuinineThis compound
Chemical Structure KnownKnown
Mechanism of Action Postulated (Heme polymerization inhibition)No Data Available
In Vitro Efficacy Data Extensive data availableNo Data Available
In Vivo Efficacy Data Extensive data availableNo Data Available
Clinical Trial Data Extensive data availableNo Data Available
Experimental Protocols Well-established and publishedNo Data Available

Conclusion and Future Directions

While quinine continues to be a vital tool in the fight against malaria, the therapeutic potential of its derivative, this compound, is entirely unknown. The lack of any published efficacy data makes a direct comparison impossible.

For researchers and drug development professionals, this represents a clear and unexplored area. The synthesis and subsequent biological evaluation of this compound are necessary first steps to determine if it possesses any clinically relevant activity. Future studies should focus on:

  • In vitro screening: Assessing the activity of this compound against various strains of Plasmodium falciparum to determine its IC₅₀.

  • Cytotoxicity testing: Evaluating the toxicity of the compound against mammalian cell lines to establish a preliminary safety profile.

  • Mechanism of action studies: If antimalarial activity is observed, investigating its mechanism of action to understand if it differs from that of quinine.

Until such studies are conducted and published, any discussion of the efficacy of this compound remains purely speculative. The scientific community awaits foundational research to bring this compound out of obscurity and determine its place, if any, in the therapeutic arsenal.

References

2'-Oxoquinine vs. Chloroquine: A Comparative Analysis for Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2'-oxoquinine and the well-established antimalarial drug, chloroquine. Due to the limited direct experimental data on this compound, this comparison leverages data from its parent compound, quinine, and its major metabolite, 3-hydroxyquinine, to provide a comprehensive analysis of its potential antimalarial profile relative to chloroquine.

Executive Summary

Chloroquine, a synthetic 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades, primarily acting by inhibiting hemozoin biocrystallization in the malaria parasite. However, the emergence and spread of chloroquine-resistant Plasmodium falciparum strains necessitate the development of new therapeutic agents. This compound, a derivative of the natural cinchona alkaloid quinine, represents a potential alternative. This guide explores their comparative efficacy, mechanisms of action, and cytotoxic profiles, supported by available experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of chloroquine, alongside quinine and its metabolite 3-hydroxyquinine as proxies for this compound.

Table 1: In Vitro Antiplasmodial Activity (IC50)

CompoundP. falciparum StrainIC50 (nM)Reference(s)
Chloroquine 3D7 (sensitive)7.5 - 22[1][2]
Dd2 (resistant)100 - 160[2]
W2 (resistant)>100
K1 (resistant)>100
FCR3 (resistant)>100[1]
Quinine 3D7 (sensitive)168 (median)[3]
Field Isolates92 (median)[4]
3-Hydroxyquinine Field Isolates1160 (median)[3]

Table 2: In Vitro Cytotoxicity (CC50)

CompoundCell LineCC50 (µM)Reference(s)
Chloroquine A549 (human lung carcinoma)71.3[5]
H460 (human large cell lung cancer)55.6[5]
Vero (monkey kidney epithelial)92.35[6]
ARPE-19 (human retinal pigment epithelial)49.24[6]
H9C2 (rat heart myoblasts)17.1[6]
HEK293 (human embryonic kidney)9.88[6]
Quinine Data not available in the searched literature-
This compound Data not available in the searched literature-

Mechanisms of Action

Both chloroquine and the parent compound of this compound, quinine, target the detoxification of heme within the malaria parasite's digestive vacuole, albeit with some differences.

Chloroquine: As a weak base, chloroquine accumulates in the acidic food vacuole of the parasite.[7] It is believed to cap the growing hemozoin crystals, preventing the polymerization of toxic free heme into inert hemozoin.[3][8] This leads to the buildup of free heme, which is toxic to the parasite and causes its death.[3][8]

Quinine and its Derivatives (including this compound): The mechanism of action for quinine is also thought to involve the inhibition of hemozoin formation.[9] It interferes with the parasite's ability to digest hemoglobin, leading to a buildup of toxic heme.[9] While the precise mechanism for this compound is not explicitly detailed in the available literature, it is highly probable that it shares this fundamental mechanism with its parent compound, quinine.

Below is a diagram illustrating the proposed mechanism of action for quinoline-based antimalarials.

Hemozoin_Inhibition cluster_parasite Plasmodium-infected Red Blood Cell cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization Chloroquine_Quinine Chloroquine / Quinine (this compound) Chloroquine_Quinine->Heme Interference Chloroquine_Quinine->Hemozoin Inhibition of Polymerization Antimalarial_Screening_Workflow cluster_workflow Experimental Workflow for In Vitro Antimalarial Drug Screening Start Start: Compound Library Primary_Screening Primary Screening: In Vitro Antiplasmodial Assay (e.g., SYBR Green I) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay: IC50 Determination Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., MTT) CC50 Determination Dose_Response->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->Selectivity_Index Mechanism_Study Mechanism of Action Studies (e.g., Hemozoin Inhibition Assay) Selectivity_Index->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Chloroquine_Signaling_Pathway cluster_cell Host Cell / Parasite Chloroquine Chloroquine Lysosome Lysosome/ Digestive Vacuole (Acidic pH) Chloroquine->Lysosome Accumulation & pH increase Heme_Detox Heme Detoxification (Hemozoin Formation) Chloroquine->Heme_Detox Inhibition of Autophagy Autophagy Inhibition Lysosome->Autophagy Disruption of Cell_Cycle Cell Cycle Arrest Autophagy->Cell_Cycle Apoptosis Apoptosis Heme_Detox->Apoptosis Induction via toxic heme Cell_Cycle->Apoptosis

References

Cross-Validation of Analytical Methods for the Quantification of 2'-Oxoquinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common bioanalytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 2'-Oxoquinine in human plasma. The focus is on the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms, a critical step in drug development and clinical studies.

Introduction to this compound and Bioanalytical Method Validation

This compound is a metabolite of quinine, a widely used antimalarial drug. Accurate quantification of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Bioanalytical method validation is essential to ensure the reliability of these concentration measurements. When data is generated using more than one analytical method, a cross-validation process is required to demonstrate that the methods are comparable and produce equivalent results.[1][2][3] This guide outlines the principles of cross-validation as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and provides a practical comparison of HPLC-UV and LC-MS/MS for this compound analysis.

Comparative Overview of HPLC-UV and LC-MS/MS Methods

A summary of the key performance characteristics of the two methods is presented below.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; based on specific precursor and product ion transitions, minimizing interferences.
Sensitivity (LLOQ) Typically in the low ng/mL rangeSub-ng/mL to pg/mL range, offering higher sensitivity.[4]
Linearity (r²) ≥ 0.99≥ 0.99
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)[5]Within ±15% of nominal value (±20% at LLOQ)[6]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)[5]≤ 15% (≤ 20% at LLOQ)[6]
Cost Lower instrument and operational costHigher instrument and operational cost
Throughput Generally lower due to longer run timesHigher throughput possible with optimized methods

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below. These protocols are based on established practices for similar analytes and serve as a foundation for method development and validation.

Sample Preparation: Solid-Phase Extraction (SPE)

A generic solid-phase extraction protocol suitable for both methods is described.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the matrix). Vortex and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the respective mobile phase for HPLC-UV or LC-MS/MS analysis.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm).[4]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.5 min: 5% B

  • Ionization Mode: ESI positive.

  • MRM Transitions:

    • This compound: [M+H]⁺ > fragment ion 1, [M+H]⁺ > fragment ion 2

    • Internal Standard: [M+H]⁺ > fragment ion

  • Injection Volume: 5 µL.

  • Run Time: 3.5 minutes.[9]

Cross-Validation Experimental Design

According to FDA guidelines, cross-validation is necessary when two or more bioanalytical methods are used to generate data within the same study.[1][2] The following workflow outlines the cross-validation procedure.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis cluster_acceptance Acceptance Criteria cluster_result Outcome A Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) B Analyze QCs by Reference Method (e.g., LC-MS/MS) A->B C Analyze QCs by Comparator Method (e.g., HPLC-UV) A->C D Calculate Mean Concentration and %CV for each method B->D C->D E Calculate % Difference between the two methods for each QC level D->E F Mean concentration difference ≤ 20%? %CV for each method ≤ 20%? E->F G Methods are Cross-Validated F->G Yes H Investigation and Re-validation Required F->H No

Caption: Workflow for the cross-validation of two analytical methods.

Data Presentation and Comparison

The following tables summarize hypothetical data from a cross-validation experiment comparing the HPLC-UV and LC-MS/MS methods for this compound analysis.

Table 1: Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)MethodMean Measured Conc. (ng/mL) (n=6)Accuracy (% Bias)Precision (% CV)
Low QC 5HPLC-UV5.48.06.2
LC-MS/MS5.24.04.5
Mid QC 50HPLC-UV48.5-3.04.8
LC-MS/MS51.02.03.1
High QC 200HPLC-UV192.0-4.03.5
LC-MS/MS204.02.02.5
Table 2: Cross-Validation Comparison
QC LevelNominal Conc. (ng/mL)Mean Conc. HPLC-UV (ng/mL)Mean Conc. LC-MS/MS (ng/mL)% Difference
Low QC 55.45.23.7
Mid QC 5048.551.0-5.0
High QC 200192.0204.0-6.0

The acceptance criterion for cross-validation is that the mean concentration obtained by the two methods should not differ by more than 20%. The precision (%CV) for each method at each concentration level should also be within 20%.[5] In this example, the % difference for all QC levels is well within the acceptable limit, indicating that the two methods can be used interchangeably.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in selecting an analytical method based on study requirements.

Analytical Method Selection Logic A Study Objective B High Sensitivity Required? (e.g., low dose PK) A->B C High Throughput Needed? B->C No D LC-MS/MS B->D Yes E HPLC-UV C->E No F Consider LC-MS/MS for faster run times C->F Yes F->D

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of this compound in human plasma. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low detection limits and high throughput. HPLC-UV provides a cost-effective alternative for studies with higher analyte concentrations where the highest sensitivity is not a prerequisite. The cross-validation data presented demonstrates that with proper method development, both techniques can yield comparable and reliable results, ensuring data integrity across different analytical platforms. The choice of method should be based on the specific requirements of the study, including the expected concentration range of the analyte, the number of samples, and budgetary constraints.

References

Unveiling the Anticancer Potential of 2'-Oxoquinine Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with quinoline derivatives emerging as a particularly promising class. This guide delves into the structure-activity relationships (SAR) of a series of 2-oxoquinoline analogues, specifically focusing on their potential as anticancer agents through the inhibition of tubulin polymerization. By presenting a systematic comparison of their biological activities, supported by detailed experimental protocols and mechanistic diagrams, this document aims to provide a valuable resource for researchers engaged in the discovery and development of new cancer therapeutics.

Comparative Analysis of Anticancer Activity

A series of novel 2-oxoquinoline derivatives incorporating an arylaminothiazole moiety were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay. The results, summarized in the table below, provide a clear quantitative comparison of the anticancer potency of these analogues.

Compound IDR GroupHeLa (IC50 in µM)NCI-H460 (IC50 in µM)T24 (IC50 in µM)SKOV3 (IC50 in µM)
A1 H>50>50>50>50
A2 4-F28.335.130.241.5
A3 4-Cl15.622.418.925.3
A4 4-Br12.318.715.420.1
A5 4-CH338.245.640.148.9
A6 4-OCH345.1>50>50>50
A7 3,4,5-(OCH3)34.4 6.2 8.7 5.8
Cisplatin -10.212.511.815.6

Key Findings from the SAR Study:

  • The unsubstituted analogue (A1 ) exhibited no significant cytotoxic activity.

  • Introduction of a halogen at the 4-position of the aryl ring (A2, A3, A4 ) led to a notable increase in anticancer activity, with the potency following the order Br > Cl > F.

  • The presence of an electron-donating methyl group (A5 ) resulted in weaker activity compared to the halogenated analogues.

  • A strongly electron-donating methoxy group (A6 ) further diminished the cytotoxic effect.

  • Significantly, the introduction of a trimethoxy substitution at the 3, 4, and 5-positions of the aryl ring (A7 ) resulted in the most potent compound in the series, with IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic drug, cisplatin, against the tested cell lines[1].

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (HeLa, NCI-H460, T24, and SKOV3) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the 2-oxoquinoline analogues for 48 hours.

  • MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A tubulin reaction mix is prepared containing purified tubulin (e.g., from porcine brain), a fluorescence reporter (such as DAPI), GTP, and a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA). Glycerol may be included to enhance polymerization[1].

  • Compound Incubation: Test compounds at various concentrations are pre-incubated in a 96-well plate at 37°C for a short period (e.g., 1 minute).

  • Initiation of Polymerization: The tubulin reaction mix is added to the wells containing the test compounds to initiate polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored kinetically over time (e.g., for 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter dye (e.g., Ex: 355 nm, Em: 460 nm).

  • Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a vehicle control to determine the inhibitory activity. The IC50 value for tubulin polymerization inhibition can be calculated from the dose-response curve.

Mechanistic Insights

The lead compound, A7 , was further investigated to elucidate its mechanism of action. Studies revealed that it effectively inhibits tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death)[1].

Mechanism_of_Action Proposed Mechanism of Action for 2-Oxoquinoline Analogue A7 A7 2-Oxoquinoline Analogue (Compound A7) Microtubules Microtubule Polymerization A7->Microtubules Inhibition Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces CellProliferation Cancer Cell Proliferation Apoptosis->CellProliferation Inhibition of

References

Comparative Analysis of 2'-Oxoquinine and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 2'-Oxoquinine and its enantiomers. Drawing upon available data for its parent compound, quinine, and its diastereomer, quinidine, this document outlines their pharmacological activities, underlying mechanisms, and key experimental protocols.

Introduction to this compound and the Significance of Chirality

This compound is a derivative of the well-known antimalarial drug, quinine. The introduction of a ketone group at the 2' position of the quinoline ring modifies its chemical properties and is expected to influence its biological activity. Like quinine, this compound possesses multiple chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other.

In pharmacology, the stereochemistry of a drug molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. Therefore, a comparative analysis of the enantiomers of this compound is crucial for understanding its therapeutic potential and safety profile. Due to the limited direct experimental data on this compound's enantiomers, this guide will leverage the extensive research conducted on the diastereomers quinine and quinidine to provide a foundational comparison.

Data Presentation: Comparative Pharmacological Activities

The following tables summarize the quantitative data on the antiplasmodial and cardiovascular effects of quinine and its diastereomer, quinidine. This data serves as a surrogate for a direct comparison of this compound enantiomers and provides a strong basis for predicting their potential differential activities.

Table 1: Comparative in vitro Antiplasmodial Activity against Plasmodium falciparum

CompoundStrainIC50 (nM)Reference
QuinineHB3 (Quinine-sensitive)< 200[1]
QuinineDd2 (Quinine-resistant)< 200[1]
QuinidineHB3 (Quinine-sensitive)~2-fold higher than Quinine[1]
QuinidineDd2 (Quinine-resistant)~6-fold higher than Quinine[1]
QuinineField Isolates (HK1)105 ± 1.12[2]
QuinineField Isolates (HK2)65 ± 14.69[2]

Table 2: Comparative Cardiovascular Effects

ParameterQuinineQuinidineReference
Effect on Cardiac Sodium Channels Blocks open channelsBlocks open and inactivated channels[3]
Effect on Cardiac Potassium Channels (hERG) Blocks, 14-fold less potent than quinidinePotent blocker[4]
Effect on QT Interval Minor prolongationSignificant prolongation[5]
Change in Corrected QT Interval (ΔQTc%/ΔCQ) 0.74% • mg⁻¹ • L⁻¹3.2% • mg⁻¹ • L⁻¹[5]
Ventricular Tachycardia Cycle Length Increase 85 ms121 ms[6]

Experimental Protocols

Enantioselective Synthesis of 2'-Oxoquinoline Derivatives
  • Preparation of the Quinoline Core: Starting from an appropriate aniline derivative, a classic quinoline synthesis such as the Combes, Doebner-von Miller, or Conrad-Limpach-Knorr synthesis could be employed to construct the basic quinoline scaffold.

  • Introduction of the 2'-Oxo Group: Oxidation of the 2'-position of the quinoline ring is a critical step. This might be achieved through various oxidation methods, potentially involving transition metal catalysts or other selective oxidizing agents.

  • Enantioselective Step: To obtain the individual enantiomers, an asymmetric synthesis strategy would be necessary. This could involve the use of a chiral catalyst during a key bond-forming reaction, the use of a chiral auxiliary to direct the stereochemistry, or the resolution of a racemic mixture using chiral chromatography or diastereomeric salt formation. A potential route could involve an asymmetric aldol condensation to establish the stereocenter at the carbon bearing the hydroxyl group, followed by cyclization and subsequent oxidation.

  • Purification and Characterization: The final products would require purification by chromatography (e.g., HPLC) and characterization using spectroscopic methods (NMR, Mass Spectrometry) and measurement of optical rotation to confirm their enantiomeric purity.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This method is widely used to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.[9][10][11]

Materials:

  • P. falciparum culture (e.g., NF54 or K1 strains)

  • Human O+ erythrocytes

  • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 0.2 µL/mL SYBR Green I dye)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in complete culture medium.

  • Plate Preparation: Serially dilute the test compounds in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Inoculation: Add parasitized erythrocytes (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, freeze the plates at -20°C to lyse the erythrocytes. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization

Signaling Pathway: Antimalarial Mechanism of Action

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Quinine_Derivative Quinine Derivative (e.g., this compound) Food_Vacuole Food Vacuole (Acidic pH) Hemoglobin_Degradation Hemoglobin Degradation Heme Free Heme (Toxic) Heme_Polymerase Heme Polymerase Hemozoin Hemozoin (Non-toxic crystal) Parasite_Death Parasite Death

Experimental Workflow: In Vitro Antiplasmodial Assay

Antiplasmodial_Assay_Workflow Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of test compounds Start->Prepare_Plates Add_Parasites Add P. falciparum-infected erythrocytes to each well Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours at 37°C Add_Parasites->Incubate Lyse_Cells Freeze-thaw to lyse cells Incubate->Lyse_Cells Add_SYBR_Green Add SYBR Green I lysis buffer Lyse_Cells->Add_SYBR_Green Measure_Fluorescence Measure fluorescence Add_SYBR_Green->Measure_Fluorescence Analyze_Data Analyze data and determine IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Signaling Pathway: Cardiovascular Effects

Cardiovascular_Effects cluster_cardiomyocyte Cardiomyocyte Membrane Quinine_Derivative Quinine/Quinidine Derivative Na_Channel Voltage-gated Na+ Channel K_Channel Voltage-gated K+ Channel (hERG) Depolarization Phase 0 Depolarization Repolarization Phase 3 Repolarization Action_Potential Action Potential Duration QT_Interval QT Interval Prolongation

References

Validating In Vitro Anticancer Efficacy of 2'-Oxoquinine Analogues in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the validation of in vitro findings for 2'-Oxoquinine analogues in animal models. Due to the limited availability of specific data on this compound, this document focuses on a well-characterized analogue, the quinazolinone derivative 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one, hereafter referred to as Compound 5k. This compound serves as a representative model to illustrate the translation of in vitro anticancer activity to in vivo efficacy.

Compound 5k is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. In vitro studies have demonstrated its efficacy in inhibiting EGFR kinase activity and suppressing the growth of various cancer cell lines. This guide will delve into the experimental data supporting these findings and outline the methodologies used to validate these results in preclinical animal models.

In Vitro Efficacy of Compound 5k

Compound 5k has shown significant inhibitory activity against wild-type EGFR (EGFRwt-TK) and has demonstrated potent cytotoxic effects on several human cancer cell lines.

Parameter Compound 5k Gefitinib (Control) 5-Fluorouracil (Control)
EGFRwt-TK IC50 0.010 ± 0.001 µMSimilar to Compound 5kNot Applicable
A549 (Lung Carcinoma) IC50 12.30 ± 4.12 µM> 50 µM27.41% inhibition at 10 µM
PC-3 (Prostate Carcinoma) IC50 17.08 ± 3.61 µM> 50 µMNot Reported
SMMC-7721 (Hepatocellular Carcinoma) IC50 15.68 ± 1.64 µM> 50 µMNot Reported

Table 1: In Vitro Inhibitory and Cytotoxic Activity of Compound 5k.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Compound 5k exerts its anticancer effects by inhibiting the EGFR signaling pathway. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. By blocking the kinase activity of EGFR, Compound 5k prevents this signaling cascade, leading to cell cycle arrest and apoptosis (programmed cell death).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Compound_5k Compound 5k Compound_5k->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Akt->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition by Compound 5k.

In Vivo Validation in Animal Models

While specific in vivo data for Compound 5k is not publicly available, a standard approach to validate the in vitro findings would involve a xenograft animal model. This typically includes implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound.

Representative In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of a compound like Compound 5k.

InVivo_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints CellCulture 1. Cancer Cell Culture (e.g., A549) TumorImplantation 3. Subcutaneous Injection of Cancer Cells CellCulture->TumorImplantation AnimalAcclimatization 2. Animal Acclimatization (e.g., Nude Mice) AnimalAcclimatization->TumorImplantation TumorGrowth 4. Tumor Growth to Palpable Size TumorImplantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Daily Administration of Compound 5k or Vehicle Randomization->Treatment TumorMeasurement 7. Regular Measurement of Tumor Volume and Body Weight Treatment->TumorMeasurement Endpoint 8. Study Endpoint Reached (e.g., Tumor Size Limit) TumorMeasurement->Endpoint TissueCollection 9. Euthanasia and Tissue Collection Endpoint->TissueCollection

Figure 2: Representative In Vivo Xenograft Study Workflow.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells (e.g., A549, PC-3, SMMC-7721) are seeded into 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of Compound 5k, a positive control (e.g., Gefitinib), and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro EGFR Kinase Inhibition Assay
  • Assay Setup: The assay is performed in a 96-well plate format using a recombinant human EGFR kinase enzyme.

  • Compound Incubation: The EGFR enzyme is incubated with various concentrations of Compound 5k or a reference inhibitor.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Reaction Termination: After a defined incubation period, the reaction is stopped.

  • Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a colorimetric or fluorescence-based assay.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits enzyme activity by 50%, is determined.

In Vivo Xenograft Animal Model Protocol (Representative)
  • Cell Preparation: A549 human lung carcinoma cells are cultured, harvested, and resuspended in a suitable medium (e.g., Matrigel) at a concentration of 5 x 106 cells/100 µL.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Each mouse is subcutaneously injected with 100 µL of the cell suspension in the right flank.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm3).

  • Grouping and Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal injections of Compound 5k (e.g., at doses of 25 and 50 mg/kg). The control group receives the vehicle.

  • Data Collection: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width2)/2.

  • Study Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration.

  • Tissue Analysis: At the end of the study, tumors and major organs are excised for further analysis (e.g., histopathology, biomarker analysis).

This guide provides a framework for understanding the preclinical validation of this compound analogues. The provided data and protocols for Compound 5k illustrate a clear pathway from in vitro discovery to in vivo validation, highlighting the potential of this class of compounds in cancer therapy. Further in vivo studies on this compound and its direct derivatives are warranted to fully elucidate their therapeutic potential.

comparing the toxicity profile of 2'-Oxoquinine with other quinoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Toxicity Profiles of Quinoline Compounds

An Objective Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. However, this chemical class is also associated with a range of toxicities that necessitate careful evaluation during drug development. This guide provides a comparative overview of the toxicity profiles of several key quinoline compounds. It is important to note that a comprehensive search of available scientific literature yielded no specific toxicological data for 2'-Oxoquinine. Therefore, this guide will focus on a comparative analysis of well-characterized quinoline derivatives—quinine, quinidine, chloroquine, mefloquine, and cinchonine—to provide a foundational understanding of the potential toxicities associated with this structural class.

Quantitative Toxicity Data Summary

For ease of comparison, the following table summarizes key quantitative toxicity data for selected quinoline compounds. These values are critical for understanding the dose-dependent nature of their toxic effects.

CompoundTest SpeciesRoute of AdministrationLD50 / Toxic DoseKey Findings
Quinine Human (Adult)OralToxic Dose: 3-4 g[1]Fatalities have been reported from as little as 1.5 g.[2]
Human (Child)OralToxic Dose: 900 mg[2]Ingestion of 600 mg in a child <6 years can be life-threatening.[3]
Quinidine Human (Toddler)OralFatal Dose: 5 g[4]An adolescent survived an 8 g ingestion.[4]
Chloroquine Human (Adult)OralSevere Toxicity Dose: >4 g[5]Doses >5 g are highly associated with mortality.[5][6]
Human (General)OralPotentially Toxic Dose: >10 mg/kgIncreasing mortality is expected at doses >30 mg/kg.[6]
Cinchonine RatIntraperitonealLD50: 152 mg/kg[7]Associated with convulsions and changes in motor activity.[7]
RatIntraperitonealLD50: 206 mg/kg[8]
Quinoline RatOralMitogenic Response: 200-500 mg/kgInduces a potent mitogenic response in the liver.[9]

Comparative Toxicity Profiles

The toxicity of quinoline compounds varies significantly across different organ systems. The primary areas of concern are cardiotoxicity, neurotoxicity, and hepatotoxicity.

Cardiotoxicity

A significant number of quinoline derivatives exhibit cardiotoxicity, primarily through the blockade of cardiac ion channels.

  • Quinine and Quinidine : As Class 1A antiarrhythmics, both compounds block sodium and potassium channels.[3] This can lead to hypotension, QRS widening, and prolongation of the PR and QT intervals.[1][3] Overdose can result in severe ventricular arrhythmias, including the potentially fatal Torsades de Pointes.[1][10]

  • Chloroquine : Acute toxicity is characterized by direct cardiovascular effects.[5] It is known to cause significant sodium and potassium channel blockade, resulting in QRS and QT prolongation.[11] Severe toxicity can lead to hypotension and cardiogenic shock.[5][6]

  • Mefloquine : While primarily known for neurotoxicity, mefloquine is contraindicated in patients with certain heart conditions, such as irregular heartbeats.[12]

The primary mechanism for quinoline-induced arrhythmia is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel prolongs the QT interval, increasing the risk of Torsades de Pointes.[13][14]

Neurotoxicity and Psychiatric Effects

Neurotoxicity is a prominent feature of several widely used quinoline antimalarials.

  • Mefloquine : Recognized as a potent neurotoxicant that may cause permanent injury to the central nervous system.[15] Its use is linked to severe neuropsychiatric adverse effects, including anxiety, depression, psychosis, hallucinations, confusion, and suicidal ideation.[12][15][16] The FDA has issued a "black box" warning for mefloquine, stating it can cause long-lasting and even permanent neurological and psychiatric damage.[17]

  • Quinine : Overdose leads to a syndrome known as "cinchonism," characterized by tinnitus, vertigo, headache, and confusion.[1][3] Severe intoxication can cause seizures and coma.[1] A notable and often delayed effect is retinal toxicity, which can lead to blurred vision and even permanent blindness.[1][2][3]

  • Chloroquine : Central nervous system effects in overdose can include dizziness, reduced consciousness, and seizures.[6][11]

  • Cinchonine : Can induce neurotoxic effects such as headache, tinnitus, and confusion, similar to cinchonism.[18]

Hepatotoxicity and Carcinogenicity
  • Quinoline (Parent Compound) : The parent compound, quinoline, is a potent hepatocarcinogen in rats and mice.[9][19] Studies have shown it induces hemangioendotheliomas and hepatocellular carcinomas.[20][21] Its carcinogenicity is linked to both genotoxic and potent mitogenic activity in the liver.[9][19][21]

  • Mefloquine : Known to cause a transient chemical hepatitis, with evidence suggesting that many of its adverse effects may be secondary to hepatocellular injury.[16]

  • Quinine and Quinidine : Can cause hypersensitivity reactions, including granulomatous hepatitis.[10][22]

Experimental Protocols

Standardized assays are crucial for evaluating the toxic potential of new quinoline derivatives. Below are methodologies for key in vitro experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]

  • Cell Plating : Plate cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat cells with various concentrations of the test quinoline compound for a specified duration (e.g., 24, 48, or 72 hours).[23] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization : Incubate the plates to allow mitochondrial dehydrogenases in living cells to convert the yellow MTT to purple formazan crystals.[23] After incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (typically 570 nm).

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[23]

In Vitro Cardiotoxicity: hERG Potassium Channel Assay

This assay is essential for assessing the risk of drug-induced QT prolongation. Automated patch-clamp systems are commonly used for high-throughput screening.[13][24]

  • Cell Line : Use a stable mammalian cell line (e.g., HEK293 or CHO) expressing the hERG channel.[13][24]

  • Cell Preparation : Prepare a single-cell suspension for use in the automated patch-clamp system.

  • Patch-Clamp Procedure :

    • Cells are captured, and a giga-seal is formed to establish a whole-cell patch-clamp configuration.[13]

    • A specific voltage protocol is applied to elicit the hERG current (IKr).[14] The stability of the recording is assessed with an initial wash of an extracellular solution.

  • Compound Application :

    • Apply a vehicle control solution to establish a baseline current.

    • Sequentially apply increasing concentrations of the test quinoline compound to the same cell.[13]

  • Data Acquisition : Continuously record the hERG tail-current amplitude during the application of the vehicle and test compound.

  • Analysis : Express the concentration-dependent changes in the signal as a percentage of block relative to the control. Fit the data to a Hill equation to determine the IC50 value, which represents the concentration required to block 50% of the hERG channel current.[24]

Visualizing Experimental and Logical Relationships

The following diagrams illustrate key workflows and pathways relevant to the toxicological assessment of quinoline compounds.

Toxicity_Assessment_Workflow General Workflow for Toxicity Assessment of Quinoline Compounds cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies qsar QSTR / QSAR Modeling (Predictive Toxicity) cytotox Cytotoxicity Assays (e.g., MTT, LDH) qsar->cytotox herg hERG Channel Assay (Cardiotoxicity) cytotox->herg Prioritize Hits genotox Genotoxicity Assays (e.g., Ames Test) herg->genotox acute Acute Toxicity Studies (Rodent Models) genotox->acute Lead Candidate carc Carcinogenicity Bioassays acute->carc If warranted hERG_Blockade_Pathway Mechanism of Quinoline-Induced Cardiotoxicity quinoline Quinoline Compound herg_channel hERG K+ Channel (in Cardiomyocytes) quinoline->herg_channel BLOCKS k_efflux Reduced K+ Efflux herg_channel->k_efflux repolarization Delayed Repolarization k_efflux->repolarization ap_duration Action Potential Duration Prolonged repolarization->ap_duration qt_interval QT Interval Prolongation (Visible on ECG) ap_duration->qt_interval torsades Torsades de Pointes (Ventricular Arrhythmia) qt_interval->torsades Leads to

References

independent verification of 2'-Oxoquinine's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification of 2'-Oxoquinine's Mechanism of Action: A Comparative Guide

Introduction

This compound is a metabolite of the well-known antimalarial drug, quinine. While the pharmacological profile of quinine is extensively studied, the independent mechanism of action of this compound remains largely uncharacterized. This guide provides a comparative analysis of the known and potential mechanisms of action of this compound against two established antimalarial drugs with a similar quinoline core structure: quinine and chloroquine. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Mechanism of Action

The primary antimalarial action of quinoline-based drugs like quinine and chloroquine is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinine and chloroquine are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[1][2][3]

This compound:

The specific mechanism of action for this compound has not been independently verified through extensive experimental studies. As a metabolite of quinine, it is plausible that it may retain some antiplasmodial activity and a similar mechanism of inhibiting hemozoin formation. The 2-oxoquinoline scaffold is present in various biologically active compounds with diverse mechanisms, including inhibition of DNA gyrase, cannabinoid receptor modulation, and anticancer activity through EGFR or AKT pathway inhibition. However, without direct experimental evidence, these remain speculative for this compound.

Quinine:

The principal antimalarial mechanism of quinine is the inhibition of hemozoin formation.[1][4] It is a weak base that concentrates in the acidic food vacuole of the parasite.[5] Beyond its antimalarial properties, quinine has been shown to inhibit the AKT signaling pathway, which is involved in cell survival and proliferation.[6][7][8] This suggests potential applications or side effects related to this pathway.

Chloroquine:

Similar to quinine, chloroquine's primary antimalarial action is the inhibition of heme polymerase, leading to the accumulation of toxic heme.[2][3][9] Chloroquine is also a weak base and accumulates in the acidic food vacuole of the parasite.[2] Additionally, chloroquine is a known inhibitor of autophagy, a cellular process for degrading and recycling cellular components. It is thought to impair the fusion of autophagosomes with lysosomes.[10][11][12]

Quantitative Data Comparison

The following table summarizes the 50% inhibitory concentration (IC50) values for quinine and chloroquine against various strains of P. falciparum. No published IC50 data for this compound against P. falciparum are currently available.

CompoundP. falciparum StrainIC50 (nM)Reference
Quinine Field Isolates (Thailand)354 ng/mL (~1090 nM)[13]
Field Isolates (Brazil)Geometric Mean: 361.8 nM[14]
-Range: 50 - 700 ng/mL (~154 - 2157 nM)[15]
Chloroquine 3D7 (sensitive)~15 nM[16]
Dd2 (resistant)>100 nM[17]
Field Isolates (Thailand)149 ng/mL (~463 nM)[13]
Field Isolates (Brazil)Geometric Mean: 361.8 nM[14]
Field Isolates (Colombia)109.8 nM[16]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a common method to determine the IC50 values of compounds against P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite growth.

Protocol:

  • Parasite Culture: P. falciparum strains are cultured in human red blood cells in RPMI 1640 medium supplemented with AlbuMAX™ or human serum. Cultures are maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Drug Preparation: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%. The plates are incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.

  • Fluorescence Measurement: The plate is incubated in the dark, and fluorescence is read using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition compared to a drug-free control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Principle: In an acidic environment, heme (ferriprotoporphyrin IX) spontaneously polymerizes into insoluble hemozoin. The amount of hemozoin formed can be quantified.

Protocol:

  • Reaction Mixture: A solution of hemin (heme chloride) in a suitable solvent (e.g., DMSO) is prepared.

  • Inhibition: The hemin solution is added to a 96-well plate containing serial dilutions of the test compound.

  • Initiation of Polymerization: An acetate buffer (pH ~4.8) is added to initiate the polymerization of heme. The plate is incubated at a controlled temperature (e.g., 37°C) for several hours to overnight.

  • Quantification:

    • Colorimetric Method: The plate is centrifuged, and the supernatant containing unreacted heme is removed. The hemozoin pellet is washed and then dissolved in a basic solution (e.g., NaOH). The absorbance of the dissolved hemozoin is measured at around 400 nm.

    • Pyridine-based Method: After incubation, a pyridine solution is added to form a heme-pyridine complex with the unpolymerized heme. The absorbance of this complex is measured to determine the amount of heme that was not converted to hemozoin.

  • Data Analysis: The percentage of hemozoin inhibition is calculated relative to a no-drug control. The IC50 value is determined from the dose-response curve.

Visualizations

G cluster_parasite Malaria Parasite Food Vacuole cluster_drugs Quinoline-based Drugs Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Quinine Quinine Quinine->Heme Inhibition Chloroquine Chloroquine Chloroquine->Heme Inhibition Oxoquinine This compound (Hypothesized) Oxoquinine->Heme Inhibition

Caption: Antimalarial mechanism of quinoline drugs via hemozoin inhibition.

G cluster_workflow In Vitro Antiplasmodial Assay Workflow A Parasite Culture (P. falciparum) C Incubation (72 hours) A->C B Serial Dilution of Compound B->C D Cell Lysis & SYBR Green Staining C->D E Fluorescence Measurement D->E F IC50 Determination E->F

Caption: Workflow for determining antiplasmodial IC50 values.

G cluster_pathway Alternative Signaling Pathways cluster_akt AKT Pathway cluster_autophagy Autophagy Pathway AKT AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Quinine Quinine Quinine->AKT Inhibition Chloroquine Chloroquine Chloroquine->Autophagosome Inhibits Fusion

Caption: Alternative mechanisms of action for quinine and chloroquine.

References

2'-Oxoquinine Derivatives Show Promise as Potent Anticancer Agents in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent benchmark studies of novel 2'-oxoquinine derivatives have demonstrated significant potential in the field of oncology, with several compounds exhibiting potent anticancer activity against a range of human cancer cell lines. These findings position this compound derivatives as a promising class of molecules for the development of new cancer therapeutics. Comparative analysis against established inhibitors like Doxorubicin reveals competitive and, in some cases, superior activity in preclinical models.

Comparative Efficacy Against Cancer Cell Lines

In vitro studies have highlighted the cytotoxic effects of various this compound derivatives across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for these compounds and compared with the standard chemotherapeutic agent, Doxorubicin.

One notable 2-oxoquinoline derivative, designated as Compound A7, displayed impressive activity against several cancer cell lines with IC50 values ranging from 4.4 to 8.7 µM.[1] Another study on substituted 2-arylquinoline derivatives identified compounds with selective cytotoxicity, such as quinoline 13, which exhibited an IC50 value of 8.3 μM against the HeLa cervical cancer cell line.[2] For comparison, the reported IC50 values for the widely used anticancer drug Doxorubicin vary across different cell lines, for instance, 12.2 µM in HepG2 (hepatocellular carcinoma) and 2.5 µM in MCF-7 (breast cancer).[3]

Compound/DrugCancer Cell LineIC50 (µM)Target/Mechanism of Action
2-Oxoquinoline Derivative (A7) HeLa (Cervical Cancer)4.4 - 8.7Tubulin Polymerization Inhibition[1]
NCI-H460 (Lung Cancer)4.4 - 8.7Tubulin Polymerization Inhibition[1]
T24 (Bladder Cancer)4.4 - 8.7Tubulin Polymerization Inhibition[1]
SKOV3 (Ovarian Cancer)4.4 - 8.7Tubulin Polymerization Inhibition[1]
Substituted 2-arylquinoline (13) HeLa (Cervical Cancer)8.3Not specified
Substituted 2-arylquinoline (12) PC3 (Prostate Cancer)31.37Not specified
Doxorubicin HepG2 (Liver Cancer)12.2[3]DNA intercalation, Topoisomerase II inhibition[4]
MCF-7 (Breast Cancer)2.5[3]DNA intercalation, Topoisomerase II inhibition[4]
HeLa (Cervical Cancer)2.9[3]DNA intercalation, Topoisomerase II inhibition[4]
A549 (Lung Cancer)> 20[3]DNA intercalation, Topoisomerase II inhibition[4]

Mechanism of Action: A Focus on Apoptosis Induction

The primary mechanism by which many 2-oxoquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For instance, compound A7 was found to arrest the cell cycle in the G2/M phase, leading to apoptosis and depolarization of the mitochondria in HeLa cells.[1] This mechanism is a hallmark of many effective cancer therapies.

Doxorubicin, a comparator, has a multi-faceted mechanism of action that includes intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species, all of which ultimately lead to apoptotic cell death.[4]

cluster_0 This compound Derivative (e.g., A7) cluster_1 Doxorubicin 2_Oxoquinine This compound Derivative Tubulin Tubulin Polymerization Inhibition 2_Oxoquinine->Tubulin G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Mitochondria Mitochondrial Depolarization G2M_Arrest->Mitochondria Apoptosis_2O Apoptosis Mitochondria->Apoptosis_2O Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species Generation Doxorubicin->ROS Apoptosis_Dox Apoptosis DNA_Intercalation->Apoptosis_Dox Topo_II->Apoptosis_Dox ROS->Apoptosis_Dox

Signaling pathways for apoptosis induction.

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects and IC50 values of the this compound derivatives and Doxorubicin, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and the control drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Start Seed cancer cells in 96-well plate Treat Treat with varying concentrations of inhibitors Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution and incubate Incubate->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure Measure absorbance Solubilize->Measure Calculate Calculate IC50 values Measure->Calculate

Experimental workflow for the MTT assay.

Conclusion

The benchmark data from these preclinical studies strongly suggest that this compound derivatives are a versatile and potent class of anticancer compounds. Their ability to induce apoptosis through various mechanisms, including tubulin polymerization inhibition, at concentrations comparable to or lower than existing chemotherapeutics, warrants further investigation. Future research should focus on in vivo efficacy, safety profiling, and the elucidation of structure-activity relationships to optimize the therapeutic potential of this promising molecular scaffold.

References

Safety Operating Guide

Navigating the Safe Disposal of 2'-Oxoquinine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2'-Oxoquinine with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2][3] All handling of the compound, especially during preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, like many specialized research chemicals, should be managed through a licensed hazardous waste disposal company.[4] Adherence to institutional and local regulations is paramount.

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols.[5][6][7]

    • Do not mix this compound with other chemical waste streams unless compatibility has been confirmed.[6][8] It is best practice to segregate waste to avoid unintended reactions.[6][8]

  • Container Management :

    • Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[5][6][9]

    • Keep the waste container securely closed at all times, except when adding waste.[5][6][9]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[5][9]

  • Disposal of Contaminated Materials :

    • Any materials, such as pipette tips, gloves, or weighing paper, that come into contact with this compound should be considered contaminated and disposed of in the designated hazardous waste container.

    • For grossly contaminated glassware, it is advisable to rinse it with a suitable solvent, and the rinsate should be collected as hazardous waste.[6][7] Empty, triple-rinsed containers may be disposed of as regular waste, but the rinsate from the initial rinses must be collected as hazardous waste.[6][8]

  • Arranging for Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EH&S) office to schedule a pickup for the hazardous waste.[5][6]

    • Provide them with accurate information about the waste, including the chemical name and quantity.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal) are not available. The primary guideline is to treat all concentrations of this compound as hazardous waste.

ParameterGuidelineSource
Waste Segregation Store separately from incompatible materials.[6][8]
Container Labeling "Hazardous Waste" and full chemical name.[5][6][7]
Container Status Kept closed except when adding waste.[5][6][9]
Disposal Method Approved hazardous waste disposal facility.[4]

Experimental Protocols

The procedures outlined above are operational protocols for disposal and do not involve experimental methodologies for chemical transformation prior to disposal. Neutralization or other chemical treatments are not recommended without a thorough understanding of the compound's reactivity, which is not available.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Final Disposal A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Chemical Fume Hood B->C D Segregate this compound Waste C->D E Use a Labeled, Compatible Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EH&S) F->G H Schedule Waste Pickup G->H I Transport by Licensed Hazardous Waste Hauler H->I J Final Disposal at an Approved Facility (e.g., Incineration) I->J

This compound Disposal Workflow

References

Navigating the Safe Handling of 2'-Oxoquinine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling 2'-Oxoquinine, a proactive approach to safety is necessary. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes, dust, and unknown irritants.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. It is advisable to double-glove.
Body Protection A lab coat, fully buttoned.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator.Recommended when handling the powder form to avoid inhalation of dust particles.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is critical to minimize exposure and ensure safety during the handling of this compound. The following workflow diagram outlines the key steps from preparation to disposal.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Handling Area gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe review_procedure Review Experimental Procedure gather_ppe->review_procedure don_ppe Don Appropriate PPE review_procedure->don_ppe weigh_handle Weigh and Handle in a Fume Hood don_ppe->weigh_handle conduct_experiment Conduct Experiment weigh_handle->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound should be treated as hazardous waste.

Solid Waste:

  • Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.

Liquid Waste:

  • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Do not mix with other chemical waste streams unless compatibility is confirmed.

Decontamination:

  • All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. A suitable solvent (e.g., ethanol) followed by a soap and water wash is a general recommendation, but the appropriate decontamination procedure should be determined based on the experimental context.

Regulatory Compliance:

  • All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Given the limited information on the specific toxicological properties of this compound, this conservative approach to handling and disposal is essential to protect researchers and the environment. Always prioritize safety and consult with your institution's safety officer for any specific concerns or questions.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.